4-fluoro MDMB-BUTICA
Description
Structure
3D Structure
Properties
CAS No. |
2682867-53-2 |
|---|---|
Molecular Formula |
C20H27FN2O3 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
methyl (2S)-2-[[1-(4-fluorobutyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C20H27FN2O3/c1-20(2,3)17(19(25)26-4)22-18(24)15-13-23(12-8-7-11-21)16-10-6-5-9-14(15)16/h5-6,9-10,13,17H,7-8,11-12H2,1-4H3,(H,22,24)/t17-/m1/s1 |
InChI Key |
QIKHYQCWGUGFBB-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCCF |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCCF |
Origin of Product |
United States |
Foundational & Exploratory
Chemical and physical properties of 4-fluoro MDMB-BUTICA
An In-Depth Technical Guide on the Chemical and Physical Properties of 4-fluoro MDMB-BUTICA
This guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound (also known as 4F-MDMB-BICA), a synthetic cannabinoid. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic cannabinoid receptor agonist (SCRA) with an indole-based structure.[1] It is structurally related to other potent synthetic cannabinoids and has been identified in forensic casework.[1][2] Like other SCRAs, its pharmacological effects are primarily mediated through the activation of the cannabinoid type 1 (CB1) receptor.[1][2] This document summarizes its known properties, analytical methods for its detection, and a synthetic route for its preparation.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the tables below.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | methyl (2S)-2-[[1-(4-fluorobutyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate | |
| Synonyms | 4F-MDMB-BICA, 4F-MDMB-BUTICA | [2] |
| CAS Number | 2682867-53-2 | |
| Molecular Formula | C₂₀H₂₇FN₂O₃ | |
| Molecular Weight | 362.4 g/mol |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Physical State | Crystalline solid | [3] |
| Melting Point | 86–88 °C | [2] |
| Boiling Point | Not available | [2] |
| Solubility | DMF: 20 mg/ml, DMSO: 5 mg/ml, Ethanol: 20 mg/ml | |
| UV λmax | 219, 291 nm | |
| Spectroscopic Data | ¹H NMR, ¹³C NMR, and IR data have been reported. | [2] |
Pharmacological Properties
This compound is a potent agonist of the CB1 receptor.[1] Its binding affinity and functional activity have been characterized in several in vitro assays.
Table 3: Pharmacological Activity of this compound
| Assay | Receptor | Value | Reference |
| β-arrestin-2 Recruitment | CB1 | EC₅₀ = 121 nM, Eₘₐₓ = 253% (relative to JWH-018) | [2] |
| Calcium Flux Assay | CB1 | EC₅₀ = 37.7 nM, Eₘₐₓ = 129% (relative to JWH-018) | [2] |
| Radioligand Binding Assay | CB1 | pKᵢ = 8.89 ± 0.09 | [4] |
| Membrane Potential Assay | CB1 | pEC₅₀ = 9.48 ± 0.14 | [4] |
| Radioligand Binding Assay | CB2 | pKᵢ = 7.49 ± 0.03 | [4] |
| Membrane Potential Assay | CB2 | pEC₅₀ = 8.64 ± 0.15 | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from indole, as described by Cannaert et al. (2020).[2][3]
Step 1: Alkylation of Indole
-
Indole is alkylated with 1-bromo-4-fluorobutane (B1265377) to yield 1-(4-fluorobutyl)-1H-indole.
Step 2: Carboxylation
-
The 1-(4-fluorobutyl)-1H-indole is carboxylated at the 3-position to produce 1-(4-fluorobutyl)-1H-indole-3-carboxylic acid.
Step 3: Amide Coupling
-
The resulting carboxylic acid is coupled with methyl (S)-2-amino-3,3-dimethylbutanoate hydrochloride to yield methyl (S)-2-(1-(4-fluorobutyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate (this compound).[3]
-
The final product is purified by flash chromatography.[3]
Analytical Characterization
4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A methanolic solution of the analyte is prepared.
-
Instrumentation: An Agilent 7890B GC coupled to a 5977A MSD is a suitable instrument.
-
Column: A DB-5MS fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) can be used.
-
Injector: Temperature set to 280°C with a splitless injection mode.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-550.
4.2.2 Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Samples are dissolved in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Instrumentation: An Agilent 1290 Infinity II LC system coupled to a 6545 Q-TOF MS is appropriate.
-
Column: A Zorbax Eclipse Plus C18 column (2.1 x 50 mm, 1.8 µm) can be utilized.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Operated in positive electrospray ionization (ESI) mode with a scan range of m/z 100-1000.
4.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the sample is dissolved in deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer or equivalent.
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are performed for full structural elucidation.
Visualizations
Diagram 1: Synthesis Workflow for this compound
Caption: A simplified workflow for the synthesis of this compound.
Diagram 2: Analytical Workflow for Identification
Caption: A typical analytical workflow for the identification of this compound.
Diagram 3: CB1 Receptor Signaling Pathway
Caption: A simplified diagram of the CB1 receptor signaling cascade activated by an agonist.
References
- 1. drugsandalcohol.ie [drugsandalcohol.ie]
- 2. cdn.who.int [cdn.who.int]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Mechanism of 4-Fluoro MDMB-BUTICA at the CB1 Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro MDMB-BUTICA (4F-MDMB-BUTICA), also known as 4F-MDMB-BICA, is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged on the new psychoactive substances (NPS) market. Its mechanism of action at the cannabinoid type 1 (CB1) receptor is of significant interest to the scientific community due to its association with severe adverse health effects. This technical guide synthesizes the current understanding of 4F-MDMB-BUTICA's interaction with the CB1 receptor, presenting available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways and workflows. Notably, while information on its G-protein-dependent signaling is lacking, existing research points towards a pronounced activity in recruiting β-arrestin 2, a key regulator of receptor desensitization and G-protein-independent signaling.
Quantitative Profile of this compound at the CB1 Receptor
Current research on the direct interaction of this compound with the CB1 receptor is limited. The available data primarily focuses on its functional activity in non-canonical signaling pathways, specifically β-arrestin 2 recruitment and calcium mobilization. To date, its binding affinity (Ki) for the CB1 receptor has not been reported in the scientific literature.[1]
| Parameter | Value | Assay | Cell Line | Reference Compound | Source |
| EC50 | 121 nM | β-arrestin 2 Recruitment | --- | JWH-018 | [1] |
| Emax | 253% | β-arrestin 2 Recruitment | --- | JWH-018 | [1] |
| EC50 | 37.7 nM | Calcium Flux | CHO cells expressing CB1 | JWH-018 | [1] |
| Emax | 129% | Calcium Flux | CHO cells expressing CB1 | JWH-018 | [1] |
| CB1 Affinity (KD) | 7.599 × 10-5 M | Surface Plasmon Resonance (SPR) | --- | --- | [2] |
Signaling Pathways and Experimental Workflows
Known Signaling Pathway: β-Arrestin Recruitment
This compound has been demonstrated to be a potent and highly efficacious agonist in recruiting β-arrestin 2 to the CB1 receptor.[1] This pathway is crucial for receptor desensitization, internalization, and for initiating G-protein-independent signaling cascades.
Caption: β-Arrestin 2 recruitment pathway initiated by this compound at the CB1 receptor.
Presumed Signaling Pathway: G-Protein Coupling
As a cannabinoid receptor agonist, this compound is presumed to activate the canonical G-protein signaling pathway, although this has not been empirically demonstrated.[1] This pathway involves the coupling of the CB1 receptor to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4]
Caption: Presumed G-protein signaling pathway for this compound at the CB1 receptor.
Experimental Protocols
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to an activated GPCR.[5][6][7]
Methodology:
-
Cell Culture: Use cells stably co-expressing the human CB1 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).[8]
-
Cell Plating: Seed the cells in a 384-well plate and incubate overnight.[9]
-
Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., CP55,940).[9]
-
Compound Addition: Add the diluted compounds to the cells and incubate for 90 minutes at 37°C.[9]
-
Signal Detection: Add the PathHunter® detection reagent, which contains the substrate for the complemented enzyme. Incubate for 60 minutes at room temperature in the dark.[9]
-
Measurement: Measure the chemiluminescent signal using a plate reader. The signal is proportional to the extent of β-arrestin recruitment.[9]
-
Data Analysis: Plot the signal against the compound concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.[8]
Caption: Experimental workflow for the β-arrestin recruitment assay.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the CB1 receptor.[3][10]
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK-293 cells stably expressing the human CB1 receptor.[3]
-
Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled CB1 receptor ligand (e.g., [³H]CP-55,940) and increasing concentrations of the unlabeled test compound (this compound).[10]
-
Incubation: Add the membrane preparation to each well and incubate for 60-90 minutes at 30°C.[3]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.[10]
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[10]
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.[3]
-
Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the test compound concentration. Determine the IC50 value and then calculate the Ki value using the Cheng-Prusoff equation.[10]
Caption: Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.[11][12]
Methodology:
-
Membrane Preparation: Prepare membranes from cells expressing the CB1 receptor.[11]
-
Assay Setup: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.[11]
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.[12]
-
Quantification: Measure the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter.[11]
-
Data Analysis: Plot the specific binding against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.[11]
Caption: Workflow for the [³⁵S]GTPγS binding assay.
cAMP Accumulation Assay
This assay measures the ability of a CB1 receptor agonist to inhibit adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels.[11][13]
Methodology:
-
Cell Culture: Culture cells expressing the CB1 receptor.[11]
-
Forskolin (B1673556) Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.[13]
-
Compound Addition: Add the test compound at various concentrations and incubate for 15-30 minutes.[11]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF).[11][14]
-
Data Analysis: Plot the cAMP levels against the log concentration of the agonist and fit the data to determine the EC50 and Emax for the inhibition of cAMP production.[11]
Caption: Workflow for the cAMP accumulation assay.
Discussion and Future Directions
The available data indicates that this compound is a potent agonist of the β-arrestin 2 recruitment pathway at the CB1 receptor, with an efficacy significantly greater than the reference agonist JWH-018.[1] This suggests that the in vivo effects of this compound may be substantially driven by G-protein-independent signaling, which could contribute to its unique and severe toxicological profile. The high efficacy in β-arrestin recruitment may lead to rapid receptor desensitization and internalization, potentially contributing to tolerance.
A significant gap in our understanding of this compound's pharmacology is the lack of data on its binding affinity and its activity in G-protein signaling pathways. Future research should prioritize the characterization of its binding affinity (Ki) using radioligand binding assays and its potency and efficacy in G-protein activation using [³⁵S]GTPγS binding or cAMP accumulation assays. Such studies are crucial for determining if this compound exhibits biased agonism, preferentially activating one signaling pathway over another. A comprehensive understanding of its full signaling profile at the CB1 receptor is essential for elucidating the molecular mechanisms underlying its profound physiological and psychoactive effects and for developing potential therapeutic interventions for intoxication.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Differential cannabinoid-like effects, receptor affinity and physiologically based pharmacokinetics of the synthetic cannabinoids 4F-MDMB-BINACA, 4F-MDMB-BICA and 5F-MDMB-PICA in mice: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. digitalcommons.liu.edu [digitalcommons.liu.edu]
- 5. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 14. marshall.edu [marshall.edu]
The Pharmacological Profile of 4-fluoro MDMB-BUTICA: A Technical Guide
An In-depth Examination of a Potent Synthetic Cannabinoid Receptor Agonist
4-fluoro MDMB-BUTICA (also known as 4F-MDMB-BICA) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a significant compound within the landscape of new psychoactive substances (NPS). This technical guide provides a comprehensive overview of its pharmacological profile, intended for researchers, scientists, and drug development professionals. The document details its receptor binding affinity, functional activity, metabolic pathways, and toxicological effects, supported by quantitative data, experimental methodologies, and visual representations of key processes.
Core Pharmacological Data
The pharmacological activity of this compound is primarily characterized by its interaction with the cannabinoid receptors, particularly the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.
Receptor Binding and Functional Activity
In vitro studies have demonstrated that this compound is a potent agonist at the human CB1 receptor.[1][2] Quantitative data from these studies are summarized in the table below.
| Parameter | Value | Receptor | Assay System | Reference |
| Binding Affinity (Ki) | 70 ± 19 nM | Human CB1 | Chinese Hamster Ovary (CHO) cells | [1][2] |
| Functional Potency (EC50) | 0.67 ± 0.23 nM | Human CB1 | CHO cells | [1][2] |
| Efficacy (Emax) | 100.7 ± 3.5% | Human CB1 | Relative to CP55,940 | [1][2] |
| Functional Potency (EC50) | 121 nM | Human CB1 | Not specified | [3] |
| Efficacy (Emax) | 253% | Human CB1 | Relative to JWH-018 | [3] |
Note: Higher Ki values indicate lower binding affinity. Lower EC50 values indicate higher potency.
The data clearly indicate that this compound binds to the CB1 receptor with high affinity and acts as a full agonist with high potency.[1][2] In fact, its efficacy is reported to be significantly higher than that of the reference agonist JWH-018.[3]
In Vivo Effects
Animal studies corroborate the in vitro findings, demonstrating that this compound produces cannabinoid-like effects. In drug discrimination assays, rats trained to recognize the effects of THC fully substituted this compound, with a dose-dependently effective dose (ED50) of 0.041 mg/kg.[1][2] This indicates that this compound produces subjective effects similar to those of THC in rats.
Experimental Protocols
A detailed understanding of the methodologies used to characterize this compound is crucial for interpreting the data and for designing future research.
Radioligand Binding Assay for CB1 Receptor Affinity
The binding affinity of this compound for the CB1 receptor is typically determined using a competitive radioligand binding assay.
Objective: To determine the inhibition constant (Ki) of this compound at the human CB1 receptor.
Materials:
-
Membranes from CHO cells stably expressing the human CB1 receptor.
-
[³H]CP55,940 (radioligand).
-
This compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
A constant concentration of [³H]CP55,940 and cell membranes is incubated with increasing concentrations of this compound.
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay (Membrane Potential Assay)
The functional activity of this compound as a CB1 receptor agonist can be assessed using a fluorescence-based membrane potential assay.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at the human CB1 receptor.
Materials:
-
CHO cells stably co-expressing the human CB1 receptor and a G-protein-coupled inwardly rectifying potassium (GIRK) channel.
-
Fluorescent membrane potential-sensitive dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound (test compound).
-
Reference agonist (e.g., CP55,940).
-
CB1 receptor antagonist (e.g., rimonabant) to confirm specificity.
-
Fluorometric imaging plate reader (FLIPR).
Procedure:
-
Cells are plated in 96-well microplates and loaded with the membrane potential-sensitive dye.
-
The baseline fluorescence is measured using the FLIPR instrument.
-
Increasing concentrations of this compound are added to the wells.
-
The change in fluorescence, which corresponds to the change in membrane potential due to GIRK channel activation upon CB1 receptor agonism, is monitored over time.
-
The maximum change in fluorescence is used to determine the concentration-response curve.
-
The EC50 (the concentration of agonist that produces 50% of the maximal effect) and Emax (the maximum effect) are calculated by non-linear regression analysis.
-
Efficacy is often expressed as a percentage of the maximal response induced by a reference full agonist.
Signaling and Metabolic Pathways
Visualizing the molecular interactions and metabolic fate of this compound is essential for a comprehensive understanding of its pharmacology.
Hypothesized CB1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by this compound upon binding to the CB1 receptor.
Caption: CB1 Receptor Signaling Pathway for this compound.
Experimental Workflow for In Vitro Metabolism Studies
The metabolic fate of this compound is investigated to identify its metabolites, which may also possess pharmacological activity or serve as biomarkers of exposure.
Caption: Workflow for In Vitro Metabolism Analysis of this compound.
Metabolism
Studies using human liver microsomes (pHLM) and zebrafish models have been conducted to elucidate the metabolic pathways of this compound.[4][5] In one study, 16 phase I metabolites were identified in vitro.[5] Another study in zebrafish identified 14 phase I and four phase II metabolites.[4]
The primary metabolic transformations include:
-
Ester hydrolysis: This is a major metabolic pathway, leading to the formation of the corresponding butanoic acid metabolite.[6][7] This metabolite is often a key biomarker for detecting this compound use.[8]
-
N-dealkylation: Removal of the N-alkyl group.[4]
-
Hydroxylation: Addition of a hydroxyl group to various positions on the molecule.[4]
-
Oxidative defluorination: Replacement of the fluorine atom with a hydroxyl group, which can be further oxidized.[4]
-
Glucuronidation and Sulfation: Phase II conjugation reactions to increase water solubility and facilitate excretion.[4]
Interestingly, the primary butanoic acid metabolite has been found to have significantly decreased affinity for the CB1 receptor compared to the parent compound and may act as a weak inverse agonist.[7]
Toxicology and Adverse Effects
The high potency of this compound is associated with a significant risk of severe adverse effects. Its use has been linked to hospitalizations and fatalities.[9]
A study in rats demonstrated dose-dependent toxicity.[10] While lower doses (1 mg/kg) produced minimal adverse effects, higher doses (5 mg/kg and 15 mg/kg) resulted in severe toxicity and high mortality rates.[10] Histopathological analysis revealed damage to the liver, kidneys, and heart.[10] Biochemical assays showed significant alterations in markers of liver and kidney function.[10]
In zebrafish embryos, subacute exposure to this compound induced mortality, developmental toxicity, and hypoactivity.[11][12] It also altered the expression of genes related to apoptosis, DNA repair, and various neurotransmitter systems.[11][12]
Conclusion
This compound is a potent and efficacious synthetic cannabinoid receptor agonist with a high affinity for the CB1 receptor. Its pharmacological profile, characterized by high potency, contributes to its significant potential for producing profound psychoactive effects and severe toxicity. The primary metabolic pathway involves ester hydrolysis to a less active butanoic acid metabolite. The documented in vivo toxicity, including organ damage and developmental effects, underscores the serious health risks associated with the use of this compound. This technical guide provides a foundational understanding of the pharmacological and toxicological properties of this compound, which is essential for the scientific and medical communities in addressing the challenges posed by this and other emerging synthetic cannabinoids.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. Metabolism of 4F-MDMB-BICA in zebrafish by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on the metabolic process of synthetic cannabinoids 4F-MDMB-BINACA and 4F-MDMB-BICA in human liver microsome and zebrafish model via UHPLC-QE Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Focusing on the 5F-MDMB-PICA, 4F-MDMB-BICA synthetic cannabinoids and their primary metabolites in analytical and pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Human Microsome, Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.who.int [cdn.who.int]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Synthetic Cannabinoid 4-fluoro MDMB-BUTICA: An In-Depth Technical Review of its In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-fluoro MDMB-BUTICA (also known as 4F-MDMB-BICA) is a potent, indole-based synthetic cannabinoid receptor agonist (SCRA) that has emerged on the global new psychoactive substances (NPS) market.[1][2] Its association with severe adverse health effects, including fatalities, necessitates a thorough understanding of its pharmacological and toxicological profile.[1][2][3] This technical guide provides a comprehensive overview of the current scientific knowledge regarding the in vitro and in vivo effects of this compound, intended to serve as a resource for researchers, scientists, and drug development professionals. The document details its mechanism of action, pharmacological activity, metabolism, and toxicological effects, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows.
Introduction
Synthetic cannabinoid receptor agonists (SCRAs) represent a large and structurally diverse class of NPS, designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[4] However, many SCRAs, including this compound, exhibit significantly higher potency and efficacy at the cannabinoid type 1 (CB1) receptor, leading to a greater risk of severe and unpredictable toxicity.[2] this compound, chemically identified as methyl (S)-2-(1-(4-fluorobutyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate, was first detected in Europe in early 2020.[1] This guide synthesizes the available research to provide a detailed technical understanding of this compound.
In Vitro Effects
The in vitro effects of this compound have been primarily characterized through its interaction with cannabinoid receptors, demonstrating its high potency as a CB1 receptor agonist.
Cannabinoid Receptor Binding and Activation
Studies have shown that this compound is a potent, full agonist at the human CB1 receptor.[2] Its activity has been assessed using various assays that measure different aspects of receptor activation, including G-protein-mediated signaling and β-arrestin recruitment.
Table 1: In Vitro Cannabinoid Receptor Activity of this compound
| Assay Type | Receptor | Parameter | Value | Reference Compound | Notes |
| β-arrestin-2 Recruitment Assay | CB1 | EC50 | 121 nM | JWH-018 | Emax = 253% of JWH-018 |
| Calcium Flux Assay | CB1 | EC50 | 37.7 nM | JWH-018 | Emax = 129% of JWH-018 |
| Fluorescence-based Membrane Potential Assay | CB1 | pEC50 | < 5 to 9.48 ± 0.14 M | CP55,940 | |
| Fluorescence-based Membrane Potential Assay | CB2 | pEC50 | 5.92 ± 0.16 to 8.64 ± 0.15 M | CP55,940 | |
| Radioligand Binding Assay | CB1 | pKi | < 5 to 8.89 ± 0.09 M | - | |
| Radioligand Binding Assay | CB2 | pKi | 5.49 ± 0.03 to 9.92 ± 0.09 M | - |
EC50: Half-maximal effective concentration; Emax: Maximum effect; pEC50: -log(EC50); pKi: -log(Ki)
Signaling Pathways
As a CB1 receptor agonist, this compound is presumed to activate intracellular signaling cascades typically associated with this G-protein coupled receptor. This includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. It has been demonstrated to activate non-canonical signaling pathways, such as the β-arrestin-2 recruitment and calcium flux.[1]
Caption: Simplified CB1 receptor signaling pathway activated by this compound.
Metabolism
In vitro metabolism studies using pooled human liver microsomes (pHLM) have been crucial in identifying the metabolic fate of this compound.[1][3][5] The compound undergoes extensive phase I metabolism.
The primary metabolic pathway is ester hydrolysis, resulting in the formation of its main metabolite, this compound butanoic acid.[1][6] Other identified metabolic reactions include mono-hydroxylation and dehydrogenation.[3] A total of 30 phase I metabolites have been characterized in pHLM assays.[3][5] The ester hydrolysis metabolite is considered a reliable primary biomarker for detecting this compound intake in biological samples.[3][7]
In Vivo Effects
Data on the in vivo effects of this compound are derived from animal studies and forensic toxicology case reports from human exposures.
Animal Studies
Rat Studies: A study evaluating the subacute toxicity and pharmacokinetics of this compound in male albino rats involved oral administration for seven days at doses of 1, 5, and 15 mg/kg.[8][9] The study revealed significant alterations in hematological and biochemical parameters, indicating toxicity, particularly to the liver, kidneys, and heart.[8][9] Histopathological analysis showed inflammatory cell aggregation, congestion, hemorrhage, edema, and fibrosis in various tissues.[8][9]
Zebrafish Studies: The embryotoxicity of this compound has been investigated using zebrafish embryos.[10] Subacute exposure led to mortality, developmental toxicity, and hypoactivity of larval behavior.[10] The 120-hour LC50 and EC50 were determined to be 1.932 mg/L and 0.960 mg/L, respectively.[10] Observed embryonic deformities included spine malformation, pericardial edema, and impaired blood flow.[10]
Table 2: In Vivo Data for this compound
| Species | Study Type | Dosing | Key Findings |
| Rat | Subacute Toxicity & Pharmacokinetics | 1, 5, 15 mg/kg (oral, 7 days) | Significant alterations in hematological and biochemical markers; hepatotoxicity, nephrotoxicity, and cardiotoxicity.[8][9] |
| Rat | Pharmacokinetics | 50 mg/kg (oral) | Plasma half-life: 2.371 h; Volume of distribution: 2272.85 L; Plasma clearance rate: 664.241 L/h.[8] |
| Zebrafish | Embryotoxicity | 0.15 - 4.80 mg/L (subacute exposure) | 120 hpf LC50: 1.932 mg/L; 120 hpf EC50: 0.960 mg/L; developmental abnormalities and hypoactivity.[10] |
LC50: Lethal concentration for 50% of the population; EC50: Effective concentration for 50% of the population; hpf: hours post-fertilization.
Human Toxicology
The use of this compound has been associated with numerous adverse events in humans, including hospitalizations and fatalities.[1][2] In Hungary, at least 21 deaths were reported between May and August 2020 where this compound was detected in postmortem toxicology.[1] Causes of death included cardiac arrest/failure, traumatic shock, and asphyxiation.[1] It is important to note that in many of these cases, other substances were also detected, making it difficult to definitively attribute causality solely to this compound.[1]
Experimental Protocols
In Vitro Cannabinoid Receptor Activity Assays
β-arrestin-2 Recruitment Assay: This assay is used to determine the ability of a compound to induce the recruitment of β-arrestin-2 to the CB1 receptor, a hallmark of GPCR activation and a key non-canonical signaling pathway.
-
Cell Culture: CHO-K1 cells stably co-expressing the human CB1 receptor and a β-arrestin-2-enzyme fragment complementation system are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 96-well plates and incubated overnight.
-
Compound Addition: Test compounds, including this compound and a reference agonist (e.g., JWH-018), are serially diluted and added to the wells.
-
Incubation: The plates are incubated for a specified period (e.g., 90 minutes) at 37°C.
-
Detection: A chemiluminescent substrate is added, and the luminescence, which is proportional to β-arrestin-2 recruitment, is measured using a plate reader.
-
Data Analysis: Dose-response curves are generated, and EC50 and Emax values are calculated.
Fluorescence-Based Membrane Potential Assay: This functional assay measures the change in membrane potential in cells expressing cannabinoid receptors upon agonist stimulation.
-
Cell Culture: AtT20 cells stably expressing the human CB1 or CB2 receptor are cultured.
-
Cell Plating: Cells are plated into black-walled, clear-bottom 96-well plates.
-
Dye Loading: A fluorescent membrane potential-sensitive dye is loaded into the cells.
-
Compound Addition: Test compounds are added to the wells.
-
Signal Detection: The change in fluorescence is measured over time using a fluorescence plate reader.
-
Data Analysis: Concentration-response curves are plotted to determine pEC50 values.[11][12]
In Vitro Metabolism Assay
Pooled Human Liver Microsome (pHLM) Incubation: This assay simulates the phase I metabolism of a compound in the human liver.
-
Reaction Mixture Preparation: A reaction mixture containing pHLM, NADPH-regenerating system, and phosphate (B84403) buffer is prepared.
-
Incubation: this compound is added to the reaction mixture and incubated at 37°C.
-
Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: The samples are centrifuged, and the supernatant is collected for analysis.
-
Metabolite Identification: The supernatant is analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify and characterize the metabolites.[3][5][7]
Caption: Workflow for in vitro metabolism studies using pooled human liver microsomes (pHLM).
In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Male albino rats are acclimatized to laboratory conditions.
-
Dosing: A single oral dose of this compound is administered.
-
Blood Sampling: Blood samples are collected via the tail vein at predetermined time points post-administration.
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
Sample Extraction: The drug is extracted from the plasma using a suitable solvent.
-
Quantification: The concentration of this compound in the plasma samples is determined using a validated analytical method, such as gas chromatography-tandem mass spectrometry (GC-MS/MS).[8]
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters, including half-life, volume of distribution, and clearance.[8]
Conclusion
This compound is a highly potent synthetic cannabinoid with significant in vitro activity at the CB1 receptor. In vivo studies and human case reports indicate a potential for severe toxicity, affecting multiple organ systems. The primary metabolic pathway involves ester hydrolysis, and the resulting carboxylic acid metabolite serves as a key biomarker for forensic and clinical testing. The data and protocols presented in this guide are intended to support further research into the pharmacology, toxicology, and analytical detection of this and other emerging synthetic cannabinoids, ultimately contributing to a better understanding of their risks and informing public health and safety efforts.
References
- 1. cdn.who.int [cdn.who.int]
- 2. drugsandalcohol.ie [drugsandalcohol.ie]
- 3. Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Human Microsome, Urine, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Metabolic Fate of 4-fluoro MDMB-BUTICA: A Technical Guide to Metabolite Identification and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-fluoro MDMB-BUTICA (also known as 4F-MDMB-BICA or 4F-MDMB-2201) is a potent synthetic cannabinoid that has emerged on the new psychoactive substances (NPS) market, leading to numerous adverse health events and fatalities.[1][2] Structurally, it possesses an indole (B1671886) core, a 4-fluorobutyl tail, a carboxamide linker, and a methyl dimethylbutanoate group.[1][2][3] Due to its rapid and extensive metabolism in the human body, detection of the parent compound in biological samples can be challenging, making the identification of its metabolites crucial for forensic and clinical toxicology.[1][2][4] This technical guide provides an in-depth overview of the metabolism of this compound, details the analytical methodologies for metabolite identification, and presents key data in a structured format for researchers.
Metabolic Pathways
This compound undergoes extensive phase I and phase II metabolism. In vitro studies using pooled human liver microsomes (pHLM) have identified numerous phase I metabolites, with one comprehensive study characterizing 30 distinct metabolites.[1][2][3][4] In vivo analysis of authentic human urine and blood samples has confirmed the presence of many of these metabolites, with 20 being identified in urine and 13 in blood in one study.[1][2][3][4] Zebrafish models have also been employed to study its metabolism, generating fourteen phase I and four phase II metabolites.[5]
The primary phase I metabolic transformations include:
-
Ester Hydrolysis: This is a major metabolic pathway, leading to the formation of a butanoic acid metabolite. This metabolite is considered a primary and reliable biomarker for confirming the intake of this compound and is abundantly found in both urine and blood.[1][2][4][6][7]
-
Hydroxylation: Mono-hydroxylation occurs on various parts of the molecule, including the alkyl radicals and the heterocyclic core.[8]
-
N-dealkylation: Cleavage of the 4-fluorobutyl tail from the indole nitrogen is another significant pathway.[5][8]
-
Oxidative Defluorination: This process involves the removal of the fluorine atom and subsequent oxidation.[5][8]
-
Dehydrogenation: The formation of double bonds can occur, often in combination with other metabolic reactions like ester hydrolysis.[4][5]
Combinations of these reactions are also common, leading to a complex metabolic profile. For instance, metabolites resulting from ester hydrolysis combined with hydroxylation or dehydrogenation have been identified.[4][5]
Phase II metabolism primarily involves the glucuronidation and sulfation of phase I metabolites, further increasing their water solubility for excretion.[5][8]
Below is a diagram illustrating the major metabolic pathways of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Human Microsome, Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.who.int [cdn.who.int]
- 5. Metabolism of 4F-MDMB-BICA in zebrafish by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound butanoic acid metabolite - Applications - CAT N°: 31106 [bertin-bioreagent.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
The Emergence and Forensic Significance of 4-Fluoro MDMB-BUTICA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-fluoro MDMB-BUTICA (also known as 4F-MDMB-BICA) is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged on the new psychoactive substances (NPS) market, posing a significant challenge to public health and forensic toxicology. This technical guide provides a comprehensive overview of the discovery, forensic prevalence, analytical methodologies, metabolism, and pharmacology of this compound.
First identified in Europe around March 2020, 4F-MDMB-BUTICA has been detected in various forms, including powders, e-liquids, and herbal mixtures.[1] Its use has been associated with severe adverse health effects, including a number of reported deaths, making reliable analytical detection crucial for forensic investigations.[1] This document details the scientific data available on 4F-MDMB-BUTICA to aid in its identification and understanding of its impact.
Forensic Case Data
The detection of 4F-MDMB-BUTICA and its structurally similar analogue, 4F-MDMB-BINACA, in forensic casework has been increasingly reported. While specific quantitative data for 4F-MDMB-BUTICA in postmortem cases is still emerging, data from its analogue provides valuable context for interpretation. The following tables summarize reported concentrations in fatal intoxication and driving under the influence of drugs (DUID) cases.
Table 1: Concentrations of 4F-MDMB-BINACA in Postmortem Blood Samples
| Case Description | 4F-MDMB-BINACA Concentration (ng/mL) | Other Substances Detected | Reference |
| Fatal Poisoning (Victim 1) | 2.50 | Ethanol (B145695) (2.11 g/L) | [2][3] |
| Fatal Poisoning (Victim 2) | 2.34 | Ethanol (2.49 g/L) | [2][3] |
| Fatal Intoxication | 0.1 - 2.90 (range from multiple cases) | Not specified | [2] |
| Fatal Intoxication with 5F-MDMB-PICA | 0.25 - 6.6 (range from 5 cases) | 5F-MDMB-PICA, other SCs | [4] |
Note: The lethal dose of 4F-MDMB-BINACA is unknown, and concentrations in postmortem blood have been found to range from 0.10 to 2.90 ng/mL.[2]
Table 2: Concentrations in Other Forensic Casework
| Case Type | Compound | Concentration (ng/mL) | Matrix | Reference |
| DUID and other criminal acts | 5F-MDMB-PICA (with 4F-MDMB-BINACA present in some cases) | 0.1 - 16 | Blood/Serum | [4] |
| Postmortem Case | 4F-MDMB-BINACA | 0.1 | Cerebrospinal Fluid | [4] |
Analytical Methodologies
A variety of analytical techniques are employed for the identification and quantification of 4F-MDMB-BUTICA and its metabolites in both seized materials and biological specimens.
Experimental Protocols
1. Sample Preparation from Biological Matrices (Blood and Urine)
-
Solid-Phase Extraction (SPE): A common method for extracting synthetic cannabinoids from blood and urine.
-
Precondition a mixed-mode SPE cartridge.
-
Load the pre-treated sample (e.g., buffered blood or urine).
-
Wash the cartridge with a series of solvents to remove interferences.
-
Elute the analyte using an appropriate solvent mixture (e.g., methanol/acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.
-
-
Liquid-Liquid Extraction (LLE): An alternative extraction method.
-
Add a water-immiscible organic solvent (e.g., ethyl acetate) to the sample.
-
Vortex to mix and centrifuge to separate the layers.
-
Collect the organic layer containing the analyte.
-
Evaporate the solvent and reconstitute.
-
2. Chromatographic and Spectrometric Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5MS).
-
Injection: Splitless injection of the extracted sample.
-
Oven Program: A temperature gradient is used to separate the analytes.
-
MS Detection: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification to enhance sensitivity.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
System: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or QTOF).[5]
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple reaction monitoring (MRM) is used for quantification, selecting specific precursor and product ion transitions for the parent drug and its metabolites.
-
Table 3: Analytical Method Validation Parameters
| Method | Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Reference |
| LC-MS/MS | 4F-MDMB-BINACA | Blood | 0.02 - 0.05 | 0.05 - 0.1 | 0.05 - 10.0 | [6] |
| LC-MS/MS | 4F-MDMB-BINACA Metabolites | Blood | 0.02 - 0.05 | 0.05 - 0.1 | 0.05 - 10.0 | [6] |
| UHPLC-MS-MS | 4F-MDMB-BICA | Urine | - | - | 0.02 - 5 | [5][7] |
| UHPLC-MS-MS | 4F-MDMB-BICA | Blood | - | - | 0.04 - 10 | [5][7] |
| LC-MS/MS | 5F-MDMB-PICA & 4F-MDMB-BINACA | - | 0.07 & 0.04 | 0.1 | 0.1 - 4 | [4] |
Metabolism
Understanding the metabolism of 4F-MDMB-BUTICA is critical for forensic toxicology, as the parent compound may be rapidly metabolized and undetectable in biological samples. In vitro studies using human liver microsomes and analysis of authentic urine and blood samples have identified several phase I metabolites.[1]
The primary metabolic pathways include:
-
Ester Hydrolysis: Cleavage of the methyl ester group to form the corresponding carboxylic acid metabolite. This is often the most abundant metabolite and serves as a reliable biomarker for consumption.[7]
-
Oxidative Defluorination: Replacement of the fluorine atom on the butyl tail with a hydroxyl group.
-
Hydroxylation: Addition of a hydroxyl group to various positions on the molecule.
-
Dehydrogenation: Formation of a double bond.
The ester hydrolysis metabolite is recommended as a primary biomarker in both urine and blood.[7]
Pharmacology and Signaling Pathways
4F-MDMB-BUTICA is a potent agonist of the cannabinoid receptors CB1 and CB2.[8] The CB1 receptor is primarily located in the central nervous system and is responsible for the psychoactive effects of cannabinoids. The CB2 receptor is predominantly found in the peripheral nervous system and immune cells.
The signaling pathway following CB1 receptor activation by a synthetic cannabinoid like 4F-MDMB-BUTICA is complex and involves multiple intracellular cascades. A simplified representation of the canonical pathway is provided below.
Caption: Simplified signaling pathway of CB1 receptor activation by a synthetic cannabinoid.
Pharmacological Data
In vitro studies have demonstrated the high affinity and efficacy of 4F-MDMB-BUTICA and related compounds at cannabinoid receptors.
Table 4: In Vitro Pharmacological Data
| Compound | Receptor | pKi | pEC50 | Reference |
| 4F-MDMB-BUTICA and analogues | CB1 | < 5 to 8.89 ± 0.09 M | < 5 to 9.48 ± 0.14 M | [8] |
| 4F-MDMB-BUTICA and analogues | CB2 | 5.49 ± 0.03 to 9.92 ± 0.09 M | 5.92 ± 0.16 to 8.64 ± 0.15 M | [8] |
pKi represents the negative logarithm of the inhibition constant, indicating binding affinity. pEC50 represents the negative logarithm of the half-maximal effective concentration, indicating potency.
Conclusion
This compound is a potent and dangerous synthetic cannabinoid that continues to be a significant concern in forensic toxicology. Its rapid metabolism necessitates the use of sensitive analytical methods capable of detecting its primary metabolites, particularly the ester hydrolysis product. The quantitative data from forensic casework, although still emerging for 4F-MDMB-BUTICA itself, highlights the low concentrations at which these compounds can be associated with severe and fatal outcomes. Continued monitoring and research are essential to fully understand the risks associated with 4F-MDMB-BUTICA and to develop effective strategies for its detection and control.
Experimental Workflow for Forensic Analysis
The following diagram illustrates a typical workflow for the analysis of 4F-MDMB-BUTICA in forensic samples.
Caption: General experimental workflow for the forensic analysis of 4F-MDMB-BUTICA.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Simultaneous fatal poisoning of two victims with 4F-MDMB-BINACA and ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fatal intoxication with new synthetic cannabinoids 5F-MDMB-PICA and 4F-MDMB-BINACA—parent compounds and metabolite identification in blood, urine and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Human Microsome, Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs - PMC [pmc.ncbi.nlm.nih.gov]
Structural elucidation of 4-fluoro MDMB-BUTICA using NMR and IR spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural elucidation of 4-fluoro MDMB-BUTICA (also known as 4F-MDMB-BICA), a potent indole-based synthetic cannabinoid. Utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, this document outlines the key spectral features and experimental protocols necessary for the unambiguous identification of this compound, which is critical for forensic analysis, toxicological research, and drug development.
Introduction
This compound (Systematic Name: Methyl (S)-2-(1-(4-fluorobutyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the global new psychoactive substances (NPS) market.[1] Its structural similarity to other controlled synthetic cannabinoids necessitates precise and reliable analytical methods for its identification. Spectroscopic techniques such as NMR and IR are indispensable tools, providing detailed information on the molecular structure and functional groups, allowing for definitive characterization.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a rapid and effective method for identifying the primary functional groups within a molecule. The IR spectrum of this compound reveals key vibrational frequencies that correspond to its core structural components.
Table 1: Key IR Absorption Bands for this compound [2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3293 | Strong, Broad | N-H stretch (Amide) |
| ~2950-2850 | Medium-Strong | C-H stretch (Aliphatic) |
| ~1740 | Strong | C=O stretch (Ester) |
| ~1620 | Strong | C=O stretch (Amide I) |
| ~1514 | Strong | N-H bend (Amide II), C=C stretch (Aromatic) |
| ~1231 | Strong | C-O stretch (Ester) |
| ~1163 | Strong | C-F stretch (Fluorobutyl group) |
| ~741 | Strong | C-H bend (Ortho-disubstituted indole) |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of this compound. ¹H NMR identifies the chemical environment and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton. Data presented here is based on spectra recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[2]
¹H NMR Spectral Data
The ¹H NMR spectrum provides characteristic signals for the indole (B1671886) core, the fluorobutyl tail, and the tert-leucinate moiety.
Table 2: ¹H NMR Spectral Data for this compound (400 MHz, DMSO-d₆) [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.25 | s | 1H | H-2 (Indole) |
| 8.13 - 8.08 | m | 1H | H-4 (Indole) |
| 7.57 | d | 1H | H-7 (Indole) |
| 7.52 - 7.47 | m | 1H | Amide N-H |
| 7.25 - 7.15 | m | 2H | H-5, H-6 (Indole) |
| 4.50 | t | 1H | Fluorobutyl CH₂-F |
| 4.25 | t | 2H | Indole N-CH₂ |
| 3.65 | s | 3H | Ester O-CH₃ |
| 1.90 - 1.70 | m | 4H | Fluorobutyl -CH₂-CH₂- |
| 1.00 | s | 9H | tert-Butyl -C(CH₃)₃ |
¹³C NMR Spectral Data
The ¹³C NMR spectrum confirms the carbon framework of the molecule, with distinct signals for the carbonyls, aromatic carbons, and aliphatic carbons.
Table 3: ¹³C NMR Spectral Data for this compound (101 MHz, DMSO-d₆) [2]
| Chemical Shift (δ) ppm | Assignment |
| 173.5 | Ester C=O |
| 164.0 | Amide C=O |
| 136.1 | C-7a (Indole) |
| 131.3 | C-2 (Indole) |
| 126.5 | C-3a (Indole) |
| 122.5 | C-6 (Indole) |
| 121.3 | C-5 (Indole) |
| 119.8 | C-4 (Indole) |
| 110.5 | C-7 (Indole) |
| 108.0 | C-3 (Indole) |
| 83.5 (d, J=163 Hz) | Fluorobutyl CH₂-F |
| 51.8 | Ester O-CH₃ |
| 45.9 | Indole N-CH₂ |
| 34.5 | tert-Butyl quat. C |
| 29.5 (d, J=20 Hz) | Fluorobutyl -CH₂- |
| 26.8 | tert-Butyl -CH₃ |
| 25.0 (d, J=5 Hz) | Fluorobutyl -CH₂- |
Experimental Protocols
The following protocols describe the general procedures for acquiring the spectroscopic data for this compound.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with a Platinum Attenuated Total Reflectance (ATR) accessory.[2]
-
Sample Preparation : A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition : The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[3] A background spectrum is collected prior to sample analysis. Data is processed using standard spectroscopy software.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.[2]
-
Sample Preparation : Approximately 10-20 mg of the sample is dissolved in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[2][3]
-
¹H NMR Acquisition : A standard 1D proton spectrum is acquired. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition : A proton-decoupled 1D carbon spectrum is acquired. Typical parameters include a spectral width of 220-240 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.
-
2D NMR Experiments : To confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed using standard pulse programs.[2][4]
-
Data Processing : Data is processed using software such as TopSpin or similar packages. Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (TMS).[2]
Visualized Workflow
The following diagram illustrates the logical workflow for the structural elucidation of a novel psychoactive substance like this compound using spectroscopic methods.
Caption: Logical workflow for the structural analysis of this compound.
Conclusion
The combined application of IR and multinuclear NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. The characteristic IR absorptions confirm the presence of key functional groups, while detailed 1D and 2D NMR experiments allow for the complete assignment of the proton and carbon skeletons. The data and protocols presented in this guide serve as a critical resource for analytical, forensic, and research laboratories tasked with the identification and characterization of this and other emerging synthetic cannabinoids.
References
Understanding the Toxicology of 4-fluoro MDMB-BUTICA in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the toxicology of 4-fluoro MDMB-BUTICA (4F-MDMB-BUTICA) in animal models. As a potent synthetic cannabinoid, 4F-MDMB-BUTICA has been associated with significant adverse health effects. This document summarizes key quantitative toxicological data, details experimental protocols from relevant studies, and visualizes pertinent biological pathways and workflows to facilitate a deeper understanding of its toxicological profile.
Quantitative Toxicological Data
The following tables summarize the key quantitative data from toxicological studies of 4F-MDMB-BUTICA and its close analog, 4F-MDMB-BUTINACA, in various animal models.
Table 1: Acute and Subacute Toxicity Data in Rodents
| Parameter | Species | Route of Administration | Value | Key Findings |
| LD50 | Swiss albino mice | Oral | 32.60 mg/kg[1][2][3][4] | Clinical signs included tremors at low doses, and photophobia and cessation of breathing at high doses. Histological examination revealed congestion, necrosis, inflammation, and bleeding in the liver and kidneys.[1] |
| Subacute Toxicity (7 days) | Wistar albino rats | Oral | 1 mg/kg/day | Minimal adverse effects observed.[5] |
| 5 mg/kg/day | Signs of depression, fatigue, and tachypnea, with a 50% mortality rate by the third day.[5] | |||
| 15 mg/kg/day | 100% mortality within 24 hours.[5] |
Table 2: Embryotoxicity Data in Zebrafish (Danio rerio)
| Parameter | Exposure Duration | Value | Key Findings |
| LC50 (Lethal Concentration, 50%) | 120 hours post-fertilization (hpf) | 1.932 mg/L[6][7] | Subacute exposure induced mortality.[6][7] |
| EC50 (Effective Concentration, 50%) | 120 hours post-fertilization (hpf) | 0.960 mg/L[7] | Induced embryonic deformities including spine malformation, pericardial edema, impaired blood flow, yolk sac edema, and developmental delays. Also caused hypoactivity in larvae.[6][7] |
Table 3: Pharmacokinetic Parameters in Rats
| Parameter | Value |
| Plasma Half-life (t½) | 2.371 hours[5][8][9] |
| Volume of Distribution (Vd) | 2272.85 L[5][8][9] |
| Plasma Clearance Rate | 664.241 L/h[5][8][9] |
Note: The pharmacokinetic data was obtained following a single oral administration of 50 mg/kg of 4F-MDMB-BUTINACA to Wistar albino rats.
Table 4: Significant Hematological and Biochemical Alterations in Rats (7-day oral administration of 4F-MDMB-BUTINACA)
| Parameter Category | Altered Parameters (p < 0.05) |
| Hematology | MCHC, MCV, RDW, Platelets, Neutrophils, Eosinophils, Basophils[5][8][9] |
| Biochemistry (Liver Function) | Aspartate aminotransferase (AST), Alanine aminotransferase (ALT), Alkaline phosphatase (ALP), Gamma-glutamyl transferase (GGT), Total Protein, Albumin, Triglycerides[5][8][9] |
| Biochemistry (Kidney Function) | Urea[5][8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the toxicological evaluation of 4F-MDMB-BUTICA and its analogs.
Acute Oral Toxicity (LD50) Determination in Mice
-
Animal Model: Swiss albino mice.[1]
-
Drug Preparation: 4-F-MDMB-BUTINACA is dissolved in a suitable vehicle.
-
Experimental Groups: Mice are divided into several groups, including a control group receiving the vehicle only, and treatment groups receiving different single oral doses of 4-F-MDMB-BUTINACA (e.g., 5, 50, 300, 2000 mg/kg body weight).[1]
-
Administration: The substance is administered orally using gavage.
-
Observation Period: Animals are observed for clinical signs of toxicity and mortality for a period of 24 hours.[1]
-
Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as probit analysis.
-
Histopathology: At the end of the observation period, surviving animals are euthanized, and organs such as the liver and kidneys are collected, fixed in 10% formalin, processed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.[1]
Subacute Toxicity and Pharmacokinetic Study in Rats
-
Animal Model: Adult male Wistar albino rats.[5]
-
Drug Preparation: 4F-MDMB-BUTINACA is prepared for oral administration.
-
Toxicity Study Design:
-
Groups: Four groups of rats are typically used: a control group and three treatment groups receiving daily oral doses of 1, 5, and 15 mg/kg of 4F-MDMB-BUTINACA for seven consecutive days.[5][8]
-
Observations: Animals are monitored daily for clinical signs of toxicity and mortality.
-
Sample Collection: At the end of the 7-day period, blood samples are collected for hematological and biochemical analysis. Organs (liver, kidneys, heart) are harvested for histopathological examination.[5]
-
-
Pharmacokinetic Study Design:
-
Dosing: A separate group of rats receives a single oral dose of 50 mg/kg of 4F-MDMB-BUTINACA.[5]
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Analytical Method: Plasma concentrations of 4F-MDMB-BUTINACA are determined using a validated analytical method such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[5][8]
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data.
-
Zebrafish Embryotoxicity Assay
-
Animal Model: Zebrafish (Danio rerio) embryos.
-
Exposure Protocol:
-
Fertilized embryos are collected and placed in multi-well plates.
-
Embryos are exposed to a range of concentrations of 4F-MDMB-BUTICA (e.g., 0.15, 0.30, 0.60, 1.20, 2.40, and 4.80 mg/L) starting from a few hours post-fertilization (hpf) for a total of 120 hours.[7]
-
A control group exposed to the vehicle is run in parallel.
-
-
Endpoint Evaluation:
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key mechanisms and processes related to the toxicology of this compound.
Signaling Pathway of Synthetic Cannabinoid-Induced Cardiotoxicity
Synthetic cannabinoids like this compound primarily exert their cardiotoxic effects through the activation of the cannabinoid receptor 1 (CB1R) on cardiomyocytes.[10] This activation triggers a cascade of intracellular events leading to cellular damage and apoptosis.
Caption: Proposed signaling pathway for this compound-induced cardiotoxicity.
Experimental Workflow for Neurotoxicity Assessment
While specific neurotoxicity studies for this compound are limited, a general workflow for assessing the neurotoxic potential of synthetic cannabinoids in a rodent model is presented below. This workflow is based on studies of similar compounds.
Caption: A generalized experimental workflow for assessing the neurotoxicity of synthetic cannabinoids.
Logical Relationship of Toxicological Endpoints
The toxicological effects of this compound are interconnected, with its fundamental pharmacokinetic and pharmacodynamic properties driving various organ-specific toxicities.
Caption: Interrelationship of toxicological endpoints for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medicopublication.com [medicopublication.com]
- 3. medicopublication.com [medicopublication.com]
- 4. medicopublication.com [medicopublication.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Embryotoxicity Evaluation of Novel Synthetic Cannabinoid 4F-MDMB-BUTICA Using Zebrafish Embryos: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Subacute Toxicity and Pharmacokinetic Evaluation of the Synthetic Cannabinoid 4F-MDMB-BUTINACA in Rats: A Forensic and Toxicological Perspective (2024) | Elkhatim H. Abdelgadir [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. sfera.unife.it [sfera.unife.it]
Initial Receptor Binding Affinity Studies of 4-fluoro MDMB-BUTICA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial receptor binding affinity studies of the synthetic cannabinoid 4-fluoro MDMB-BUTICA (also known as 4F-MDMB-BICA). The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support further research and development in this area.
Core Data Presentation
The following table summarizes the reported in vitro receptor binding and functional activity data for this compound at the human cannabinoid type 1 (CB1) receptor.
| Assay Type | Receptor | Cell Line | Parameter | Value | Reference |
| Radioligand Binding | Human CB1 | CHO | Ki | 70 ± 19 nM | [1] |
| G-Protein Activation | Human CB1 | CHO | EC50 | 0.67 ± 0.23 nM | [1] |
| G-Protein Activation | Human CB1 | CHO | Emax (% of CP55,940) | 100.7 ± 3.5% | [1] |
| β-Arrestin-2 Recruitment | Human CB1 | Not Specified | EC50 | 121 nM | |
| β-Arrestin-2 Recruitment | Human CB1 | Not Specified | Emax (% of JWH-018) | 253% | |
| Calcium Flux | Human CB1 | CHO | EC50 | 37.7 nM | |
| Calcium Flux | Human CB1 | CHO | Emax (% of JWH-018) | 129% |
Note: CHO refers to Chinese Hamster Ovary cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by synthetic cannabinoids like this compound and a typical experimental workflow for determining receptor binding affinity.
References
Methodological & Application
Application Note: GC-MS Analysis of 4-fluoro MDMB-BUTICA in Herbal Products
Abstract
This application note provides a detailed protocol for the detection and quantification of 4-fluoro MDMB-BUTICA (4F-MDMB-BUTICA), a potent synthetic cannabinoid, in herbal products using Gas Chromatography-Mass Spectrometry (GC-MS). The described method, adapted from a validated study, employs a methanolic liquid-liquid extraction (LLE) procedure and analysis in Selected Ion Monitoring (SIM) mode to ensure high sensitivity and selectivity.[1] This protocol is intended for researchers, scientists, and drug development professionals involved in the analysis of novel psychoactive substances (NPS) in complex matrices.
Introduction
Synthetic cannabinoids (SCs) represent a large and ever-evolving class of NPS, frequently sprayed onto herbal materials and sold as legal alternatives to cannabis.[1] this compound (also known as 4F-MDMB-BUTINACA) is a highly potent SC that has been linked to adverse health effects. Its detection in herbal products is a significant challenge for forensic and research laboratories due to the complex plant matrix.[2] This document outlines a robust and validated GC-MS method for the reliable identification and quantification of 4F-MDMB-BUTICA in such samples.
Experimental Protocol
This protocol is based on a methanolic LLE method followed by GC-MS analysis in SIM mode.[1]
Materials and Reagents
-
This compound analytical standard
-
XLR-11 (Internal Standard, IS)
-
Methanol (B129727) (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Nitrogen gas
-
Herbal matrix samples (e.g., Augmented Vector Left - AVL, Space Occupying Lesions - SOL)
Standard and Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of 4F-MDMB-BUTICA and the internal standard (XLR-11) in methanol at a concentration of 100 µg/mL.[1] Store these solutions at -20°C.[1]
-
Calibration Standards: Prepare a series of calibration standards by spiking blank herbal matrix with the 4F-MDMB-BUTICA stock solution to achieve concentrations of 1, 10, 25, 50, 125, 250, and 500 µg/g.[1]
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels: 15 µg/g (Low), 75 µg/g (Medium), and 300 µg/g (High).[1]
-
Sample Extraction:
-
Weigh 10 mg of the homogenized herbal sample.
-
Add a known amount of the internal standard (XLR-11).
-
Add 0.5 mL of methanol to the sample.
-
Vortex the mixture thoroughly.
-
Incubate at 22°C for 10 minutes at 2,000 rpm.
-
Centrifuge to separate the solid and liquid phases.
-
Transfer the methanolic supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas at 50°C.
-
Reconstitute the dry residue in 50 µL of ethyl acetate.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Oven Program | Initial 100°C, hold 1 min, ramp to 300°C at 20°C/min, hold 5 min |
| Carrier Gas | Helium |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | To be determined based on the mass spectrum of 4F-MDMB-BUTICA and IS. Target ions should be selected for their abundance and specificity.[1] |
Quantitative Data Summary
The method was validated across two different herbal matrices, demonstrating its robustness.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | 0.99 |
| Limit of Detection (LOD) | 0.5 µg/g[1] |
| Limit of Quantification (LOQ) | 1 µg/g[1] |
| Extraction Recovery | 80.02% - 103.20% |
Table 2: Intra-Day Accuracy and Precision
| Herbal Matrix | Accuracy (Bias %) | Precision (RSD %) |
| AVL | -3.48% to 7.49% | 3.89% to 10.21% |
| SOL | -4.15% to 8.33% | 5.86% to 11.47% |
Table 3: Inter-Day Accuracy and Precision (over 3 days)
| Herbal Matrix | Accuracy (Bias %) | Precision (RSD %) |
| AVL | -4.53% to 10.23%[1] | 3.87% to 13.23%[1] |
| SOL | -8.13% to 14.73%[1] | 2.03% to 14.25%[1] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the analytical protocol.
Caption: GC-MS workflow for 4F-MDMB-BUTICA analysis.
Conclusion
The described GC-MS method provides a sensitive, accurate, and precise protocol for the quantification of this compound in herbal products. The simple methanolic extraction is effective, and the use of SIM mode ensures reliable detection even at low concentrations. This application note serves as a comprehensive guide for laboratories tasked with the analysis of this and similar synthetic cannabinoids in complex matrices.
References
Application Note and Protocol for the Quantification of 4-Fluoro MDMB-BUTICA in Blood using LC-MS/MS
Abstract
This document details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 4-fluoro MDMB-BUTICA (4F-MDMB-BICA) in human blood. This compound is a potent synthetic cannabinoid that has been associated with adverse health effects and fatalities.[1][2] The described protocol is intended for researchers, scientists, and drug development professionals in the fields of forensic toxicology, clinical chemistry, and pharmacology. The method employs a straightforward sample preparation procedure, robust chromatographic separation, and highly selective detection by tandem mass spectrometry. This application note provides detailed experimental protocols, instrument parameters, and method validation data summarized in clear, structured tables.
Introduction
Synthetic cannabinoids represent a large and evolving class of new psychoactive substances (NPS).[3] this compound is a highly potent indole-based synthetic cannabinoid that has been identified in forensic cases.[1][2] Due to its high potency and association with severe adverse events, including death, robust and reliable analytical methods for its detection and quantification in biological matrices are crucial for forensic investigations and clinical toxicology.[1][2] LC-MS/MS offers the high sensitivity and selectivity required for the analysis of potent compounds like this compound in complex biological matrices such as blood.[4] This application note provides a detailed protocol for the quantification of this compound in blood, which has been developed and validated based on established analytical methodologies.[1][5]
Experimental Workflow
References
- 1. Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Human Microsome, Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. dergipark.org.tr [dergipark.org.tr]
Application Note: Detection of 4-fluoro MDMB-BUTICA Metabolites using UHPLC-HRMS
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-fluoro MDMB-BUTICA (also known as 4F-MDMB-BICA) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been associated with serious adverse health effects and fatalities.[1][2] Due to its rapid and extensive metabolism in the human body, the parent compound is often found at very low concentrations or is entirely absent in biological samples, particularly urine.[1] Therefore, identifying its metabolites is crucial for reliably confirming consumption in forensic and clinical toxicology. Ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS) is a powerful analytical technique that provides the necessary sensitivity, selectivity, and mass accuracy for the comprehensive identification of these metabolites.[3]
This application note provides a detailed protocol for the extraction, detection, and identification of this compound metabolites from human urine samples using UHPLC-HRMS.
Metabolic Pathways of this compound
This compound undergoes extensive phase I and phase II metabolism. In vitro studies using pooled human liver microsomes (pHLM) have identified numerous phase I metabolites.[1][4] The primary metabolic reactions include:
-
Ester Hydrolysis: Cleavage of the methyl ester group to form the corresponding carboxylic acid metabolite. This is considered the most reliable primary biomarker in both urine and blood.[1][4]
-
Oxidative Metabolism: Mono-hydroxylation can occur on the indole (B1671886) core, the fluorobutyl tail, or the tert-leucinate moiety.[3][5]
-
Combined Reactions: Multiple transformations can occur, such as ester hydrolysis combined with hydroxylation or dehydrogenation.[1][4]
-
N-Dealkylation: Loss of the 4-fluorobutyl tail.[5]
These phase I metabolites can then undergo phase II conjugation, primarily with glucuronic acid, to facilitate excretion.[3][5]
References
- 1. Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Human Microsome, Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of 4-fluoro MDMB-BUTICA from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-fluoro MDMB-BUTICA (4F-MDMB-BUTICA), also known as 4F-MDMB-BICA, is a potent synthetic cannabinoid that has been associated with numerous adverse health effects and fatalities.[1][2][3] Accurate and reliable methods for the detection and quantification of 4F-MDMB-BUTICA and its metabolites in biological matrices are crucial for forensic toxicology, clinical diagnostics, and research purposes. This document provides detailed protocols for the extraction of 4F-MDMB-BUTICA from blood and urine, based on established and validated analytical methodologies.[1]
Chemical Structure:
-
Systematic Name: methyl 2-(1-(4-fluorobutyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate[1][2]
-
Alternative Names: 4F-MDMB-BUTICA, 4F-MDMB-BICA, 4F-MDMB-2201[1][2]
Signaling Pathway
4F-MDMB-BUTICA is presumed to exert its psychoactive effects through the activation of the cannabinoid receptor type 1 (CB1), a G-protein coupled receptor predominantly expressed in the central nervous system.[4] While its binding affinity for the CB1 receptor has not been fully assessed, it has been shown to activate non-canonical signaling pathways, such as the β-arrestin-2 recruitment pathway.[4] The activation of these pathways is believed to be responsible for the profound physiological and psychological effects observed with synthetic cannabinoids.[4]
Caption: Presumed signaling pathway of this compound via the CB1 receptor.
Experimental Protocols
This section details the methodologies for extracting 4F-MDMB-BUTICA from whole blood and urine samples. The protocols are based on liquid-liquid extraction (LLE) and a "salting-out" assisted liquid-liquid extraction, which have been validated for use with ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[1]
Protocol 1: Extraction of this compound from Whole Blood
This protocol utilizes a "salting-out" assisted liquid-liquid extraction method.
Materials:
-
Whole blood samples
-
Internal Standard (IS) solution (e.g., AB-FUBINACA-d4 at 2 µg/mL in ethanol)[1]
-
Ammonium (B1175870) sulfate[1]
-
Acetonitrile (B52724) (LC-MS grade)[1]
-
Mobile phase for reconstitution (e.g., 1:1, A/B, v/v, where A is 0.1% formic acid in water and B is acetonitrile with 0.1% v/v formic acid)[1]
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator
-
UHPLC-MS/MS system
Procedure:
-
To 1 mL of whole blood sample, add 10 µL of the internal standard solution.[1]
-
Add 1.2 g of ammonium sulfate (B86663) and 1.5 mL of acetonitrile.[1]
-
Vortex the mixture thoroughly for 1 minute.[1]
-
Centrifuge at 1,750 x g for 10 minutes.[1]
-
Transfer 1 mL of the upper acetonitrile layer to a clean tube.
-
Evaporate the solvent to dryness at 50°C under a gentle stream of nitrogen.[1]
-
Reconstitute the dried extract in 200 µL of the mobile phase.[1]
-
Centrifuge at 21,000 x g for 10 minutes at room temperature.[1]
-
Inject an aliquot (e.g., 10 µL) of the supernatant into the UHPLC-MS/MS system for analysis.[1]
Protocol 2: Extraction of this compound from Urine
This protocol involves enzymatic hydrolysis followed by liquid-liquid extraction.
Materials:
-
Urine samples
-
Internal Standard (IS) solution (e.g., AB-FUBINACA-d4 at 2 µg/mL in ethanol)[1]
-
Sodium acetate (B1210297) buffer (pH 5)[5]
-
β-Glucuronidase (from Helix pomatia)[5]
-
Ammonia (B1221849) solution (5 v/v%)[5]
-
Ethyl acetate (LC-MS grade)[5]
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator
-
UHPLC-MS/MS system
Procedure:
-
To 2 mL of urine, add 395 µL of sodium acetate buffer (pH 5), 2.7 µL of β-glucuronidase, and 5 µL of the internal standard solution.[5]
-
Incubate the mixture at room temperature overnight to allow for enzymatic hydrolysis of glucuronidated metabolites.[5]
-
Alkalize the reaction solution by adding 60 µL of 5 v/v% ammonia solution.[5]
-
Add 4 mL of ethyl acetate, vortex thoroughly, and then centrifuge at 1,750 x g for 10 minutes at room temperature.[5]
-
Transfer 3 mL of the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness at 50°C.[5]
-
Reconstitute the residue in an appropriate volume of mobile phase for UHPLC-MS/MS analysis.
Experimental Workflow Diagram
Caption: Workflow for the extraction of this compound from blood and urine.
Quantitative Data Summary
The following tables summarize the validation parameters for the quantification of 4F-MDMB-BUTICA in human urine and whole blood using a validated UHPLC-MS/MS method.[1]
Table 1: Method Validation Parameters for 4F-MDMB-BUTICA in Human Urine
| Parameter | Value |
| Linearity Range | 0.02 - 5 ng/mL |
| Limit of Detection (LOD) | 0.003 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.02 ng/mL |
| Accuracy (at low, mid, high conc.) | Within ±15% of nominal value |
| Precision (at low, mid, high conc.) | RSD < 15% |
Data sourced from Körmöczi et al. (2021).[1]
Table 2: Method Validation Parameters for 4F-MDMB-BUTICA in Human Whole Blood
| Parameter | Value |
| Linearity Range | 0.04 - 10 ng/mL |
| Limit of Detection (LOD) | 0.004 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.04 ng/mL |
| Accuracy (at low, mid, high conc.) | Within ±15% of nominal value |
| Precision (at low, mid, high conc.) | RSD < 15% |
Data sourced from Körmöczi et al. (2021).[1]
Metabolism
4F-MDMB-BUTICA is extensively metabolized in the human body.[4] The parent compound is often found in very low concentrations or is undetectable in urine samples.[4] The primary biomarker for 4F-MDMB-BUTICA exposure is its ester hydrolysis metabolite.[3][4] Other significant metabolites include products of mono-hydroxylation and dehydrogenation.[4] In vitro studies using human liver microsomes have identified numerous phase I metabolites.[1][2] The main metabolic pathways include N-dealkylation, hydroxylation, amide hydrolysis, and oxidative defluorination.[6] Phase II metabolism primarily involves glucuronidation.[6]
Conclusion
The protocols and data presented provide a comprehensive guide for the extraction and quantification of this compound from biological matrices. Adherence to these validated methods is essential for obtaining accurate and reproducible results in clinical and forensic settings. The extensive metabolism of this synthetic cannabinoid highlights the importance of targeting its primary metabolites for reliable detection of use.
References
- 1. Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Human Microsome, Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. cdn.who.int [cdn.who.int]
- 5. academic.oup.com [academic.oup.com]
- 6. Metabolism of 4F-MDMB-BICA in zebrafish by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 4-Fluoro MDMB-BUTICA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of 4-fluoro MDMB-BUTICA (also known as 4F-MDMB-BICA or 4F-MDMB-BUTINACA) for analytical testing. The following sections outline various extraction techniques applicable to different biological matrices and other sample types, including quantitative data and experimental workflows.
Overview of Sample Preparation Techniques
The analysis of this compound, a potent synthetic cannabinoid, requires robust and efficient sample preparation to remove matrix interferences and concentrate the analyte prior to instrumental analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of technique depends on the sample matrix, the desired limit of detection, and available resources. Commonly employed methods include Liquid-Liquid Extraction (LLE), Supported Liquid Extraction (SLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of this compound and other closely related synthetic cannabinoids. This data is intended to provide an overview of expected performance for different sample preparation methods.
Table 1: Method Validation Parameters for this compound in Biological Matrices
| Matrix | Preparation Method | Analytical Technique | LOD | LOQ | Recovery | Precision (RSD%) | Citation |
| Urine | LLE with Enzymatic Hydrolysis | UHPLC-MS/MS | 0.003 ng/mL | 0.010 ng/mL | - | - | [1] |
| Blood | LLE | UHPLC-MS/MS | 0.004 ng/mL | 0.011 ng/mL | - | - | [1] |
| Blood | LLE | LC-MS/MS | 0.02 - 0.05 ng/mL | 0.05 - 0.1 ng/mL | 83.1 - 97.5% | Intra-day: 1.4 - 3.5%, Inter-day: 2.1 - 8.5% | [2] |
| Rat Plasma | LLE | GC-MS/MS | - | 0.5 ng/mL | - | Intra-assay: < 2.6% | [3] |
| Whole Blood | SLE | LC-MS/MS | 0.1 ng/mL (for 4F-MDMB-BINACA) | - | >60% | - | [4][5] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Note that some data pertains to closely related analogs, providing an estimate of expected performance.
Table 2: Method Validation Parameters for 4-fluoro MDMB-BUTINACA in Herbal Products
| Matrix | Preparation Method | Analytical Technique | LOD | LOQ | Recovery | Precision (RSD%) | Citation |
| Herbal Products | Methanolic LLE | GC-MS | 0.5 µg/g | 1 µg/g | 80.02 - 103.20% | Intra-Day: 3.89 - 11.47%, Inter-Day: 2.03 - 14.25% | [6] |
Experimental Protocols and Workflows
Liquid-Liquid Extraction (LLE) for Biological Fluids (Blood and Urine)
LLE is a classic and effective method for extracting synthetic cannabinoids from biological matrices.
This protocol is adapted from a method for the analysis of 4-fluoro MDMB-BUTINACA in rat plasma[3].
Materials:
-
Blood/plasma sample
-
Internal Standard (IS) solution (e.g., Granisetron at 10 µg/mL)
-
1% Ammonium Hydroxide (NH4OH)
-
Methyl tert-butyl ether (MTBE) and Ethyl Acetate (B1210297) (80:20, v/v)
-
Polypropylene (B1209903) centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS or LC-MS/MS vials
Procedure:
-
To 500 µL of plasma sample in a polypropylene tube, add 50 µL of the internal standard solution.
-
Add 1 mL of acetonitrile to the tube.
-
Vortex the mixture for 3 minutes.
-
Centrifuge for 5 minutes at 3000 rpm.
-
Transfer the supernatant to a clean tube and evaporate to approximately 0.5 mL under a nitrogen stream at 35°C.
-
Reconstitute the remaining sample with 250 µL of 1% NH4OH.
-
Add 3 mL of a mixture of MTBE and ethyl acetate (80:20, v/v) and vortex thoroughly.
-
Centrifuge to separate the phases.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue with 50 µL of ethyl acetate (for GC-MS) or a suitable mobile phase (for LC-MS/MS).
-
Transfer the reconstituted sample to a vial for analysis.
Workflow for LLE of this compound from Blood/Plasma
Caption: Liquid-Liquid Extraction workflow for blood/plasma samples.
This protocol is designed to detect both the parent compound and its glucuronidated metabolites[7].
Materials:
-
Urine sample (2 mL)
-
Sodium acetate buffer (pH 5)
-
β-glucuronidase
-
Internal Standard (IS) solution
-
5% (v/v) Ammonia (B1221849) solution
-
Ethyl acetate
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator
-
LC-MS/MS vials and mobile phase
Procedure:
-
To 2 mL of urine in a centrifuge tube, add 395 µL of sodium acetate buffer (pH 5).
-
Add 2.7 µL of β-glucuronidase and 5 µL of the internal standard solution.
-
Incubate the mixture at room temperature overnight to allow for enzymatic hydrolysis of glucuronide conjugates.
-
Alkalize the reaction solution by adding 60 µL of 5% (v/v) ammonia solution.
-
Add 4 mL of ethyl acetate, vortex thoroughly, and then centrifuge at 1,750 x g for 10 minutes.
-
Transfer 3 mL of the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness at 50°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 1:1, A/B, v/v).
-
Transfer the reconstituted sample to a vial for LC-MS/MS analysis.
Workflow for LLE of this compound from Urine
Caption: LLE workflow for urine samples including enzymatic hydrolysis.
Supported Liquid Extraction (SLE) for Whole Blood
SLE is a faster alternative to LLE, offering high recoveries with a simplified workflow. This protocol is based on a general method for synthetic cannabinoids in whole blood[5][8].
Materials:
-
Whole blood sample
-
Internal Standard (IS) solution
-
Water
-
Supported Liquid Extraction (SLE) cartridge (e.g., ISOLUTE® SLE+)
-
Ethyl acetate
-
Collection tubes
-
Evaporator
-
LC-MS/MS vials and mobile phase
Procedure:
-
Pre-treat the whole blood sample by diluting with an equal volume of water.
-
Add the internal standard to the diluted sample.
-
Load the pre-treated sample onto the SLE cartridge.
-
Allow the sample to absorb into the sorbent for 5 minutes.
-
Elute the analytes by passing ethyl acetate through the cartridge.
-
Collect the eluate in a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase.
-
Transfer the reconstituted sample to a vial for LC-MS/MS analysis.
Workflow for SLE of this compound from Whole Blood
Caption: Supported Liquid Extraction workflow for whole blood.
Solid-Phase Extraction (SPE) for Oral Fluid
SPE is a highly selective method suitable for cleaning up complex matrices like oral fluid. This protocol is a general procedure for synthetic cannabinoids in oral fluid[9].
Materials:
-
Oral fluid sample
-
SPE cartridge (e.g., C18 or polymeric)
-
Ultrapure water
-
Deionized water
-
SPE manifold
-
Collection tubes
-
LC-MS/MS vials
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of ultrapure water.
-
Sample Loading: Load 1.0 mL of the oral fluid sample onto the cartridge at a flow rate of approximately 1.0 mL/min.
-
Washing: Wash the cartridge with 1.0 mL of deionized water to remove interferences.
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analytes with 1.0 mL of methanol into a collection tube.
-
The eluate can be directly injected or evaporated and reconstituted in a suitable solvent for analysis.
Workflow for SPE of this compound from Oral Fluid
Caption: Solid-Phase Extraction workflow for oral fluid samples.
QuEChERS Method for Herbal Products
The QuEChERS method is a simple and rapid extraction technique that can be adapted for herbal matrices containing synthetic cannabinoids. This is a general protocol based on methods for cannabis products[10][11].
Materials:
-
Homogenized herbal sample
-
Water
-
Acetonitrile
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive SPE (dSPE) sorbents (e.g., primary secondary amine (PSA), C18)
-
Centrifuge tubes (50 mL and 15 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 1-2 g of the homogenized herbal sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and let the sample hydrate (B1144303) for 30 minutes.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add the QuEChERS extraction salt packet and vortex immediately for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing the cleanup sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
The supernatant is ready for analysis by GC-MS or LC-MS/MS.
Workflow for QuEChERS Extraction from Herbal Products
Caption: QuEChERS workflow for herbal product samples.
Sample Preparation for Hair Analysis
Analysis of hair samples can provide a longer detection window for drug use. The following is a general workflow for the extraction of synthetic cannabinoids from hair.
Materials:
-
Hair sample (decontaminated, cut into small segments)
-
Extraction solvent (e.g., methanol)
-
Internal Standard (IS) solution
-
Incubator/shaker
-
Centrifuge
-
Evaporator
-
Reconstitution solvent
Procedure:
-
Decontaminate the exterior of the hair sample by washing with a solvent such as dichloromethane (B109758) or isopropanol, followed by water, and then dry.
-
Cut the decontaminated hair into small segments (1-2 mm).
-
Weigh approximately 20-50 mg of the cut hair into a tube.
-
Add the internal standard and an appropriate volume of extraction solvent (e.g., 1-2 mL of methanol).
-
Incubate the sample, typically overnight, at an elevated temperature (e.g., 40-55°C) with agitation.
-
Centrifuge the sample to pellet the hair.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in a suitable solvent for instrumental analysis.
Conclusion
The selection of an appropriate sample preparation technique is critical for the accurate and reliable analysis of this compound. The protocols provided herein offer detailed guidance for various matrices. It is recommended that each laboratory validates its chosen method to ensure it meets the required performance criteria for its specific application. The quantitative data summarized provides a useful benchmark for method performance.
References
- 1. Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Human Microsome, Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. news-medical.net [news-medical.net]
- 5. biotage.com [biotage.com]
- 6. International Journal of Medicine in Developing Countries [ijmdc.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. biotage.com [biotage.com]
- 9. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cannabissciencetech.com [cannabissciencetech.com]
- 11. unodc.org [unodc.org]
In Vitro Functional Evaluation of 4-fluoro MDMB-BUTICA Using Fluorescence-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-fluoro MDMB-BUTICA (also known as 4F-MDMB-BUTICA or MDMB-4F-BUTICA) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in the illicit drug market.[1][2] As with many novel psychoactive substances, a thorough understanding of its pharmacological profile is crucial for forensic identification, clinical management of intoxications, and the development of potential therapeutic interventions. This document provides detailed application notes and protocols for the in vitro functional evaluation of this compound using common fluorescence-based assays. These assays are instrumental in characterizing the potency and efficacy of this compound at cannabinoid receptors, primarily the cannabinoid type 1 (CB1) receptor, which is responsible for the psychoactive effects of cannabinoids.[3]
The protocols detailed below cover three key fluorescence-based functional assays: a membrane potential assay to assess G protein activation, a β-arrestin recruitment assay to investigate a key signaling and regulatory pathway, and a cyclic AMP (cAMP) assay to measure the inhibition of adenylyl cyclase, a hallmark of CB1 receptor activation.
Data Presentation
The following tables summarize the quantitative data for this compound and a closely related analog, 4F-MDMB-BICA, obtained from fluorescence-based functional assays. This data is essential for comparing the potency and efficacy of these compounds.
| Compound | Assay Type | Receptor | Parameter | Value | Reference |
| This compound | Membrane Potential | CB1 | pEC50 | 8.58 ± 0.08 | [1] |
| This compound | Membrane Potential | CB2 | pEC50 | 7.64 ± 0.09 | [2] |
| 4F-MDMB-BICA | β-Arrestin-2 Recruitment | CB1 | EC50 | 121 nM | [4] |
| 4F-MDMB-BICA | β-Arrestin-2 Recruitment | CB1 | Emax | 253% (of JWH-018) | [4] |
Note: Data for 4F-MDMB-BICA, a close structural analog of this compound, is provided for the β-arrestin recruitment assay due to the limited availability of specific data for this compound in this particular assay.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.
Caption: G-protein signaling pathway of the CB1 receptor.
Caption: β-Arrestin recruitment and receptor internalization pathway.
Caption: General experimental workflow for fluorescence-based assays.
Experimental Protocols
Fluorescence-Based Membrane Potential Assay
This assay measures changes in cell membrane potential upon CB1 receptor activation. Agonist binding to the Gαi/o-coupled CB1 receptor leads to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization, which can be detected by a fluorescent membrane potential-sensitive dye.
Materials:
-
CHO-K1 cells stably expressing the human CB1 receptor (or other suitable cell line)
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS)
-
FLIPR Membrane Potential Assay Kit (e.g., Blue or Red from Molecular Devices)
-
This compound
-
Reference agonist (e.g., CP55,940)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Black-walled, clear-bottom 96- or 384-well microplates
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument
Protocol:
-
Cell Culture and Plating:
-
Culture CHO-K1-hCB1 cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest cells and seed them into black-walled, clear-bottom microplates at a density of 10,000-20,000 cells per well.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions in assay buffer to obtain the desired concentration range.
-
Prepare the fluorescent dye loading buffer according to the manufacturer's instructions (FLIPR Membrane Potential Assay Kit).
-
-
Dye Loading:
-
Remove the cell culture medium from the microplate.
-
Add an equal volume of the prepared dye loading buffer to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Data Acquisition:
-
Set up the FLIPR instrument to monitor fluorescence changes over time.
-
Transfer the compound plate (containing this compound dilutions and controls) to the FLIPR.
-
Initiate the reading, which will typically involve a baseline fluorescence measurement followed by the automated addition of the compounds and subsequent kinetic reading of fluorescence changes.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in membrane potential.
-
Plot the fluorescence change against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
β-Arrestin Recruitment Assay (using PathHunter® eXpress β-Arrestin GPCR Assay as an example)
This assay measures the recruitment of β-arrestin to the activated CB1 receptor, a key event in receptor desensitization and signaling. The assay utilizes enzyme fragment complementation (EFC), where the CB1 receptor is tagged with a small enzyme fragment (ProLink™) and β-arrestin is fused to a larger enzyme acceptor (EA). Agonist-induced interaction brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.
Materials:
-
PathHunter® eXpress CHO-K1 hCB1 β-Arrestin GPCR cell line
-
PathHunter® Detection Reagents
-
This compound
-
Reference agonist (e.g., JWH-018)
-
White-walled, solid-bottom 96- or 384-well microplates
-
Luminometer
Protocol:
-
Cell Plating:
-
Thaw the frozen, assay-ready PathHunter® cells according to the manufacturer's protocol.
-
Plate the cells in a white-walled microplate at the recommended density (e.g., 5,000 cells/well).
-
Incubate for the time specified by the manufacturer (typically overnight).
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in the provided cell plating reagent.
-
Add the compound dilutions to the cell plate.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Prepare the PathHunter® Detection Reagent mixture according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the agonist concentration.
-
Calculate the EC50 and Emax values from the resulting dose-response curve.
-
TR-FRET cAMP Assay (using LANCE® Ultra cAMP Kit as an example)
This competitive immunoassay measures the inhibition of intracellular cyclic AMP (cAMP) production following the activation of the Gαi/o-coupled CB1 receptor. The assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), where a europium (Eu)-labeled anti-cAMP antibody (donor) and a ULight™-labeled cAMP analog (acceptor) are used. Intracellular cAMP produced by the cells competes with the ULight™-cAMP for binding to the antibody, leading to a decrease in the FRET signal.
Materials:
-
CHO-K1 cells stably expressing the human CB1 receptor
-
LANCE® Ultra cAMP Kit
-
Forskolin (to stimulate adenylyl cyclase)
-
This compound
-
Reference agonist (e.g., CP55,940)
-
Low-volume, white 384-well microplates
-
TR-FRET compatible plate reader
Protocol:
-
Cell Preparation:
-
Culture and harvest CHO-K1-hCB1 cells as previously described.
-
Resuspend the cells in the appropriate stimulation buffer.
-
-
Assay Procedure:
-
Dispense a small volume of the cell suspension into the wells of a 384-well plate.
-
Add the this compound serial dilutions to the wells.
-
Add a fixed concentration of forsklin to all wells (except for the negative control) to stimulate cAMP production.
-
Incubate the plate for 30 minutes at room temperature.
-
-
Detection:
-
Add the Eu-labeled anti-cAMP antibody and the ULight™-labeled cAMP tracer to the wells.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal (emission at 665 nm and 620 nm) using a compatible plate reader.
-
Calculate the 665/620 nm ratio. The signal is inversely proportional to the intracellular cAMP concentration.
-
Generate a standard curve using the provided cAMP standards.
-
Convert the sample ratios to cAMP concentrations using the standard curve.
-
Plot the percent inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration to determine the IC50 (which corresponds to the EC50 for inhibition).
-
Conclusion
The fluorescence-based assays described provide robust and high-throughput methods for characterizing the functional activity of this compound at cannabinoid receptors. By quantifying key parameters such as potency (EC50) and efficacy (Emax) in different signaling pathways, researchers can build a comprehensive pharmacological profile of this and other novel synthetic cannabinoids. This information is invaluable for understanding their mechanism of action, predicting their physiological effects, and informing public health and safety initiatives.
References
- 1. Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.who.int [cdn.who.int]
Application Notes & Protocols: A Validated Analytical Method for the Quantification of 4-fluoro MDMB-BUTICA
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-fluoro MDMB-BUTICA (also known as 4F-MDMB-BUTICA or 4F-MDMB-BICA) is a potent synthetic cannabinoid that has been associated with severe adverse health effects and fatalities.[1][2] Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices for forensic toxicology, clinical diagnostics, and research purposes. This document provides detailed application notes and protocols for a validated analytical method for the determination of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is suitable for the quantification of this compound in biological matrices such as blood and urine.[1][2]
Experimental Protocol: Sample Preparation (Urine and Blood)
A liquid-liquid extraction (LLE) procedure is employed to isolate this compound from the biological matrix.
Materials:
-
Urine or whole blood samples
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., AB-FUBINACA-d4)[1][2]
-
Ethyl acetate (B1210297)
-
Ammonia (B1221849) solution (5 v/v%)
-
Sodium acetate buffer (pH 5)
-
β-glucuronidase (for urine samples)[2]
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Sample evaporator
Procedure:
-
Enzymatic Hydrolysis (for urine samples):
-
Extraction:
-
Evaporation and Reconstitution:
-
Transfer 3 mL of the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness at 50°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase (1:1, A/B, v/v).[2]
-
Vortex briefly to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Experimental Protocol: LC-MS/MS Analysis
Instrumentation:
-
Ultra-High Performance Liquid Chromatograph (UHPLC) system
-
Triple quadrupole tandem mass spectrometer with a positive electrospray ionization (ESI) source[2]
Chromatographic Conditions:
-
Column: A C30 reversed-phase column (e.g., 150 mm length) is recommended for good separation of isomers.[1]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Program:
-
Start at 20% B with a flow rate of 0.4 mL/min.
-
Ramp to 60% B over 15 minutes.
-
Ramp to 100% B and increase flow rate to 0.7 mL/min in 0.5 minutes, hold for 2 minutes.
-
Return to 20% B in 0.5 minutes and hold for 1.5 minutes.
-
Return to a 0.4 mL/min flow rate in 0.1 minutes and hold for 0.4 minutes for column equilibration.[2]
-
-
Column Temperature: 50°C[2]
-
Injection Volume: 10 µL[2]
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[2]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Monitor the appropriate precursor-to-product ion transitions for this compound and the internal standard.
Data Presentation: Method Validation Summary (LC-MS/MS)
The following tables summarize the validation parameters for the quantification of this compound in urine and whole blood.[1]
Table 1: Validation Parameters for this compound in Urine
| Parameter | Result |
| Linearity Range | 0.02 - 5 ng/mL |
| Limit of Detection (LOD) | 0.003 ng/mL |
| Limit of Quantification (LOQ) | 0.02 ng/mL |
| Accuracy (Bias %) | Within ±15% |
| Precision (RSD %) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Table 2: Validation Parameters for this compound in Whole Blood
| Parameter | Result |
| Linearity Range | 0.04 - 10 ng/mL |
| Limit of Detection (LOD) | 0.004 ng/mL |
| Limit of Quantification (LOQ) | 0.04 ng/mL |
| Accuracy (Bias %) | Within ±15% |
| Precision (RSD %) | < 15% |
| Recovery | > 80% |
| Matrix Effect | Minimal |
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the detection and quantification of this compound in herbal products.[3][4]
Experimental Protocol: Sample Preparation (Herbal Products)
A methanolic liquid-liquid extraction is utilized for this matrix.[3]
Materials:
-
Herbal product sample
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., XLR-11)[3]
-
Methanol
-
Centrifuge tubes
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
Syringe filters (if necessary)
Procedure:
-
Sample Weighing and Fortification:
-
Extraction:
-
Add 1 mL of methanol to the tube.
-
Sonicate the extract for 10-15 minutes.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge to pellet the solid material.
-
-
Final Preparation:
-
Filter the supernatant or carefully transfer it to an autosampler vial for GC-MS analysis.
-
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
Chromatographic Conditions:
-
Injector: Splitless mode
-
Column: A suitable capillary column for non-polar compounds (e.g., DB-5MS or equivalent).
-
Oven Temperature Program: An optimized temperature program to ensure separation from matrix components.
-
Carrier Gas: Helium
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[3][4] Monitor characteristic ions for this compound and the internal standard.
Data Presentation: Method Validation Summary (GC-MS)
The following table summarizes the validation parameters for the quantification of this compound in herbal products.[3]
Table 3: Validation Parameters for this compound in Herbal Products
| Parameter | Result |
| Linearity Range | 1 - 500 µg/g |
| Correlation Coefficient (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.5 µg/g |
| Limit of Quantification (LOQ) | 1 µg/g |
| Intra-Day Accuracy (Bias %) | -4.15% to 8.33% |
| Inter-Day Accuracy (Bias %) | -8.13% to 14.73% |
| Intra-Day Precision (RSD %) | 3.89% to 11.47% |
| Inter-Day Precision (RSD %) | 2.03% to 14.25% |
| Extraction Recovery | 80.02% to 103.20% |
III. Visualizations
Experimental Workflow Diagrams
Caption: LC-MS/MS Sample Preparation Workflow.
Caption: GC-MS Sample Preparation Workflow.
Caption: Logical Flow of Analytical Method Validation.
References
- 1. Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Human Microsome, Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. International Journal of Medicine in Developing Countries [ijmdc.com]
- 4. researchgate.net [researchgate.net]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Studying the Metabolism of 4-Fluoro MDMB-BUTICA Using Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the in vitro study of 4-fluoro MDMB-BUTICA (also known as 4F-MDMB-BICA) metabolism using human liver microsomes (HLMs). This compound is a potent synthetic cannabinoid, and understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and drug development. Human liver microsomes are a valuable in vitro tool for these studies as they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s, which are responsible for phase I metabolism.[1] The protocols outlined below detail the incubation of this compound with HLMs, sample preparation, and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS) to identify and characterize its metabolites.
Data Presentation
The metabolism of this compound in human liver microsomes is extensive, leading to a large number of phase I metabolites.[2][3][4] One study identified as many as 30 putative metabolites.[2][3][4] The primary metabolic pathways include ester hydrolysis, hydroxylation, carboxylation, dehydrogenation, and oxidative defluorination.[4][5] The following table summarizes the major biotransformations observed for this compound in human liver microsomes.
| Biotransformation | Description | Key Metabolites Identified |
| Ester Hydrolysis | Cleavage of the methyl ester group to form a carboxylic acid. This is a major metabolic pathway. | This compound butanoic acid metabolite |
| Hydroxylation | Addition of a hydroxyl group (-OH) to various positions on the molecule, including the indole (B1671886) ring and the fluorobutyl tail. | Multiple mono-hydroxylated isomers |
| Dehydrogenation | Removal of two hydrogen atoms, often following ester hydrolysis. | Ester hydrolysis + dehydrogenation metabolites |
| Oxidative Defluorination | Replacement of the fluorine atom with a hydroxyl group, which can be further oxidized. | Oxidative defluorination to butanoic acid |
| N-Dealkylation | Removal of the fluorobutyl group from the indole nitrogen. | N-dealkylated metabolites |
| Combined Reactions | Multiple transformations occurring on a single molecule. | e.g., Ester hydrolysis + mono-hydroxylation |
Experimental Protocols
This section provides a detailed methodology for the in vitro metabolism of this compound using pooled human liver microsomes (pHLM) and analysis by ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS).
Materials and Reagents
-
This compound (analytical standard)
-
Pooled Human Liver Microsomes (pHLM)
-
NADPH-regenerating system (e.g., Corning Gentest™ solutions containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6][7]
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Incubation Procedure
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine the following reagents:
-
Phosphate buffer (to final volume)
-
MgCl2 (final concentration of 3.3 mM)[8]
-
This compound (final concentration of 1-10 µM, dissolved in a minimal amount of organic solvent like acetonitrile, final solvent concentration should be low, e.g., <1%)
-
Pooled Human Liver Microsomes (final protein concentration of 0.5-1.0 mg/mL)[9]
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes in a shaking water bath.
-
Initiate the Reaction: Start the metabolic reaction by adding the NADPH-regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time, typically ranging from 30 to 60 minutes.[4][9] Time-course studies can be performed by taking aliquots at different time points (e.g., 0, 15, 30, 60 minutes).[10]
-
Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.
Sample Preparation for LC-MS Analysis
-
Protein Precipitation: Vortex the terminated reaction mixture vigorously.
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase to concentrate the analytes.
UHPLC-HRMS Analysis
-
Chromatographic System: A UHPLC system equipped with a heated electrospray ionization (HESI) source coupled to a high-resolution mass spectrometer (e.g., Q Exactive Orbitrap or a Q-TOF).
-
Column: A C18 or C30 reversed-phase column is suitable for separating the parent drug and its metabolites.[3]
-
Mobile Phase:
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes based on their polarity.
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Full scan with data-dependent MS/MS (dd-MS2) to acquire fragmentation data for metabolite identification.
-
Scan Range: A wide scan range (e.g., m/z 100-1000) should be used to detect a broad range of metabolites.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound metabolism study.
Metabolic Pathway of this compound
Caption: Proposed metabolic pathways of this compound.
References
- 1. oyc.co.jp [oyc.co.jp]
- 2. cdn.who.int [cdn.who.int]
- 3. Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Human Microsome, Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring metabolism of synthetic cannabinoid 4F-MDMB-BINACA via high-resolution mass spectrometry assessed in cultured hepatoma cell line, fungus, liver microsomes and confirmed using urine samples | springermedizin.de [springermedizin.de]
- 6. In vitro metabolism of Benzyl-4CN-BUTINACA and MDMB-4CN-BUTINACA using human hepatocytes and LC-QToF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. scispace.com [scispace.com]
- 10. Study on the metabolic process of synthetic cannabinoids 4F-MDMB-BINACA and 4F-MDMB-BICA in human liver microsome and zebrafish model via UHPLC-QE Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Zebrafish Model for Unraveling the Metabolism and Toxicity of 4-Fluoro MDMB-BUTICA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS), particularly synthetic cannabinoid receptor agonists (SCRAs), presents a significant challenge to public health and forensic science. Understanding the metabolic fate and toxicological profile of these compounds is paramount for developing effective detection methods and clinical interventions. The zebrafish (Danio rerio) has rapidly gained prominence as a powerful in vivo model for this purpose, offering a blend of genetic tractability, rapid development, and physiological relevance to humans.[1][2][3][4][5] This document provides detailed application notes and protocols for utilizing the zebrafish model to investigate the metabolism and toxicity of 4-fluoro MDMB-BUTICA (also known as 4F-MDMB-BUTINACA), a potent and frequently encountered SCRA.
Application Notes
The zebrafish model offers a robust and ethically considerate platform for elucidating the biotransformation and adverse effects of this compound. Its genetic homology with humans and the conservation of metabolic pathways make it a relevant surrogate for predicting human responses.[3][6] Studies have successfully employed zebrafish to identify numerous phase I and phase II metabolites of this compound, mirroring those found in human samples.[7] Furthermore, the zebrafish embryo's transparency allows for real-time observation of developmental toxicity, providing critical insights into the potential embryotoxic and teratogenic effects of this compound in vertebrates.[8][9]
Key Advantages of the Zebrafish Model:
-
High-Throughput Screening: The small size and rapid development of zebrafish embryos facilitate large-scale, cost-effective screening of toxicological and metabolic endpoints.[1][5]
-
Genetic Homology: Zebrafish share a significant portion of their protein-coding genes with humans, including key enzymes involved in drug metabolism.[6]
-
Transparent Embryos: The optical clarity of embryos allows for non-invasive, detailed visualization of organ development and any morphological abnormalities induced by xenobiotics.[3]
-
Rapid Life Cycle: The swift progression from embryo to larva enables the assessment of developmental toxicity over a short period.[5]
-
Ethical Considerations: The use of zebrafish larvae up to a certain developmental stage is often not classified as animal experimentation, aligning with the 3Rs principles (Replacement, Reduction, and Refinement).[3]
Metabolism of this compound in Zebrafish
Zebrafish have been instrumental in identifying the metabolic pathways of this compound. The primary biotransformations involve phase I (functionalization) and phase II (conjugation) reactions.
Phase I Metabolism: The main phase I metabolic pathways for this compound in zebrafish are:
-
Ester Hydrolysis: The cleavage of the methyl ester group is a major metabolic step.[7]
-
N-dealkylation: Removal of the N-butyl group.[7]
-
Oxidative Defluorination: Replacement of the fluorine atom with a hydroxyl group.[7]
-
Hydroxylation: Addition of a hydroxyl group to various positions on the molecule.[7]
Phase II Metabolism: The principal phase II metabolic pathway is:
-
Glucuronidation: Conjugation of metabolites with glucuronic acid to increase water solubility and facilitate excretion.[7]
A study identified a total of twenty-six metabolites in zebrafish exposed to this compound, comprising eighteen phase I and eight phase II metabolites.[7] The ester hydrolysis metabolite (Md24) and the ester hydrolysis combined with dehydrogenation metabolite (Md25) have been suggested as potential biomarkers for detecting this compound abuse.[7]
Quantitative Data: Metabolites of this compound Identified in Zebrafish
| Metabolite Type | Number Identified | Key Metabolic Pathways | Potential Biomarkers |
| Phase I | 18 | Ester hydrolysis, N-dealkylation, Oxidative defluorination, Hydroxylation | Md24 (ester hydrolysis) |
| Phase II | 8 | Glucuronidation | Md25 (ester hydrolysis + dehydrogenation) |
Toxicity of this compound in Zebrafish Embryos
Studies on zebrafish embryos have revealed the significant developmental toxicity of this compound.
Embryotoxicity and Teratogenic Effects:
Subacute exposure of zebrafish embryos to this compound has been shown to induce mortality and a range of developmental abnormalities.[8][9]
-
Mortality: The 120 hours post-fertilization (hpf) LC50 (lethal concentration for 50% of the population) was determined to be 1.932 mg/L.[8][9]
-
Developmental Defects: The EC50 (effective concentration to induce a response in 50% of the population) for developmental abnormalities at 120 hpf was 0.960 mg/L.[8][9] Observed deformities include:
Behavioral and Molecular Effects:
Beyond physical deformities, this compound exposure also leads to behavioral and molecular changes in zebrafish larvae.
-
Behavioral Effects: Subacute exposure resulted in hypoactivity in 120-hpf larvae in response to stimuli.[8][9]
-
Molecular Effects: The compound was found to alter the transcriptional expression of genes associated with:
Quantitative Data: Toxicity of this compound in Zebrafish Embryos
| Endpoint | Value (mg/L) | Exposure Duration |
| LC50 | 1.932 | 3 to 120 hpf (subacute) |
| EC50 (developmental defects) | 0.960 | 3 to 120 hpf (subacute) |
Experimental Protocols
The following are generalized protocols based on published studies. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Metabolism of this compound in Adult Zebrafish
Objective: To identify the metabolites of this compound in adult zebrafish.
Materials:
-
Adult zebrafish
-
This compound solution (e.g., 1 µg/mL)[7]
-
System water (dechlorinated and aerated)
-
Homogenizer
-
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system
-
Metabolite identification software (e.g., Mass Frontier)[7]
Procedure:
-
Acclimatize adult zebrafish in system water.
-
Randomly divide the fish into a control group and an experimental group (n=3 per group).[7]
-
Expose the experimental group to a 1 µg/mL solution of this compound for 24 hours.[7] The control group remains in system water.
-
After 24 hours, transfer the experimental group to clean system water and rinse three times to remove any remaining drug solution.[7]
-
Euthanize the zebrafish from both groups and homogenize the whole-body tissue.
-
Perform sample pretreatment (e.g., protein precipitation, solid-phase extraction) to extract the metabolites.
-
Analyze the extracts using an LC-HRMS system.
-
Use metabolite identification software to analyze the mass spectrometry data and elucidate the structures of the metabolites.[7]
Protocol 2: Embryotoxicity of this compound in Zebrafish Embryos
Objective: To assess the developmental toxicity and teratogenic effects of this compound on zebrafish embryos.
Materials:
-
Fertilized zebrafish embryos
-
Multi-well plates (e.g., 24-well)
-
This compound stock solution
-
Embryo medium
-
Stereomicroscope
Procedure:
-
Collect freshly fertilized zebrafish embryos and select those developing normally.
-
Prepare a range of this compound concentrations (e.g., 0.15, 0.30, 0.60, 1.20, 2.40, and 4.80 mg/L) in embryo medium.[8][9] Include a control group with embryo medium only.
-
At approximately 3 hours post-fertilization (hpf), place a specific number of embryos (e.g., 20) into each well of the multi-well plate containing the different drug concentrations or control medium.
-
Incubate the plates at a standard temperature (e.g., 28.5°C).
-
Acute Exposure: For acute toxicity assessment, the exposure can be terminated at 24 hpf.[8][9]
-
Subacute Exposure: For subacute toxicity, maintain the exposure until 120 hpf, renewing the test solutions daily.[8][9]
-
At regular intervals (e.g., 24, 48, 72, 96, and 120 hpf), observe the embryos under a stereomicroscope for mortality and developmental abnormalities.
-
Record the incidence of mortality and specific malformations (e.g., pericardial edema, yolk sac edema, spinal curvature).
-
Calculate the LC50 and EC50 values at the desired time points.
Visualizations
Caption: Experimental workflow for studying this compound metabolism in zebrafish.
Caption: Metabolic pathways of this compound in zebrafish.
Caption: Toxicological effects of this compound in zebrafish embryos.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Zebrafish as an Animal Model in Cannabinoid Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Drug Administration Routes Impact the Metabolism of a Synthetic Cannabinoid in the Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Metabolism of New Psychoactive Substances 4F-MDMB-BUTINACA in Zebrafish] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Embryotoxicity Evaluation of Novel Synthetic Cannabinoid 4F-MDMB-BUTICA Using Zebrafish Embryos: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Troubleshooting & Optimization
Technical Support Center: Detection of 4-Fluoro MDMB-BUTICA in Urine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the detection of 4-fluoro MDMB-BUTICA (4F-MDMB-BUTICA) in urine samples.
Frequently Asked Questions (FAQs)
Q1: Why is the parent compound 4F-MDMB-BUTICA often undetectable in urine samples?
A1: 4F-MDMB-BUTICA is extensively metabolized in the body.[1] As a result, the parent compound is often present at very low concentrations or completely absent in urine, making its detection difficult.[1][2] The primary route of metabolism involves the hydrolysis of the ester group, leading to the formation of more polar metabolites that are more readily excreted in urine.[3][4]
Q2: What are the most reliable biomarkers to detect 4F-MDMB-BUTICA consumption in urine?
A2: Due to the extensive metabolism, the detection of metabolites is crucial for confirming the intake of 4F-MDMB-BUTICA.[2] The ester hydrolysis metabolite is considered the primary and most reliable biomarker for detection in urine.[3][4] Secondary targets for confirmation include mono-hydroxylated metabolites.[3][4]
Q3: What are the main metabolic pathways for 4F-MDMB-BUTICA?
A3: The primary metabolic pathways for 4F-MDMB-BUTICA include:
-
Ester Hydrolysis: The cleavage of the methyl ester group.[4]
-
Hydroxylation: The addition of a hydroxyl group to the alkyl radicals and the heterocyclic core.[4]
-
Oxidative Defluorination: The removal of the fluorine atom.[4]
-
N-dealkylation: The removal of the fluorobutyl group.[4]
-
Glucuronidation: The conjugation of hydrolysis and hydroxylation products with glucuronic acid to increase water solubility for excretion.[4]
Q4: Can metabolites of 4F-MDMB-BUTICA be common to other synthetic cannabinoids?
A4: Yes, some metabolites can be common to other structurally similar synthetic cannabinoids. For instance, the nor-metabolite, resulting from ester bond hydrolysis and N-dealkylation, is a common biotransformation product for both 4F-MDMB-BICA and 5F-MDMB-PICA.[4] Therefore, it is essential to identify specific and unique metabolites for unambiguous confirmation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Parent compound (4F-MDMB-BUTICA) not detected | Extensive and rapid metabolism in the body. | Focus on detecting the major metabolites, particularly the ester hydrolysis product, which is a more reliable biomarker.[3][4] |
| Low recovery of metabolites | Inefficient sample preparation (e.g., incomplete hydrolysis of glucuronide conjugates). | Optimize the enzymatic hydrolysis step using β-glucuronidase to ensure complete cleavage of conjugated metabolites. Validate the efficiency of your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method for the target metabolites. |
| Interference from other substances | Co-elution of matrix components or other drugs/metabolites with the target analytes. | Utilize high-resolution mass spectrometry (HRMS) for better selectivity and mass accuracy.[2][5] Optimize chromatographic conditions (e.g., gradient, column chemistry) to improve the separation of target analytes from interfering peaks. |
| Inconsistent quantification results | Matrix effects (ion suppression or enhancement) in LC-MS/MS analysis. | Employ the use of isotopically labeled internal standards for each analyte to compensate for matrix effects and variations in extraction recovery and instrument response. Perform a thorough validation of the method, including the assessment of matrix effects. |
| Difficulty in identifying unknown metabolites | Lack of reference standards for all potential metabolites. | Utilize in vitro metabolism studies with pooled human liver microsomes (pHLM) to generate and tentatively identify potential phase I metabolites.[2][6] High-resolution mass spectrometry (e.g., LC-QTOF-MS) can aid in the structural elucidation of unknown metabolites based on their accurate mass and fragmentation patterns.[1] |
| Degradation of analytes | Instability of the synthetic cannabinoid and its metabolites in the urine matrix. | Ensure proper storage of urine samples, preferably frozen at -20°C, to minimize degradation.[7] Perform stability studies to understand the degradation profile of the target analytes under different storage and handling conditions. |
Quantitative Data Summary
The following table summarizes the number of metabolites of 4F-MDMB-BUTICA identified in various studies, highlighting the extensive metabolism of the compound.
| Study Type | Matrix | Number of Phase I Metabolites Identified | Primary Biomarker | Reference |
| In vitro (pHLM) & In vivo | Human Urine | 20 | Ester hydrolysis metabolite | [2][3] |
| In vitro (pHLM) | - | 30 | - | [2][3] |
| In vivo | Human Blood | 13 | Ester hydrolysis metabolite | [2][3] |
| In vivo | Human Urine | 31 (Phase I & II) + 3 artifacts | Ester hydrolysis and hydroxyl derivatives | [4] |
Experimental Protocols
Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
This protocol is a generalized procedure based on common practices for synthetic cannabinoid analysis in urine.
-
Sample Thawing and Internal Standard Spiking:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Take a 1 mL aliquot of the urine sample.
-
Spike the sample with an appropriate internal standard solution (e.g., deuterated analogs of the target metabolites).
-
-
Enzymatic Hydrolysis:
-
Add 500 µL of acetate (B1210297) buffer (pH 5.0) to the urine sample.
-
Add 20 µL of β-glucuronidase from E. coli.
-
Vortex the mixture gently.
-
Incubate at 40°C for 2 hours to cleave glucuronide conjugates.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Load the hydrolyzed sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
Elute the analytes with 2 mL of a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (e.g., 78:20:2 v/v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex and transfer the solution to an autosampler vial for analysis.
-
Analytical Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This is a representative UHPLC-MS/MS method for the detection of 4F-MDMB-BUTICA metabolites.
-
Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to separate the analytes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each target metabolite and internal standard should be optimized.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
Visualizations
Metabolic Pathway of 4F-MDMB-BUTICA
Caption: Simplified metabolic pathway of 4F-MDMB-BUTICA.
Experimental Workflow for Urine Analysis
Caption: General experimental workflow for urine analysis.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Human Microsome, Urine, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Human Microsome, Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. ojp.gov [ojp.gov]
Technical Support Center: Analysis of 4-fluoro MDMB-BUTICA by LC-QTOF Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) mass spectrometry parameters for the analysis of 4-fluoro MDMB-BUTICA. This guide includes detailed experimental protocols, troubleshooting information, and frequently asked questions to address specific issues encountered during experimentation.
Recommended LC-QTOF Parameters
Optimizing instrument parameters is critical for achieving sensitive and reliable detection of this compound. The following tables summarize recommended starting points and acceptable ranges for key LC-QTOF parameters based on published analytical methods.[1][2][3][4][5]
Table 1: Recommended Liquid Chromatography Parameters
| Parameter | Recommended Value | Acceptable Range |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | C18 or similar reversed-phase columns |
| Mobile Phase A | 0.1% Formic Acid in Water | Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol (B129727) | Acetonitrile or Methanol with 0.1% formic acid or 10 mM ammonium acetate |
| Gradient | Start at 10-20% B, ramp to 95-100% B over 4-15 min | Gradient elution is necessary |
| Flow Rate | 0.4 mL/min | 0.3 - 0.7 mL/min |
| Column Temperature | 40 °C | 30 - 60 °C |
| Injection Volume | 5 µL | 1 - 10 µL |
Table 2: Recommended QTOF Mass Spectrometry Parameters
| Parameter | Recommended Value | Acceptable Range |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | ESI+ |
| Capillary Voltage | 2.9 kV | 2.5 - 4.0 kV |
| Source Temperature | 150 °C | 120 - 160 °C |
| Desolvation/Sheath Gas Temp. | 375 - 500 °C | 350 - 550 °C |
| Nebulizer Gas Pressure | 35 psi | 30 - 50 psi |
| Drying Gas Flow | 8 L/min | 6 - 12 L/min |
| Sampling Cone Voltage | 31 V | 25 - 40 V |
| Collision Energy (for MS/MS) | Ramped (e.g., 3 eV at 0 m/z, ramped up by 8 eV per 100 m/z) | Dependent on instrument and desired fragmentation |
| Scan Range | m/z 100-950 | Broad range to include parent ion and expected fragments |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following protocols for sample preparation are based on established methods for the analysis of synthetic cannabinoids in biological matrices.
Protocol 1: Liquid-Liquid Extraction (LLE) from Biological Matrices
-
To 1 mL of the biological sample (e.g., blood, urine), add an appropriate internal standard.
-
Add 1 mL of a basic buffer (e.g., sodium carbonate buffer) to adjust the pH.
-
Add 3 mL of an organic extraction solvent (e.g., a mixture of hexanes and ethyl acetate).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-QTOF analysis.
Protocol 2: Solid-Phase Extraction (SPE) from Biological Matrices
-
To 1 mL of the biological sample, add an appropriate internal standard.
-
Precondition an SPE cartridge (e.g., C18 or mixed-mode) with methanol followed by water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-QTOF analysis.[6]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound using LC-QTOF-MS.
Caption: Experimental workflow for LC-QTOF analysis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the LC-QTOF analysis of this compound in a question-and-answer format.
Q1: Why am I observing poor peak shape (tailing or fronting) for my analyte?
A1: Poor peak shape can result from several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.
-
Inappropriate Sample Solvent: If your sample is dissolved in a solvent stronger than the initial mobile phase, it can cause peak distortion. Reconstitute your sample in the initial mobile phase or a weaker solvent.
-
Column Contamination or Degradation: Active sites on a contaminated or old column can cause peak tailing. Flush the column with a strong solvent or replace it if necessary.
-
Secondary Interactions: The analyte may be interacting with residual silanols on the stationary phase. Consider using a mobile phase additive like a small amount of trifluoroacetic acid (if compatible with your MS) or switching to an end-capped column.
Q2: My signal intensity for this compound is very low or absent. What should I check?
A2: Low sensitivity can be attributed to several issues:
-
Suboptimal Ionization: Ensure the mass spectrometer is operating in positive electrospray ionization (ESI+) mode, which is optimal for this class of compounds.
-
Incorrect Mass Spectrometer Settings: Verify that the source parameters (e.g., capillary voltage, gas temperatures) are optimized for your instrument and analyte.
-
Inefficient Sample Preparation: Your extraction method may not be recovering the analyte effectively. Evaluate your LLE or SPE procedure for potential losses.
-
Analyte Degradation: this compound may be unstable under certain conditions. Ensure proper sample storage (frozen) and avoid prolonged exposure to harsh pH or high temperatures during sample preparation.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte.
Q3: I suspect matrix effects are impacting my results. How can I mitigate them?
A3: Matrix effects, such as ion suppression or enhancement, are a common challenge. Here are some strategies to minimize their impact:
-
Improve Sample Cleanup: Utilize a more rigorous sample preparation method (e.g., SPE) to remove interfering matrix components.
-
Modify Chromatography: Adjust your LC gradient to better separate this compound from co-eluting matrix components.
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering substances.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects as the internal standard will be affected similarly to the analyte.
Q4: The retention time of my analyte is shifting between injections. What is the cause?
A4: Retention time instability can be caused by:
-
Inconsistent Mobile Phase Composition: Prepare fresh mobile phase daily and ensure accurate measurements of all components.
-
Fluctuating Column Temperature: Use a column oven to maintain a stable temperature throughout the analysis.
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
-
Pump Issues: Inconsistent flow rates from the LC pump can lead to retention time shifts. Check for leaks and ensure the pump is properly maintained.
Troubleshooting Decision Tree
The following diagram provides a logical workflow for troubleshooting common LC-QTOF issues.
Caption: Troubleshooting decision tree for common LC-QTOF issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common adducts observed for this compound in positive ESI mode?
A1: In positive electrospray ionization, you are most likely to observe the protonated molecule [M+H]+. Depending on the mobile phase composition and sample matrix, you may also see sodium [M+Na]+ or potassium [M+K]+ adducts.
Q2: How can I confirm the identity of this compound in my samples?
A2: Confirmation of identity should be based on multiple points of evidence:
-
Accurate Mass Measurement: The measured mass of the parent ion should be within a narrow mass tolerance (typically <5 ppm) of the theoretical mass.
-
Retention Time Matching: The retention time of the analyte in the sample should match that of a certified reference standard analyzed under the same conditions.
-
MS/MS Fragmentation Pattern: The fragmentation pattern of the analyte in the sample should match that of a reference standard.
Q3: What are the major metabolites of this compound that I should look for?
A3: The metabolism of this compound is extensive. The primary metabolic pathway is ester hydrolysis, resulting in the corresponding carboxylic acid metabolite.[7] Other significant metabolites may include products of mono-hydroxylation on the fluorobutyl tail and dehydrogenation.[1] Screening for these metabolites can increase the detection window for confirming exposure to the parent compound.
Q4: Is it necessary to use an internal standard for the analysis of this compound?
A4: While qualitative screening may not require an internal standard, for accurate and precise quantification, the use of an internal standard is highly recommended. A stable isotope-labeled analog of this compound is the ideal choice as it will co-elute and experience similar ionization effects, thus correcting for variations in sample preparation and instrument response. If a labeled analog is not available, a structurally similar compound with similar chromatographic and mass spectrometric behavior can be used.
References
- 1. Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Human Microsome, Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. d-nb.info [d-nb.info]
- 5. In vitro metabolism of Benzyl-4CN-BUTINACA and MDMB-4CN-BUTINACA using human hepatocytes and LC-QToF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. cdn.who.int [cdn.who.int]
Improving the sensitivity and specificity of 4-fluoro MDMB-BUTICA assays
Welcome to the technical support center for 4-fluoro MDMB-BUTICA (also known as 4F-MDMB-BICA) assays. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to enhance the sensitivity and specificity of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting this compound?
A1: The most prevalent methods for the identification and quantification of this compound are based on mass spectrometry.[1] These include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS or UHPLC-MS/MS).[1][2] For broader screening, immunoassays are sometimes used, though they may have limitations in specificity.[3]
Q2: How can I improve the sensitivity of my assay to detect low concentrations of this compound?
A2: To improve sensitivity, consider the following:
-
Optimize Sample Preparation: Employ efficient extraction techniques like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to concentrate the analyte and remove interfering matrix components.[4]
-
Enhance Ionization: For GC-MS, using Selected Ion Monitoring (SIM) mode can significantly increase sensitivity.[5] For LC-MS/MS, optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).
-
Target Metabolites: Since the parent compound is rapidly metabolized, targeting major metabolites, such as the ester hydrolysis metabolite, can extend the detection window and provide more reliable confirmation of use.[2][6][7]
-
Use High-Resolution Mass Spectrometry (HRMS): Techniques like UHPLC-HRMS can offer high sensitivity and specificity, aiding in the characterization of metabolites.[1][6]
Q3: What causes a lack of specificity, and how can I address it?
A3: Poor specificity can arise from matrix effects or cross-reactivity with structurally similar compounds.[3]
-
Matrix Effects: Co-eluting substances from the sample matrix (e.g., blood, urine, herbal material) can suppress or enhance the analyte signal. To mitigate this, improve chromatographic separation, use a more selective extraction method (e.g., SPE), or employ an isotopically labeled internal standard.[4][6]
-
Cross-Reactivity: In immunoassays, antibodies may cross-react with other synthetic cannabinoids, leading to false positives.[3] Confirmation with a more specific method like LC-MS/MS is crucial. For mass spectrometry, ensure you are monitoring unique precursor-product ion transitions (MRM) that are specific to this compound and its metabolites.[8]
Q4: Why is it important to analyze for metabolites of this compound in biological samples?
A4: this compound is extensively metabolized in the body, and the parent compound may only be present at very low concentrations or for a short time after consumption.[6][7] The most abundant and reliable primary biomarker in both urine and blood is the ester hydrolysis metabolite.[2][7] Analyzing for this and other major metabolites provides a more reliable confirmation of exposure and significantly extends the detection window.[6][7]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
Q: My assay is not sensitive enough to detect the limit of quantification (LOQ) stated in published methods. What are the potential causes and solutions?
A: Low signal intensity is a common problem that can stem from multiple stages of the analytical process.
-
Cause: Inefficient Sample Extraction.
-
Solution: The recovery of the analyte may be low. Verify your extraction efficiency by comparing pre-extraction and post-extraction spiked samples. For complex matrices like blood or urine, consider switching from a simple liquid-liquid extraction (LLE) to a more robust method like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to better remove interferences and concentrate the analyte.[4]
-
-
Cause: Matrix Effects.
-
Solution: Co-eluting matrix components can suppress the ionization of your target analyte. Adjust your chromatographic gradient to better separate the analyte from matrix interferences. Using a deuterated internal standard (e.g., AB-FUBINACA-d4) can help compensate for signal suppression.[6]
-
-
Cause: Suboptimal MS Parameters.
-
Solution: Re-optimize your mass spectrometer's source parameters and collision energies for this compound and its metabolites. Infuse a standard solution directly into the source to find the optimal settings for your specific instrument.
-
-
Cause: Analyte Degradation.
References
- 1. cdn.who.int [cdn.who.int]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Maximize Detection of Spice | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Human Microsome, Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Human Microsome, Urine, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting matrix effects in the analysis of 4-fluoro MDMB-BUTICA
Welcome to the technical support center for the analysis of 4-fluoro MDMB-BUTICA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding matrix effects encountered during the analysis of this synthetic cannabinoid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. In the analysis of this compound, complex matrices such as blood, plasma, urine, and herbal mixtures contain a multitude of endogenous or exogenous substances. These substances can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification, poor reproducibility, and decreased sensitivity.
Q2: What are the common signs of significant matrix effects in my LC-MS/MS analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample preparations.
-
Inaccurate quantification, with results being either unexpectedly low (ion suppression) or high (ion enhancement).
-
Low analyte recovery.
-
Significant variation in the peak area of the internal standard across different samples.
-
Distorted peak shapes for the analyte and/or internal standard.
Q3: How can I quantitatively assess the extent of matrix effects in my assay?
A3: The matrix effect can be quantitatively evaluated by comparing the peak area of an analyte in a post-extraction spiked sample to that of a pure solution of the analyte at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in post-extraction spiked sample / Peak Area in neat solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low and inconsistent signal intensity for this compound in blood or plasma samples.
-
Question: My signal for this compound is weak and varies significantly between replicates when analyzing plasma samples. What is the likely cause and how can I fix it?
-
Answer: This is a classic sign of ion suppression caused by co-eluting phospholipids (B1166683) and other endogenous components from the plasma matrix. To mitigate this, you need to improve your sample preparation to remove these interferences.
-
Recommended Solution 1: Solid-Phase Extraction (SPE). SPE is a highly effective technique for cleaning up complex biological samples. A mixed-mode or polymeric reversed-phase SPE cartridge can efficiently remove interfering substances.
-
Recommended Solution 2: Liquid-Liquid Extraction (LLE). LLE can also be effective. A multi-step LLE procedure can help isolate this compound from matrix components.[1]
-
Recommended Solution 3: Use of a stable isotope-labeled internal standard. A stable isotope-labeled internal standard (SIL-IS) for this compound will co-elute with the analyte and experience similar matrix effects, thus compensating for variations in signal intensity.
-
Issue 2: Poor peak shape and shifting retention times.
-
Question: I am observing tailing peaks and a drift in retention time for this compound. What could be causing this?
-
Answer: Poor peak shape and retention time shifts can be caused by matrix components accumulating on the analytical column or interacting with the analyte.
-
Recommended Solution 1: Optimize Chromatographic Conditions. Ensure your mobile phase composition and gradient are optimized for the separation of this compound from matrix interferences. A gradient starting with a higher aqueous composition can help wash away highly polar interfering compounds before the analyte elutes.
-
Recommended Solution 2: Implement a Diverter Valve. Use a diverter valve to direct the initial part of the LC flow, which contains unretained matrix components, to waste instead of the mass spectrometer.
-
Recommended Solution 3: Regular Column Washing. Implement a robust column washing procedure between sample batches to remove any strongly retained matrix components.
-
Issue 3: Inaccurate quantification in herbal matrices.
-
Question: My quantitative results for this compound in herbal products are not reproducible. Why is this happening?
-
Answer: Herbal matrices are highly complex and variable, containing numerous compounds that can interfere with the analysis.[2] The extraction method is critical for obtaining accurate and precise results.
-
Recommended Solution 1: Thorough Extraction. A methanolic liquid-liquid extraction has been shown to be effective for extracting this compound from herbal powders.[2] Ensure the extraction is exhaustive by optimizing the solvent volume, extraction time, and number of extraction steps.
-
Recommended Solution 2: Matrix-Matched Calibrators. Prepare your calibration standards in a blank herbal matrix that is free of this compound. This helps to compensate for matrix effects that are consistent across samples.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Blood Samples[4]
This protocol is adapted from a method for the analysis of a similar synthetic cannabinoid, 4F-MDMB-BINACA, in blood.
-
Sample Pre-treatment: To 1 mL of blood sample, add 10 µL of an internal standard solution and dilute with 2 mL of water.
-
Centrifugation: Vortex the sample and then centrifuge at 5000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition an OASIS HLB 3 cc, 60 mg SPE cartridge with 2 mL of ethyl acetate (B1210297), followed by 2 mL of methanol (B129727), and finally 2 mL of distilled water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water (v/v).
-
Drying: Dry the cartridge for 10 minutes using a stream of nitrogen.
-
Elution: Elute the analyte with two 0.5 mL aliquots of methanol followed by two 0.5 mL aliquots of ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a nitrogen stream and reconstitute the residue in an appropriate volume of mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples[1]
-
Sample Preparation: To a 500 µL plasma sample, add 50 µL of an internal standard.
-
Protein Precipitation: Add 1 mL of acetonitrile (B52724) to the sample in a polypropylene (B1209903) tube.
-
Vortex and Centrifuge: Vortex the mixture for 3 minutes and then centrifuge for 5 minutes at 3000 rpm.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to approximately 0.5 mL under a nitrogen stream at 35 °C.
-
Reconstitution and Extraction: Reconstitute the sample with 250 µL of 1% NH₄OH and extract with 3 mL of a mixture of methyl tert-butyl ether (MTBE) and ethyl acetate (80:20, v/v).
-
Final Preparation: The organic layer can then be evaporated and reconstituted for analysis.
Quantitative Data Summary
Table 1: Method Validation Parameters for this compound Analysis in Various Matrices
| Parameter | Matrix | Method | LOD | LOQ | Linearity (R²) | Reference |
| This compound | Urine | UHPLC-MS/MS | 0.02 ng/mL | - | - | [3] |
| This compound | Blood | UHPLC-MS/MS | 0.04 ng/mL | - | - | [3] |
| 4F-MDMB-BINACA (related compound) | Blood | LC-MS/MS | - | - | >0.99 | [4] |
| 4-fluoro MDMB-BUTINACA | Herbal Powder | GC-MS | 0.5 µg/g | 1 µg/g | 0.99 | [2] |
Table 2: Accuracy and Precision Data for 4-fluoro MDMB-BUTINACA in Herbal Powders [2]
| Matrix | QC Level | Intra-Day Accuracy (Bias %) | Intra-Day Precision (RSD %) | Inter-Day Accuracy (Bias %) | Inter-Day Precision (RSD %) |
| AVL Powder | Low | - | 3.89 - 10.21 | - | 3.87 - 13.23 |
| Medium | -3.48 - 7.49 | -4.53 - 10.23 | |||
| High | |||||
| SOL Powder | Low | - | 5.86 - 11.47 | - | 2.03 - 14.25 |
| Medium | -4.15 - 8.33 | -8.13 - 14.73 | |||
| High |
Visual Workflow
Below is a diagram illustrating a logical workflow for troubleshooting matrix effects in the analysis of this compound.
Caption: Troubleshooting workflow for matrix effects.
References
Refinement of extraction methods for 4-fluoro MDMB-BUTICA from complex samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of extraction methods for 4-fluoro MDMB-BUTICA (also known as 4F-MDMB-BICA) from complex samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when extracting this compound from biological matrices?
A1: The main challenges include the compound's extensive metabolism in the body, potential for degradation during sample preparation, and the influence of the sample matrix on extraction efficiency and analytical sensitivity. The parent compound may be present at very low concentrations or be entirely absent in urine samples, making the detection of its metabolites crucial for confirming intake.[1]
Q2: Which are the most reliable biomarkers for confirming this compound consumption?
A2: Due to extensive metabolism, the ester hydrolysis metabolite of this compound is considered the primary and most reliable biomarker in both urine and blood samples.[2] Secondary markers, such as the mono-hydroxylation metabolite in urine and the ester hydrolysis with dehydrogenation metabolite in blood, can also be targeted.
Q3: What are the recommended storage conditions for samples containing this compound?
A3: To ensure the stability of this compound and its metabolites, it is recommended to store biological samples frozen, preferably at -20°C or lower.[3][4][5] Studies on similar synthetic cannabinoids have shown significant degradation at room temperature and refrigerated conditions, while frozen storage preserves the integrity of the analytes for an extended period.[3][4][5]
Q4: Should I analyze for the parent compound or its metabolites?
A4: It is highly recommended to include both the parent compound and its major metabolites in your analytical method. The parent compound can be detected in blood and oral fluid shortly after use, but it is rapidly metabolized and may not be detectable in urine.[1] The detection of metabolites, particularly the ester hydrolysis product, provides a longer window of detection and more reliable confirmation of consumption.[2]
Q5: What is the "matrix effect" and how can it affect my results?
A5: The matrix effect is the alteration of ionization efficiency by co-eluting substances from the sample matrix.[6][7] This can lead to either suppression or enhancement of the analyte signal, causing inaccurate quantification.[6] To mitigate this, it is essential to use an appropriate internal standard and to develop a robust sample cleanup procedure to remove interfering components.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete extraction: pH of the sample may not be optimal for the analyte's charge state. The choice of extraction solvent may be inappropriate. | Optimize pH: Adjust the sample pH to ensure the analyte is in a neutral form for efficient extraction into an organic solvent. Solvent Selection: Test different organic solvents or solvent mixtures (e.g., ethyl acetate (B1210297), hexane, dichloromethane) to find the one with the best recovery for this compound. For SPE, ensure the elution solvent is strong enough to desorb the analyte from the sorbent. |
| Analyte Degradation: The compound may be unstable under the extraction conditions (e.g., high temperature, extreme pH). | Control Temperature: Avoid high temperatures during solvent evaporation steps. Use a gentle stream of nitrogen at a moderate temperature (e.g., <40°C). pH Considerations: Minimize exposure to strong acids or bases if the analyte is susceptible to hydrolysis. | |
| Poor SPE Cartridge Performance: The chosen SPE sorbent may not be suitable for the analyte. The cartridge may have been improperly conditioned or dried. | Select Appropriate Sorbent: For synthetic cannabinoids, reversed-phase (e.g., C18, Phenyl) or polymeric (e.g., HLB) sorbents are commonly used.[8] Optimize SPE Steps: Ensure proper conditioning of the sorbent to activate it. A thorough drying step is crucial to prevent the elution of water-soluble interferences with the final organic eluent. | |
| High Matrix Effects | Insufficient Sample Cleanup: Co-extraction of endogenous matrix components (e.g., lipids, salts) that interfere with ionization. | Improve Extraction Selectivity: For LLE, perform a back-extraction step. For SPE, include a wash step with a solvent that removes interferences but not the analyte.[9] Use a More Advanced Extraction Technique: Supported Liquid Extraction (SLE) or more selective SPE sorbents can provide cleaner extracts. |
| Inappropriate Internal Standard: The internal standard's chemical properties and ionization behavior do not closely match the analyte's. | Select a Suitable Internal Standard: An isotopically labeled version of this compound is the ideal internal standard as it will co-elute and experience similar matrix effects. If unavailable, a structurally similar synthetic cannabinoid can be used. | |
| Poor Chromatographic Peak Shape | Sample Overload: Injecting too concentrated a sample. | Dilute the Sample: Dilute the final extract before injection. |
| Incompatibility of Reconstitution Solvent with Mobile Phase: The final extract is dissolved in a solvent much stronger than the initial mobile phase. | Match Solvents: Reconstitute the dried extract in the initial mobile phase or a weaker solvent. | |
| Analyte Instability in Autosampler | Degradation over time: The analyte may degrade while sitting in the autosampler vial. | Control Autosampler Temperature: Keep the autosampler temperature low (e.g., 4°C) to minimize degradation. Limit Time in Autosampler: Analyze samples as soon as possible after preparation. |
Data Presentation
Table 1: Liquid-Liquid Extraction (LLE) Performance for 4-fluoro MDMB-BUTINACA in Herbal Products
| Parameter | A. vulgaris L. | S. officinalis L. |
| LOD | 0.5 µg/g | 0.5 µg/g |
| LOQ | 1 µg/g | 1 µg/g |
| Intra-Day Accuracy (Bias %) | -3.48% to 7.49% | -4.15% to 8.33% |
| Intra-Day Precision (RSD %) | 3.89% to 10.21% | 5.86% to 11.47% |
| Inter-Day Accuracy (Bias %) | -4.53% to 10.23% | -8.13% to 14.73% |
| Inter-Day Precision (RSD %) | 3.87% to 13.23% | 2.03% to 14.25% |
| Extraction Recovery % | 80.02% to 103.20% | 86.50% to 95.60% |
| Data synthesized from a study on methanolic LLE followed by GC-MS analysis.[10][11] |
Table 2: Solid-Phase Extraction (SPE) Performance for 4F-MDMB-BINACA and its Metabolites in Blood
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Recovery % | Matrix Effect % | Process Efficiency % |
| 4F-MDMB-BINACA (Parent) | 0.05 | 0.1 | 83.1 - 97.5 | 91.1 - 109.4 | 85.8 - 106.1 |
| Metabolite 1 (Butanoic Acid) | 0.02 | 0.05 | 85.2 - 95.3 | 93.5 - 107.2 | 87.1 - 102.3 |
| Metabolite 2 (N-4-hydroxybutyl) | 0.03 | 0.08 | 84.6 - 96.8 | 92.4 - 108.1 | 86.5 - 104.7 |
| Data adapted from a validation study using SPE for blood samples followed by LC-MS/MS analysis.[12] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Blood
This protocol is adapted from a method for the quantification of 4F-MDMB-BUTINACA in rat plasma.[13]
-
Sample Preparation: To 500 µL of plasma or whole blood in a polypropylene (B1209903) tube, add 50 µL of an appropriate internal standard.
-
Protein Precipitation: Add 1 mL of acetonitrile. Vortex for 3 minutes.
-
Centrifugation: Centrifuge the mixture for 5 minutes at 3000 rpm.
-
Initial Solvent Evaporation: Transfer the supernatant to a new tube and evaporate to approximately 0.5 mL under a gentle stream of nitrogen at 35°C.
-
Reconstitution and pH Adjustment: Reconstitute the remaining sample with 250 µL of 1% ammonium (B1175870) hydroxide (B78521) (NH₄OH) to basify the sample.
-
Liquid-Liquid Extraction: Add 3 mL of an 80:20 (v/v) mixture of methyl tert-butyl ether (MTBE) and ethyl acetate. Vortex thoroughly.
-
Phase Separation: Centrifuge to separate the organic and aqueous layers.
-
Final Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dry residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) from Urine
This is a general protocol for the extraction of synthetic cannabinoid metabolites from urine using a polymeric SPE cartridge.
-
Sample Pre-treatment (Hydrolysis): To 1 mL of urine, add an appropriate internal standard. Add 2 mL of 100mM acetate buffer (pH 5.0) and 50 µL of β-glucuronidase. Vortex and incubate at 65°C for 1-2 hours to cleave glucuronide conjugates. Allow the sample to cool.[9]
-
Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Styre Screen® HLD) sequentially with 3 mL of methanol (B129727) and 3 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: a. Wash with 3 mL of 100mM acetate buffer (pH 5). b. Wash with 3 mL of a 25:75 (v/v) mixture of methanol and 100mM acetate buffer to remove polar interferences.[9]
-
Drying: Dry the cartridge thoroughly under a full vacuum or positive pressure for at least 10 minutes to remove any residual water.
-
Elution: Elute the analytes with 3 mL of ethyl acetate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound from blood/plasma.
Caption: Solid-Phase Extraction (SPE) workflow for this compound metabolites from urine.
Caption: Troubleshooting logic for addressing low analyte recovery during extraction.
References
- 1. cdn.who.int [cdn.who.int]
- 2. academic.oup.com [academic.oup.com]
- 3. ojp.gov [ojp.gov]
- 4. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. unitedchem.com [unitedchem.com]
- 10. International Journal of Medicine in Developing Countries [ijmdc.com]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Subacute Toxicity and Pharmacokinetic Evaluation of the Synthetic Cannabinoid 4F-MDMB-BUTINACA in Rats: A Forensic and Toxicological Perspective [mdpi.com]
Addressing isomer separation in the chromatographic analysis of synthetic cannabinoids
Technical Support Center: Chromatographic Analysis of Synthetic Cannabinoid Isomers
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the challenges of separating and analyzing synthetic cannabinoid isomers. Synthetic cannabinoids often exist as complex mixtures of isomers with very similar physicochemical properties, making their separation difficult.[1] Accurate isomer separation is critical as different isomers can have widely varied pharmacological and toxicological effects, as well as different legal statuses.[1][2]
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common issues in your chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to separate synthetic cannabinoid isomers?
A1: Synthetic cannabinoids can exist as multiple types of isomers, including positional isomers (where atoms or functional groups are in different locations), diastereomers, and enantiomers (chiral mirror images).[1] These molecules often share nearly identical physical and chemical properties, such as polarity and mass, which makes them difficult to resolve using standard chromatographic techniques like GC-MS and LC-MS.[1][3]
Q2: What is the difference between achiral and chiral separation, and when is each necessary?
A2:
-
Achiral separation is used to distinguish between compounds that are not mirror images, such as positional isomers (e.g., JWH-018 and its regioisomers) and diastereomers.[1] Standard reversed-phase columns like C18 or Phenyl-Hexyl are typically sufficient for this purpose.[1][4]
-
Chiral separation is required to resolve enantiomers, which are non-superimposable mirror images of each other. This is crucial because enantiomers can have dramatically different biological activities. For example, the enantiomer of the potent synthetic cannabinoid HU-210, known as HU-211, has neuroprotective effects without the psychoactive properties of its counterpart.[5] Chiral separation requires specialized chiral stationary phases (CSPs), often based on polysaccharide derivatives.[1][5]
Q3: Which analytical technique is generally best for isomer separation: GC-MS, LC-MS, or SFC-MS?
A3: The best technique depends on the specific isomers and the analytical goal.
-
GC-MS is a robust technique, especially for volatile and thermally stable compounds. However, many synthetic cannabinoids can degrade at high temperatures in the GC inlet, and positional isomers often produce nearly identical mass spectra, making differentiation difficult.[2][6]
-
LC-MS/MS is often preferred as it avoids thermal degradation and offers more flexibility in column and mobile phase selection. Phenyl-based columns, for instance, can provide enhanced selectivity for positional isomers compared to standard C18 columns through π-π interactions.[4][7]
-
Supercritical Fluid Chromatography (SFC-MS) is an excellent and often superior alternative for isomer analysis.[5][8] Using compressed CO2 as the primary mobile phase, SFC can provide unique selectivity and high efficiency, often achieving baseline separation of positional isomers and enantiomers that are unresolvable by LC or GC.[5][8][9]
Troubleshooting Guides
This section addresses common problems encountered during the chromatographic analysis of synthetic cannabinoid isomers.
Problem 1: Poor or No Resolution Between Positional Isomers
This is the most frequent challenge, where isomers co-elute or are only partially separated.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inappropriate Column Chemistry | Change Stationary Phase: If using a standard C18 column, switch to a column with a different selectivity. Phenyl-Hexyl or Pentafluorophenyl (PFP) phases often provide superior resolution for aromatic positional isomers due to alternative retention mechanisms like π-π interactions.[1][7][10] For a comparison of common column types, see Table 1. |
| Suboptimal Mobile Phase | Modify Organic Solvent: If using acetonitrile, try methanol, or a ternary mixture of water, acetonitrile, and methanol. The choice of organic modifier can significantly alter selectivity.[10][11][12] Add an Acidic Modifier: Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape and sometimes enhance resolution, especially for compounds with basic functional groups.[1][2] |
| Incorrect Temperature | Adjust Column Temperature: Increasing the column temperature can improve efficiency and speed but may reduce resolution.[7] Conversely, decreasing the temperature can sometimes enhance selectivity. Experiment with temperatures between 25°C and 50°C. |
| Inadequate Gradient Profile | Optimize the Gradient: If using a gradient, try a shallower slope or a longer run time to give the isomers more opportunity to separate. An initial fast "scouting" gradient can be followed by a targeted, slower gradient around the elution time of the isomers.[1] |
Problem 2: Poor Resolution Between Enantiomers (Chiral Separation)
Enantiomers will not separate on a standard (achiral) column.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Using an Achiral Column | Select a Chiral Stationary Phase (CSP): A chiral column is mandatory for enantiomer separation. Polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives like Trefoil AMY1 or CEL1) are highly effective for many synthetic cannabinoids.[5][8][9] |
| Incorrect Mobile Phase System | Use Normal-Phase or SFC Conditions: Chiral separations are often more successful under normal-phase (e.g., hexane/ethanol) or SFC conditions (CO2/alcohol modifier).[5] SFC, in particular, offers excellent selectivity for stereoisomers.[5][8] |
| Suboptimal Modifier in SFC | Screen Alcohol Modifiers: In SFC, the choice of alcohol co-solvent (methanol, ethanol, isopropanol) can dramatically impact enantiomeric resolution. A systematic screening of these modifiers is recommended.[8] |
Problem 3: Peak Tailing or Fronting
Poor peak shape can compromise both resolution and the accuracy of quantification.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Secondary Interactions | Add a Competing Agent: Unwanted interactions between the analyte and the silica (B1680970) support can cause peak tailing. Adding a small amount of acid (e.g., 0.1% formic acid) or buffer (e.g., ammonium (B1175870) formate) to the mobile phase can block these active sites.[1] |
| Column Overload | Reduce Sample Concentration: Injecting too much sample can lead to broad, asymmetric peaks. Dilute the sample or reduce the injection volume.[1] |
| Sample Solvent Mismatch | Dissolve Sample in Mobile Phase: The sample should ideally be dissolved in the initial mobile phase or a weaker solvent. A strong sample solvent can cause distorted peaks.[1] |
| Column Degradation | Replace the Column: Over time, columns lose efficiency. If performance degrades and cannot be restored by washing, replace the column. Using a guard column can help extend the analytical column's lifespan.[1] |
Data Presentation: Column Performance Comparison
Table 1: Comparison of HPLC Column Chemistries for Positional Isomer Separation
| Column Type | Primary Interaction Mechanism | Best For | Typical Resolution (Rs) | Reference |
| C18 (Octadecylsilane) | Hydrophobic | General-purpose, initial screening | Low to moderate for isomers (often Rs < 1.0) | [4] |
| Phenyl-Hexyl | Hydrophobic, π-π interactions | Aromatic & unsaturated compounds, positional isomers | Moderate to high (often Rs > 1.5) | [1][4][7] |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, dipole-dipole, shape selectivity | Halogenated compounds, positional & structural isomers | High (can separate 9 of 11 JWH-018 isomers) | [10][11] |
| Biphenyl | Hydrophobic, π-π interactions (enhanced shape selectivity) | Structurally similar compounds, used in 2D-LC | High (effective in second dimension for co-eluting peaks) | [3] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Positional Isomer Separation (e.g., JWH Isomers)
This protocol is a general starting point for separating positional isomers using a PFP stationary phase, which often provides superior selectivity.
-
Instrumentation: HPLC system with UV or DAD detector.
-
Column: Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
Start at 40% B.
-
Increase linearly to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 40% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 214 nm and 280 nm.[7]
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve standards or extracted samples in the initial mobile phase (e.g., 60:40 Water:Acetonitrile).[1]
Protocol 2: UHPSFC-MS Method for Chiral Separation (e.g., Enantiomers)
This protocol utilizes Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC), which is highly effective for separating enantiomers.[5][8]
-
Instrumentation: UHPSFC system coupled with a Mass Spectrometer (MS).
-
Column: Chiral Stationary Phase (CSP) column (e.g., Trefoil AMY1, 150 mm x 3.0 mm, 2.5 µm).[8][9]
-
Mobile Phase:
-
A: Supercritical CO2
-
B: Ethanol (modifier)
-
-
Gradient Program (for screening):
-
Start at 2% B.
-
Increase linearly to 20% B over 5 minutes.
-
Hold for 1 minute.
-
Return to initial conditions.
-
-
Isocratic Conditions: Once the approximate elution conditions are known from the gradient screen, an optimized isocratic method (e.g., 15% Ethanol) can be used for faster separation.[5]
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 40°C.[5]
-
Back Pressure: 1500 psi.
-
Detection: MS with Electrospray Ionization (ESI), positive mode.
-
Sample Preparation: Dissolve standards in the modifier solvent (Ethanol).[5]
Visualizations: Workflows and Logic
The following diagrams illustrate key decision-making processes in method development and troubleshooting.
Caption: Troubleshooting workflow for poor isomer resolution.
Caption: General workflow for HPLC/SFC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Ultra High Performance Supercritical Fluid Chromatography as a Separation Technique for the Analysis of Seized Drugs: Applicability to Synthetic Cannabinoids | Office of Justice Programs [ojp.gov]
- 9. A Reliable Method for the Separation and Detection of Synthetic Cannabinoids by Supercritical Fluid Chromatography with Mass Spectrometry, and Its Application to Plant Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Use of Single or Serially Coupled Columns and the Effect of Organic Modifier for the Separation of Constitutional Isomers of the Synthetic Cannabinoid JWH 018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Enhancing the Stability of 4-fluoro MDMB-BUTICA Reference Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of 4-fluoro MDMB-BUTICA reference standards. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound reference standards?
A1: For long-term stability, this compound reference standards, whether in solid form or dissolved in a solvent, should be stored at -20°C.[1][2][3][4][5] When stored under these conditions, the reference standard is expected to be stable for at least three to five years.[2][3] It is also crucial to protect the standard from light and air exposure to prevent degradation.[6][7][8]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO) are commonly used solvents for preparing stock solutions of this compound.[9][10] Ensure the use of high-purity, anhydrous solvents to minimize the risk of solvent-induced degradation.
Q3: How can I minimize the degradation of this compound during sample preparation and analysis?
A3: To minimize degradation, it is advisable to prepare solutions fresh for each experiment whenever possible. If solutions need to be stored, they should be kept at -20°C in tightly sealed, light-protecting vials. Avoid repeated freeze-thaw cycles as this can accelerate degradation. During analysis, maintain the autosampler at a cool temperature (e.g., 4°C) to preserve the integrity of the samples.
Q4: What are the primary degradation products of this compound?
A4: The primary degradation pathway for this compound is through the hydrolysis of the methyl ester, resulting in the formation of its corresponding carboxylic acid metabolite. Other potential degradation products can arise from hydroxylation on the fluorobutyl chain or the indazole core, especially under oxidative stress.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound reference standards.
| Problem | Potential Cause | Recommended Solution |
| Low or no analyte signal in LC-MS/MS analysis. | 1. Degradation of the reference standard: Improper storage or handling may have led to the degradation of this compound. 2. Poor ionization efficiency: The compound may not be ionizing effectively in the mass spectrometer source. 3. Incorrect mass transitions: The selected precursor and product ions may not be optimal for detection. | 1. Verify the integrity of the reference standard by analyzing a freshly prepared solution from a new vial. 2. Optimize the ion source parameters, such as spray voltage and gas temperatures, for this compound. Ensure the mobile phase pH is suitable for positive ionization. 3. Confirm the correct m/z values for the precursor ion ([M+H]⁺) and the most abundant product ions. |
| Inconsistent analytical results (poor precision). | 1. Analyte instability in the analytical matrix: this compound may be degrading in the prepared sample matrix over the course of the analytical run. 2. Variability in sample preparation: Inconsistent pipetting, dilutions, or extraction procedures can introduce variability. 3. Instrumental drift: Changes in instrument performance over time can lead to inconsistent results. | 1. Keep samples in the autosampler at a reduced temperature (e.g., 4°C). If possible, perform a time-course study on prepared samples to assess stability. 2. Ensure all volumetric glassware and pipettes are properly calibrated. Use an internal standard to correct for variations in sample preparation. 3. Run quality control (QC) samples at regular intervals throughout the analytical batch to monitor and correct for instrumental drift. |
| Presence of unexpected peaks in the chromatogram. | 1. Formation of degradation products: The unexpected peaks may correspond to degradation products of this compound. 2. Contamination: The solvent, glassware, or analytical system may be contaminated. 3. Matrix effects: Components of the sample matrix may be co-eluting with the analyte.[9] | 1. Compare the chromatogram to that of a freshly prepared standard. If the peaks are more prominent in older or stressed samples, they are likely degradants. 2. Analyze a solvent blank to check for system contamination. Ensure all glassware is thoroughly cleaned. 3. Optimize the chromatographic method to improve the separation of the analyte from matrix components. Consider using a more robust sample preparation technique, such as solid-phase extraction (SPE). |
| Poor peak shape (tailing or fronting). | 1. Column overload: Injecting too high a concentration of the analyte can lead to peak distortion. 2. Secondary interactions with the column: The analyte may be interacting with active sites on the stationary phase. 3. Inappropriate injection solvent: Injecting the sample in a solvent much stronger than the mobile phase can cause peak fronting. | 1. Dilute the sample and re-inject. 2. Ensure the mobile phase pH is appropriate for the analyte's chemical properties. The addition of a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes improve peak shape for basic compounds. 3. Whenever possible, dissolve the sample in the initial mobile phase. |
Data Presentation: Stability of this compound
The following tables summarize the expected stability of this compound under various conditions. This data is compiled from manufacturer information and stability trends observed for similar synthetic cannabinoids.
Table 1: Long-Term Storage Stability
| Storage Condition | Form | Expected Stability |
| -20°C | Solid | ≥ 5 years[2][5] |
| -20°C | In Methanol or DMSO | ≥ 3 years[3] |
| 4°C | Solid | Limited stability, not recommended for long-term storage |
| Room Temperature | Solid | Prone to degradation, not recommended |
Table 2: Illustrative Forced Degradation Profile
This table provides an illustrative example of the potential degradation of this compound under forced degradation conditions. Actual degradation rates should be determined experimentally.
| Stress Condition | Time | Expected Degradation (%) | Primary Degradant |
| 0.1 M HCl at 60°C | 24 hours | 15 - 25% | This compound butanoic acid metabolite |
| 0.1 M NaOH at 60°C | 24 hours | 20 - 30% | This compound butanoic acid metabolite |
| 3% H₂O₂ at Room Temp | 24 hours | 10 - 20% | Hydroxylated and N-oxide derivatives |
| 60°C | 48 hours | 5 - 15% | Thermally induced degradation products |
| Photolytic (UV/Vis) | 24 hours | 5 - 10% | Photodegradation products |
Experimental Protocols
Protocol 1: Stability-Indicating LC-MS/MS Method for this compound
This protocol outlines a typical reversed-phase LC-MS/MS method suitable for resolving this compound from its potential degradation products.
1. Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 30% B
-
9.1-12 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
2. Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor Ion (m/z) -> Product Ion (m/z) (Collision Energy) - Specific values to be optimized based on the instrument. A common fragmentation is the loss of the tert-butyl group.
-
This compound butanoic acid metabolite: Precursor Ion (m/z) -> Product Ion (m/z) (Collision Energy) - Specific values to be optimized.
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Protocol 2: Forced Degradation Study
This protocol describes the steps to perform a forced degradation study on a this compound reference standard.
1. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
For each stress condition, dilute the stock solution to 10 µg/mL in the respective stressor solution.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solution of the standard in methanol at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the standard to UV (254 nm) and visible light for 24 hours.
-
Control Sample: Store a solution of the standard in methanol at -20°C, protected from light.
3. Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of 100 ng/mL with the initial mobile phase.
-
Analyze the samples using the stability-indicating LC-MS/MS method described in Protocol 1.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.
Visualizations
Degradation Pathway of this compound
The following diagram illustrates the primary degradation pathways of this compound.
References
- 1. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. sgs.com [sgs.com]
- 4. 4F-MDMB-BINACA: A New Synthetic Cannabinoid Widely Implicated in Forensic Casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SOP for Forced Degradation Study [m-pharmainfo.com]
- 10. cdn.who.int [cdn.who.int]
Minimizing carry-over in UHPLC systems for 4-fluoro MDMB-BUTICA analysis
Welcome to the Technical Support Center for the UHPLC analysis of 4-fluoro MDMB-BUTICA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize carry-over in your UHPLC system.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve carry-over issues encountered during the analysis of this compound.
Issue: High Carry-over Observed in Blank Injections Following a High-Concentration Sample
Question: I am observing significant peaks corresponding to this compound in my blank injections immediately after running a high-concentration standard or sample. How can I identify the source and eliminate this carry-over?
Answer:
Carry-over of hydrophobic and potentially "sticky" compounds like this compound is a common challenge in UHPLC analysis. A systematic approach is crucial to pinpoint the source of the carry-over. The primary suspects are the autosampler, injection valve, sample loop, and the column.
Experimental Protocol: Systematic Identification of Carry-over Source
-
Initial Carry-over Assessment:
-
Inject a high-concentration standard of this compound.
-
Immediately follow with a series of at least three blank injections (using the same solvent as your sample diluent).
-
If the peak area of this compound decreases with each subsequent blank injection, it confirms carry-over. If the peak area remains constant, you may have a contamination issue with your solvent or system.[1]
-
-
Isolating the Autosampler and Injection System:
-
Remove the analytical column and replace it with a zero-dead-volume union.
-
Repeat the injection sequence of a high-concentration standard followed by blank injections.
-
If carry-over is still observed, the source is likely within the autosampler, needle, sample loop, or injection valve.
-
If carry-over is significantly reduced or eliminated, the column is the primary source of carry-over.
-
-
Troubleshooting the Autosampler and Injection System:
-
Needle Wash Optimization: This is the most common source of carry-over.[2]
-
Ensure your needle wash solvent is strong enough to solubilize this compound. Given its solubility, consider wash solvents with a high organic content.
-
Implement a pre-injection and post-injection needle wash.
-
Increase the volume and/or duration of the needle wash.
-
-
Rotor Seal and Stator Inspection: Worn or scratched rotor seals and stators in the injection valve can trap analyte.[3] Inspect these parts for wear and replace if necessary.
-
Sample Loop: Adsorption to the sample loop can occur. Consider flushing the loop with a strong solvent or replacing it if carry-over persists.
-
-
Troubleshooting Column Carry-over:
-
Column Washing: If the column is identified as the source, a rigorous washing procedure is necessary. Flush the column with a strong, compatible solvent in which this compound is highly soluble.
-
Gradient Modification: Ensure your gradient is sufficient to elute all of the analyte from the column during each run. A steeper gradient or a longer hold at a high organic percentage may be required.
-
Logical Workflow for Troubleshooting Carry-over
Caption: A flowchart outlining the systematic approach to troubleshooting carry-over in a UHPLC system.
Frequently Asked Questions (FAQs)
Q1: What are the best wash solvents for minimizing this compound carry-over?
A1: The ideal wash solvent should be stronger than the mobile phase and effectively solubilize this compound. Based on its known solubility, a mixture of organic solvents is recommended.[4][5] Consider the following options, starting with the most common and progressing to more aggressive washes for stubborn carry-over:
-
Acetonitrile (B52724)/Water or Methanol (B129727)/Water Mixtures: Start with a high percentage of organic solvent (e.g., 90:10 Acetonitrile:Water).
-
Isopropanol (IPA): IPA is a stronger solvent than methanol or acetonitrile and can be very effective for hydrophobic compounds.
-
Solvent Blends: A mixture of solvents can be highly effective. A commonly used "magic" wash solution is a 1:1:1:1 mixture of Acetonitrile:Methanol:Isopropanol:Water with a small amount of acid (e.g., 0.1% formic acid) or base, depending on the analyte's properties.[6]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₇FN₂O₃ | [5] |
| Molecular Weight | 362.4 g/mol | [5] |
| Solubility (DMF) | 20 mg/mL | [5] |
| Solubility (DMSO) | 5 mg/mL | [5] |
| Solubility (Ethanol) | 20 mg/mL | [5] |
Q2: How much carry-over is considered acceptable?
A2: The acceptable level of carry-over depends on the assay requirements. For regulated bioanalysis, the carry-over in a blank injection following the highest calibration standard should not exceed 20% of the lower limit of quantification (LLOQ).[2] For highly sensitive assays, the carry-over may need to be much lower.
Q3: Can the injection volume affect carry-over?
A3: Yes, larger injection volumes can increase the risk of carry-over. If you are experiencing carry-over, consider reducing the injection volume if the sensitivity of your assay allows.[7]
Q4: How often should I perform system maintenance to prevent carry-over?
A4: Regular preventative maintenance is crucial. A general schedule to consider is:
-
Daily: Check solvent levels and waste containers.
-
Weekly: Replace wash solvents and inspect for any leaks.
-
Monthly: Flush the entire system with a strong solvent.
-
Every 3-6 months: Inspect and replace worn components like rotor seals, needle seats, and pump seals.[3]
Q5: What is the experimental protocol to quantify the percentage of carry-over?
A5: A standard protocol to quantify carry-over is as follows:
Experimental Protocol: Carry-over Quantification
-
Prepare Samples:
-
A high-concentration standard of this compound (e.g., the highest point on your calibration curve).
-
A blank solution (the same solvent used to dissolve your standards).
-
-
Injection Sequence:
-
Inject the high-concentration standard (let's call the peak area Area_High).
-
Immediately inject the blank solution (let's call the peak area in the blank Area_Carryover).
-
-
Calculation:
-
Calculate the carry-over percentage using the following formula: % Carry-over = (Area_Carryover / Area_High) * 100
-
Workflow for Quantifying Carry-over
Caption: A workflow diagram illustrating the steps to quantify the percentage of carry-over.
Data on Carry-over Reduction with Different Wash Solvents (Example Data for structurally similar compounds)
The following table summarizes the impact of different wash solvent compositions on carry-over for compounds with properties similar to this compound. This data should be used as a guide for optimizing the wash method for your specific analysis.
| Analyte (Proxy) | Initial Wash Solvent | Carry-over (% of LLOQ) | Reference |
| Highly Retained Compound | 6 x ACN, 3 x H₂O | 263% | |
| Highly Retained Compound | 3 x DMSO, then ACN/H₂O | 172% | |
| Highly Retained Compound | 6 x DMSO, then ACN/H₂O | 156% | |
| Highly Retained Compound | 6 x 50/50 DMSO/Methanol | 100% | |
| Granisetron HCl | 100% Acetonitrile | High (3-fold higher than optimized) | |
| Granisetron HCl | 90:10 Water:Acetonitrile | Moderate | |
| Granisetron HCl | 50:50 Water:Acetonitrile | Low | |
| Granisetron HCl | 90:10 Water:Methanol | Moderate | |
| Granisetron HCl | 50:50 Water:Methanol | Low |
Note: LLOQ = Lower Limit of Quantification. The effectiveness of a wash solvent is highly dependent on the specific analyte and the UHPLC system. The data above demonstrates the importance of optimizing the wash solvent composition. For this compound, which is soluble in organic solvents like DMF, DMSO, and Ethanol, wash solutions with high organic content or mixtures including these solvents are likely to be most effective.
References
Technical Support Center: Optimization of Collision Energy for MS/MS Fragmentation of 4-fluoro MDMB-BUTICA
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing collision energy for the tandem mass spectrometry (MS/MS) analysis of 4-fluoro MDMB-BUTICA. The information is presented in a question-and-answer format to directly address specific issues encountered during mass spectrometry experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions related to the MS/MS analysis of this compound, with a focus on collision energy optimization.
Q1: What is the importance of optimizing collision energy for the analysis of this compound?
A1: Optimizing collision energy is a critical step in developing a sensitive and specific MS/MS method for this compound. Each molecule has a unique stability and fragments differently at various energy levels. Insufficient collision energy will result in poor fragmentation and low signal intensity of product ions. Conversely, excessive energy can lead to extensive fragmentation, forming non-specific, low mass ions and reducing the abundance of characteristic, information-rich fragments. A well-optimized collision energy maximizes the intensity of specific product ions, thereby enhancing the sensitivity and reliability of detection and quantification.
Q2: I am not observing any significant fragment ions for this compound. What are the possible causes and solutions?
A2: This is a common issue that can arise from several factors:
-
Suboptimal Collision Energy: The applied collision energy may be too low to induce fragmentation of the precursor ion.
-
Solution: Perform a collision energy optimization experiment by ramping the collision energy over a range (e.g., 5-50 eV) and monitoring the intensity of expected product ions.
-
-
Incorrect Precursor Ion Selection: Ensure that the correct m/z for the protonated molecule [M+H]⁺ of this compound is selected in the first quadrupole.
-
Solution: Verify the theoretical mass of the compound and check for the presence of the correct precursor ion in the full scan (MS1) spectrum.
-
-
Instrumental Issues: Problems with the collision cell gas pressure, or other mass spectrometer parameters can also lead to a lack of fragmentation.
-
Solution: Check the instrument's maintenance logs and ensure that the collision gas (e.g., argon, nitrogen) is flowing at the recommended pressure. Perform an instrument calibration and system suitability test.
-
Q3: My signal intensity for the product ions is very low. How can I improve it?
A3: Low signal intensity can be a result of several factors beyond collision energy:
-
Poor Ionization Efficiency: this compound may not be ionizing efficiently under the current source conditions.
-
Solution: Optimize the electrospray ionization (ESI) source parameters, including spray voltage, capillary temperature, and gas flows (nebulizer and drying gases).
-
-
Sample Preparation Issues: The concentration of the analyte in the sample may be too low, or matrix effects from the sample matrix could be suppressing the signal.
-
Solution: Review your sample preparation protocol. Consider a more effective extraction or clean-up method to remove interfering substances. Spiking a clean matrix with a known concentration of the analyte can help diagnose matrix effects.
-
-
Non-Optimal Collision Energy: Even if some fragmentation is observed, the collision energy may not be at the optimum for maximum product ion formation.
-
Solution: Conduct a detailed collision energy optimization as outlined in the experimental protocol below.
-
Q4: I am seeing a wide variety of fragment ions, and it's difficult to select the best ones for my assay. What should I do?
A4: The goal is to select product ions that are both intense and specific to this compound.
-
Perform a Product Ion Scan: Acquire a full product ion spectrum at an optimized collision energy.
-
Identify Characteristic Fragments: Look for fragment ions that are structurally significant. For synthetic cannabinoids like this compound, characteristic cleavages often occur at the amide linkage and ester group.
-
Select for MRM: For quantitative analysis using Multiple Reaction Monitoring (MRM), choose at least two to three of the most intense and specific product ions. One is typically used for quantification (the quantifier) and the others for confirmation (qualifiers).
Experimental Protocols
Protocol 1: Optimization of Collision Energy for MS/MS Fragmentation
This protocol describes a general procedure for optimizing the collision energy for the MS/MS analysis of this compound using a triple quadrupole mass spectrometer.
1. Sample Preparation:
- Prepare a standard solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration that provides a stable and strong signal in full scan mode (e.g., 100 ng/mL).
2. Infusion and Full Scan Analysis:
- Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
- Acquire data in full scan mode (MS1) to confirm the m/z of the protonated precursor ion, [M+H]⁺.
3. Product Ion Scan and Collision Energy Ramping:
- Set up a product ion scan experiment, selecting the confirmed m/z of the [M+H]⁺ ion as the precursor.
- Create a method that ramps the collision energy over a defined range. A typical starting range for similar compounds is 5 to 50 electron volts (eV), with increments of 2-5 eV.
- Monitor the intensity of the major product ions across this energy range.
4. Data Analysis and Optimal Energy Determination:
- Plot the intensity of each significant product ion as a function of the collision energy. This generates a "breakdown curve" for each fragment.
- The optimal collision energy for a specific product ion is the value at which its intensity is maximized.
- For an MRM assay, you may need to use different optimal collision energies for each selected product ion transition to achieve the highest sensitivity for all of them.
Data Presentation
Table 1: Illustrative Collision Energy Optimization Data for this compound
Disclaimer: The following data is a representative example to illustrate the outcome of a collision energy optimization experiment. Actual values will be instrument-dependent and should be determined experimentally.
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment Structure | Collision Energy (eV) | Relative Intensity (%) |
| 377.2 | 318.2 | [M+H - C4H9O]⁺ | 10 | 45 |
| 15 | 85 | |||
| 20 | 100 | |||
| 25 | 70 | |||
| 30 | 40 | |||
| 377.2 | 218.1 | Indole-3-carboxamide fragment | 15 | 30 |
| 20 | 65 | |||
| 25 | 95 | |||
| 30 | 80 | |||
| 35 | 55 | |||
| 377.2 | 144.1 | Indole fragment | 25 | 20 |
| 30 | 50 | |||
| 35 | 80 | |||
| 40 | 60 | |||
| 45 | 35 |
The optimal collision energy for each transition is highlighted in bold.
Visualizations
Caption: Experimental workflow for collision energy optimization.
Caption: Logical troubleshooting workflow for low product ion signals.
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of 4-fluoro MDMB-BUTICA in Postmortem Samples
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic toxicology. Among these, synthetic cannabinoid receptor agonists (SCRAs) are a prominent and rapidly evolving class. 4-fluoro MDMB-BUTICA (also known as 4F-MDMB-BUTICA or 4F-MDMB-BINACA) is a potent indazole-based SCRA that has been associated with numerous fatalities.[1][2][3] Therefore, the development and validation of robust quantitative methods for its detection in postmortem samples are crucial for forensic investigations.
This guide provides a comparative overview of validated quantitative methods for this compound in postmortem samples, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). It aims to assist researchers and scientists in selecting and implementing appropriate analytical strategies.
Quantitative Method Validation Parameters
The validation of an analytical method ensures its reliability for its intended purpose. Key parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, recovery, and matrix effects. The following tables summarize the validation data from published methods for the quantification of this compound.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for this compound in Blood
| Parameter | Method by Yeter (2020)[4] | Method by Körmöczi et al. (2021)[1][5] |
| Linearity Range | 0.1 - 500 ng/mL | 0.04 - 10 ng/mL |
| Correlation Coefficient (r²) | > 0.99 (using 1/x weighting) | Not explicitly stated |
| LOD | 0.02 - 0.05 ng/mL | Not explicitly stated |
| LOQ | 0.05 - 0.1 ng/mL | 0.04 ng/mL |
| Intra-day Precision (%CV) | 1.4 - 3.5% | Not explicitly stated |
| Inter-day Precision (%CV) | 2.1 - 8.5% | Not explicitly stated |
| Intra-day Accuracy (%Bias) | 91.6 - 107.1% | Not explicitly stated |
| Inter-day Accuracy (%Bias) | 93.6 - 102.5% | Not explicitly stated |
| Recovery | 83.1 - 97.5% | Not explicitly stated |
| Matrix Effect | 91.1 - 109.4% | Not explicitly stated |
Table 2: GC-MS Method Validation Parameters for 4-fluoro MDMB-BUTINACA in Herbal Products *
| Parameter | Method by Alharthi et al.[6] |
| Linearity Range | Not explicitly stated |
| Correlation Coefficient (r²) | 0.99 |
| LOD | 0.5 µg/g |
| LOQ | 1 µg/g |
| Intra-day Precision (%RSD) | 3.89 - 11.47% |
| Inter-day Precision (%RSD) | 2.03 - 14.25% |
| Intra-day Accuracy (%Bias) | -3.48 to -8.33% |
| Inter-day Accuracy (%Bias) | -4.53 to -14.73% |
| Recovery | 80.02 - 103.20% |
| Matrix Effect | Not assessed |
*Note: This method was validated for herbal products, not postmortem samples. The matrix difference will significantly impact method performance.
Experimental Protocols
LC-MS/MS Method for Postmortem Blood (Yeter, 2020)[4]
This method allows for the simultaneous detection and quantification of 4F-MDMB-BINACA and its major metabolites.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of postmortem blood, add an internal standard (AB-PINACA-d9).
-
Perform solid-phase extraction using an Oasis HLB 3 cc, 60 mg cartridge.
-
Wash the cartridge with water and a low percentage of methanol.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Analysis
-
Chromatographic System: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: A suitable C18 analytical column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a modifier like formic acid.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 4F-MDMB-BINACA and its metabolites.
Alternative Method: GC-MS for Herbal Products (Alharthi et al.)[6][7]
While validated for a different matrix, the principles of this GC-MS method can be adapted for postmortem samples, likely requiring a more rigorous clean-up.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Homogenize the sample.
-
Add an internal standard (e.g., XLR-11).
-
Perform a liquid-liquid extraction using methanol.
-
Centrifuge to separate the layers.
-
Collect the organic layer and evaporate to a smaller volume.
2. GC-MS Analysis
-
Gas Chromatograph: A system equipped with a suitable capillary column (e.g., DB-5ms).
-
Mass Spectrometer: A mass selective detector.
-
Injection Mode: Splitless.
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for 4-fluoro MDMB-BUTINACA.
Visualizations
Signaling Pathway of Synthetic Cannabinoids
Synthetic cannabinoids like this compound act as agonists at the cannabinoid receptors, primarily CB1 and CB2. The diagram below illustrates the general signaling cascade following CB1 receptor activation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. cdn.who.int [cdn.who.int]
- 3. Simultaneous fatal poisoning of two victims with 4F-MDMB-BINACA and ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Human Microsome, Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Analytical Methodologies for the Detection and Quantification of 4-Fluoro MDMB-BUTICA
An Inter-laboratory Comparison Guide to the Analytical Methods of 4-Fluoro MDMB-BUTICA
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic and clinical laboratories. Among these, synthetic cannabinoids like this compound (4F-MDMB-BUTICA, also known as 4F-MDMB-BICA) have been associated with severe adverse health effects and fatalities.[1][2] This guide provides a comparative overview of various analytical methodologies for the identification and quantification of 4F-MDMB-BUTICA in different matrices, based on available single-laboratory validation studies. While no direct inter-laboratory comparison studies have been published, this compilation of data offers valuable insights for researchers, scientists, and drug development professionals.
Quantitative Method Performance
The performance of different analytical methods for the quantification of 4F-MDMB-BUTICA is summarized below. The data is derived from studies on herbal products, and biological samples such as blood and urine.
Table 1: Comparison of Quantitative Performance Parameters for 4F-MDMB-BUTICA Analysis
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Bias %) | Precision (RSD %) | Reference |
| GC-MS (SIM Mode) | Herbal Products | 0.5 µg/g | 1 µg/g | Intra-Day: -3.48% to -8.33% Inter-Day: -4.53% to -14.73% | Intra-Day: 3.89% to 11.47% Inter-Day: 2.03% to 14.25% | [3] |
| UHPLC-MS/MS | Urine | Not Reported | Not Reported | Not Reported | Not Reported | [1][2] |
| UHPLC-MS/MS | Blood | Not Reported | Not Reported | Not Reported | Not Reported | [1][2] |
| LLE-GC-MS/MS | Rat Plasma | Not Reported | Not Reported | Intra-assay: Not specified | Intra-assay: Not specified | [4] |
Note: The UHPLC-MS/MS method mentioned in the references was used for the identification of metabolites and the parent compound, but specific quantitative validation parameters like LOD, LOQ, accuracy, and precision for the parent compound were not detailed in the provided snippets.[1][2][5] The LLE-GC-MS/MS method was used for pharmacokinetic studies in rats, and while precision and accuracy were evaluated, the specific values were not present in the snippet.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical results. The following sections outline the experimental protocols for the key analytical methods identified.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method has been validated for the quantification of 4F-MDMB-BUTICA in herbal products.[3]
Sample Preparation (Methanolic Liquid-Liquid Extraction): [3]
-
Homogenize the herbal product sample.
-
Weigh a portion of the homogenized sample.
-
Add an internal standard (e.g., XLR-11).
-
Extract the sample with methanol.
-
Vortex and centrifuge the sample.
-
Collect the supernatant for GC-MS analysis.
Instrumentation (GC-MS in Selected Ion Monitoring - SIM Mode): [3]
-
Gas Chromatograph: Equipped with a suitable capillary column.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode.
-
Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity for the target analyte.[3]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This technique is employed for the screening and identification of 4F-MDMB-BUTICA and its metabolites in biological samples like urine and blood.[1][2]
Sample Preparation (for Urine and Blood): The specific sample preparation steps for the UHPLC-MS/MS analysis of 4F-MDMB-BUTICA in urine and blood were not detailed in the provided search results. However, typical procedures for synthetic cannabinoids in biological fluids involve enzymatic hydrolysis (for urine), followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove matrix interferences.
Instrumentation (UHPLC-MS/MS): [1][2]
-
UHPLC System: Capable of high-pressure gradient elution for efficient separation of the parent compound and its metabolites.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-Orbitrap) is used for sensitive and specific detection.[2]
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
Liquid-Liquid Extraction Gas Chromatography-Tandem Mass Spectrometry (LLE-GC-MS/MS)
This method was utilized for a pharmacokinetic study of 4F-MDMB-BUTICA in rat plasma.[4]
Sample Preparation (Liquid-Liquid Extraction): [4]
-
Take a 500 µL aliquot of rat plasma.
-
Add 50 µL of an internal standard (e.g., granisetron, 10 µg/mL).
-
Perform liquid-liquid extraction.
-
The resulting extract is then analyzed by GC-MS/MS.
Instrumentation (GC-MS/MS): [4]
-
Gas Chromatograph: Coupled to a tandem mass spectrometer.
-
Ionization: Positive Chemical Ionization.[4]
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures described above.
Caption: Workflow for GC-MS analysis of 4F-MDMB-BUTICA in herbal products.
Caption: General workflow for UHPLC-MS/MS analysis of 4F-MDMB-BUTICA.
Caption: Workflow for LLE-GC-MS/MS analysis in pharmacokinetic studies.
Conclusion
The analysis of 4F-MDMB-BUTICA can be effectively performed using various chromatographic techniques coupled with mass spectrometry. GC-MS offers a robust method for quantification in seized materials, while LC-MS-based methods are invaluable for the analysis of biological samples, including metabolite identification.[1][6] The choice of method will depend on the specific application, matrix, and the required sensitivity and selectivity. The data presented in this guide, although from single-laboratory studies, provides a useful benchmark for laboratories involved in the analysis of this potent synthetic cannabinoid. The development of inter-laboratory comparison studies in the future would be beneficial for the further standardization and harmonization of analytical approaches for 4F-MDMB-BUTICA.
References
- 1. Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Human Microsome, Urine, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Human Microsome, Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.who.int [cdn.who.int]
Navigating the Challenges of Novel Psychoactive Substances: A Comparative Guide to the Immunoassay Screening of 4-fluoro MDMB-BUTICA
For Researchers, Scientists, and Drug Development Professionals
The rapid emergence of novel psychoactive substances (NPS) presents a significant challenge to forensic and clinical toxicology. Among these, synthetic cannabinoids are a class of compounds that are continuously evolving, with new analogues featuring minor chemical modifications designed to circumvent legislation and detection. 4-fluoro MDMB-BUTICA (also known as 4F-MDMB-BICA) is a potent synthetic cannabinoid that has been identified in forensic casework. Immunoassays are a widely used preliminary screening tool for drugs of abuse due to their speed and high-throughput capabilities. However, their effectiveness in detecting new analogues like this compound is dependent on the cross-reactivity of the antibodies used in the assay.
This guide provides a comparative assessment of the likely cross-reactivity of this compound in common synthetic cannabinoid immunoassay screening platforms. Due to a lack of direct experimental data for this specific compound, this analysis is based on structural similarity to other synthetic cannabinoids for which cross-reactivity data is available. We will also provide a detailed, generalized experimental protocol for assessing immunoassay cross-reactivity and visualizations to illustrate key workflows.
Understanding Immunoassay Cross-Reactivity
Immunoassays for synthetic cannabinoids typically target metabolites of earlier, more established compounds such as JWH-018 and UR-144.[1][2] The antibodies in these assays recognize specific structural features (epitopes) of the target molecule. Structurally similar compounds may also bind to the antibody, leading to a positive result, a phenomenon known as cross-reactivity.[3] The degree of cross-reactivity is crucial; high cross-reactivity allows for the detection of a broader range of analogues, while low or no cross-reactivity can lead to false-negative results for newer substances.
Structural Comparison and Predicted Cross-Reactivity of this compound
The chemical structure of this compound is methyl (2S)-2-[[1-(4-fluorobutyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate.[4][5] Key structural features that influence immunoassay cross-reactivity include the core indole (B1671886) or indazole structure, the linked group (e.g., carboxamide), the tail substitution, and the head group.
To predict the cross-reactivity of this compound, we can compare its structure to synthetic cannabinoids commonly tested in cross-reactivity studies.
-
Core Structure: this compound possesses an indole core, similar to JWH-018 and its analogues.
-
Tail Substitution: It has a fluorinated butyl chain. The presence and position of the fluorine atom, as well as the length of the alkyl chain, can significantly impact antibody binding.[1]
-
Linked Group and Head Group: The carboxamide linker and the dimethylbutanoate head group are also critical determinants of cross-reactivity.
Many current synthetic cannabinoid immunoassays are designed to detect the N-pentanoic acid metabolite of compounds like JWH-018 or UR-144.[1][6] Given that this compound has a different esterified head group, its direct cross-reactivity may be limited in assays targeting these specific metabolites. However, some assays targeting the core structure or common metabolites might exhibit some level of cross-reactivity. It is also important to consider that this compound will be metabolized in the body, and its metabolites, such as the butanoic acid metabolite, may have different cross-reactivity profiles.
Comparative Cross-Reactivity Data of Selected Synthetic Cannabinoids
| Compound | Immunoassay Target | % Cross-Reactivity (or IC50) | Reference |
| JWH-018 N-(5-hydroxypentyl) metabolite | JWH-018 N-(5-hydroxypentyl) metabolite | 100% | [7] |
| JWH-073 N-(4-hydroxybutyl) metabolite | JWH-018 N-pentanoic acid | High | [3] |
| AM-2201 | JWH-018 N-(5-hydroxypentyl) metabolite | Moderate to High | [7] |
| UR-144 | UR-144/XLR-11 | High | [8] |
| XLR-11 | UR-144/XLR-11 | High | [8] |
| JWH-018 | JWH-018 N-(5-hydroxypentyl) metabolite | Low | [7] |
| JWH-250 | JWH-018 N-(5-hydroxypentyl) metabolite | <1% | [7] |
Note: The cross-reactivity of a specific compound can vary significantly between different immunoassay kits from different manufacturers. The data presented here is for illustrative purposes and highlights the variability in detection.
Experimental Protocols
For researchers aiming to definitively determine the cross-reactivity of this compound or other novel synthetic cannabinoids, a systematic experimental approach is required. The following is a generalized protocol for assessing cross-reactivity using a competitive ELISA.
Objective: To determine the percentage cross-reactivity of this compound and its metabolites with a specific synthetic cannabinoid immunoassay.
Materials:
-
Immunoassay kit (e.g., JWH-018 or UR-144 ELISA kit)
-
This compound analytical standard
-
Metabolites of this compound (if available)
-
Drug-free urine or blood plasma for matrix matching
-
Microplate reader
-
Calibrated pipettes and other standard laboratory equipment
Procedure:
-
Preparation of Standards and Controls:
-
Prepare a stock solution of the immunoassay's target calibrator (e.g., JWH-018 N-pentanoic acid) in an appropriate solvent (e.g., methanol).
-
Prepare a series of calibrator dilutions in the drug-free matrix to create a standard curve.
-
Prepare a stock solution of this compound and any available metabolites in the same solvent.
-
Prepare a series of dilutions of the test compounds (this compound and its metabolites) in the drug-free matrix.
-
-
Immunoassay Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Typically, this involves adding the calibrators, controls, and test compound dilutions to microplate wells coated with the antibody.
-
An enzyme-conjugated version of the target drug is then added, which competes with the drug in the sample for binding to the antibody.
-
After an incubation period, the wells are washed, and a substrate is added. The enzyme converts the substrate into a colored product.
-
The absorbance of each well is measured using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the calibrator.
-
Determine the concentration of the test compound that causes a 50% reduction in signal (IC50) compared to the negative control.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Calibrator / IC50 of Test Compound) x 100
-
Mandatory Visualizations
To aid in the understanding of the experimental workflow, the following diagram illustrates the key steps in an immunoassay cross-reactivity assessment.
Caption: Experimental workflow for determining immunoassay cross-reactivity.
Conclusion and Recommendations
The detection of novel synthetic cannabinoids like this compound by immunoassay is not guaranteed and is highly dependent on the specific antibodies used in a given kit. Based on structural comparisons, it is plausible that some synthetic cannabinoid immunoassays may exhibit partial cross-reactivity with this compound or its metabolites, but this cannot be confirmed without direct experimental validation.
For researchers and clinicians, it is crucial to be aware of the limitations of immunoassay screening for NPS. A negative immunoassay result does not definitively rule out the presence of novel synthetic cannabinoids. Therefore, it is strongly recommended that presumptive positive screens and samples from suspected intoxication cases with negative immunoassay results be subjected to confirmatory analysis using more specific techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Continual evaluation of new immunoassay kits and the characterization of their cross-reactivity profiles with emerging synthetic cannabinoids are essential for maintaining the effectiveness of drug screening programs.
References
- 1. Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Fluoro-MDMB-BUTICA | C20H27FN2O3 | CID 163183664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4F-Mdmb-bica | C20H27FN2O3 | CID 157010663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Comparative study of 4-fluoro MDMB-BUTICA and 4F-MDMB-BINACA metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolism of two synthetic cannabinoids, 4-fluoro MDMB-BUTICA (also known as 4F-MDMB-BICA) and 4F-MDMB-BINACA. The information presented is compiled from in vitro and in vivo studies, offering insights into their biotransformation pathways, major metabolites, and the analytical methods employed for their characterization.
Executive Summary
This compound and 4F-MDMB-BINACA are structurally similar synthetic cannabinoids that undergo extensive metabolism in the body.[1] Both compounds share common metabolic pathways, primarily initiated by ester hydrolysis, followed by further oxidative transformations.[1][2][3] The identification of specific metabolites is crucial for forensic and clinical purposes, as the parent compounds are often rapidly cleared from the system.[3] This guide presents a side-by-side comparison of their metabolic profiles, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Metabolite Analysis
The following tables summarize the key quantitative data on the metabolites of this compound and 4F-MDMB-BINACA identified in in vitro studies using pooled human liver microsomes (pHLM).
Table 1: In Vitro Metabolites of this compound (4F-MDMB-BICA)
| Metabolite ID | Biotransformation | Recommended Biomarker |
| M10 | Ester hydrolysis | Primary |
| M12 | Ester hydrolysis + Dehydrogenation | Secondary |
| M14 | Mono-hydroxylation | Secondary |
Data sourced from a study utilizing UHPLC-Q Exactive Orbitrap MS analysis of pHLM incubations.[1] A total of 16 phase I metabolites were identified for 4F-MDMB-BICA in this study.[1]
Table 2: In Vitro Metabolites of 4F-MDMB-BINACA
| Metabolite ID | Biotransformation | Recommended Biomarker |
| M03 | Ester hydrolysis | Primary |
| M11 | Ester hydrolysis + Dehydrogenation | Secondary |
| M12 | Hydrolytic defluorination | Secondary |
Data sourced from a study utilizing UHPLC-Q Exactive Orbitrap MS analysis of pHLM incubations.[1] This study identified a total of 14 phase I metabolites for 4F-MDMB-BINACA.[1] Another study corroborated that the ester hydrolysis product is the most abundant metabolite detected in human urine.[2]
Experimental Protocols
The metabolic profiles presented in this guide were primarily determined through in vitro experiments using pooled human liver microsomes (pHLM) and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In Vitro Metabolism with Pooled Human Liver Microsomes (pHLM)
Objective: To identify phase I metabolites of this compound and 4F-MDMB-BINACA.
Materials:
-
This compound and 4F-MDMB-BINACA standards
-
Pooled human liver microsomes (pHLM)
-
NADPH regenerating system (Solution A and B)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
A reaction mixture is prepared containing pHLM, phosphate buffer, and the NADPH regenerating system.
-
The synthetic cannabinoid standard (dissolved in a suitable solvent like methanol) is added to the reaction mixture to initiate the metabolic reaction.
-
The mixture is incubated at 37°C for a specified period (e.g., 1-3 hours).
-
The reaction is terminated by adding an equal volume of ice-cold acetonitrile.
-
The mixture is centrifuged to precipitate proteins.
-
The supernatant, containing the metabolites, is collected for LC-MS/MS analysis.
Metabolite Identification using LC-MS/MS
Instrumentation: Ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap MS).
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
-
Flow Rate: A typical flow rate for UHPLC applications.
-
Injection Volume: A small volume of the supernatant from the in vitro metabolism assay.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan with data-dependent MS2 (dd-MS2) to acquire fragmentation data for metabolite identification.
-
Data Analysis: The acquired data is processed using specialized software to identify potential metabolites based on their accurate mass, retention time, and fragmentation patterns.
Mandatory Visualization
Metabolic Pathways
Caption: Major metabolic pathways of this compound and 4F-MDMB-BINACA.
Experimental Workflow
Caption: Experimental workflow for in vitro metabolism and metabolite identification.
Cannabinoid Receptor Signaling Pathway
Caption: Simplified signaling pathway of synthetic cannabinoids via CB1/CB2 receptors.
References
A Comparative Pharmacokinetic Analysis of 4-fluoro MDMB-BUTICA and Other Synthetic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacokinetic comparison of 4-fluoro MDMB-BUTICA (also known as 4F-MDMB-BUTICA or MDMB-4F-BUTICA) with other prevalent synthetic cannabinoids. The information presented is intended to support research and drug development efforts by offering a comparative analysis of key pharmacokinetic parameters, detailed experimental methodologies, and visualization of relevant biological pathways.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound and other selected synthetic cannabinoids, primarily derived from studies in rodent models. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies, including animal species, administration routes, and dosage.
| Compound | Animal Model | Dose and Route | T½ (half-life) | Vd (Volume of Distribution) | CL (Clearance) | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | AUC (Area Under the Curve) |
| This compound | Wistar Albino Rats | 50 mg/kg, oral | 2.371 h[1] | 2272.85 L[1] | 664.241 L/h[1] | - | ~6 h[1] | 75.2739 ng·h/mL[1] |
| 5F-MDMB-PICA | Male Wistar Rats | 5 mg/kg, oral | 26.16 h[2] | 86.43 L[2] | 2.28 L/h[2] | - | - | - |
| 5F-MDMB-PICA | Male Wistar Rats | 50 mg/kg, oral | 14.82 h[2] | 205.39 L[2] | 9.60 L/h[2] | - | - | - |
| AMB-FUBINACA | Wistar Rats | 50 mg/kg, oral | 5.91 h | 203.13 L | 23.81 L/h | - | - | - |
| MDMB-4en-PINACA | Mice | 0.5 mg/kg, s.c. | ~10 min (in vitro) | - | - | Highest among compared group | - | - |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from studies employing rigorous experimental protocols. Below are detailed methodologies for the key experiments cited.
Pharmacokinetic Study of this compound in Rats[1]
-
Subjects: Adult male Wistar albino rats.
-
Drug Administration: this compound was administered orally (p.o.) at a dose of 50 mg/kg.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analytical Method: Plasma concentrations of this compound were quantified using a validated gas chromatography-tandem mass spectrometry (GC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate key pharmacokinetic parameters, including half-life (t½), volume of distribution (Vd), and clearance (CL).
Pharmacokinetic Study of 5F-MDMB-PICA in Rats[2]
-
Subjects: Male Wistar rats.
-
Drug Administration: 5F-MDMB-PICA was administered orally at doses of 5 mg/kg and 50 mg/kg.
-
Sample Collection: Plasma samples were collected at predetermined time intervals.
-
Analytical Method: A validated gas chromatography-mass spectrometry (GC-MS) method was used for the quantification of 5F-MDMB-PICA in plasma.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were determined from the plasma concentration-time profiles.
Visualizations: Experimental Workflow and Signaling Pathway
To further elucidate the processes involved in the pharmacokinetic analysis and the mechanism of action of these synthetic cannabinoids, the following diagrams are provided.
Caption: Experimental workflow for the pharmacokinetic analysis of this compound in rats.
Synthetic cannabinoids, including this compound, primarily exert their effects by acting as agonists at the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[3] The activation of the CB1 receptor initiates a cascade of intracellular signaling events.
Caption: Simplified signaling pathway of the Cannabinoid Receptor 1 (CB1) upon activation by a synthetic cannabinoid.
References
Evaluating 4-Fluoro MDMB-BUTICA Butanoic Acid Metabolite as a Definitive Biomarker for Synthetic Cannabinoid Exposure
A Comparative Guide for Researchers and Drug Development Professionals
The rapid emergence of novel psychoactive substances, particularly synthetic cannabinoids, presents a significant challenge for forensic and clinical toxicology. Accurate and reliable biomarkers are crucial for identifying exposure and understanding the metabolism of these potent and often dangerous compounds. This guide provides a comprehensive evaluation of 4-fluoro MDMB-BUTICA butanoic acid metabolite as a primary biomarker for the consumption of this compound (also known as 4F-MDMB-BICA), a prevalent and dangerous synthetic cannabinoid. This guide compares its performance with other potential biomarkers and outlines the experimental data supporting its use.
Superiority of the Butanoic Acid Metabolite as a Biomarker
Metabolic studies of this compound have consistently demonstrated that the parent compound is extensively metabolized in the body. The primary metabolic pathway involves the hydrolysis of the methyl ester group, leading to the formation of the this compound butanoic acid metabolite. This metabolite has been identified as the most reliable and abundant biomarker in urine and blood samples, often being detectable for a longer period than the parent compound itself.[1][2][3][4]
In contrast, the parent compound, this compound, is often found at very low concentrations or is entirely absent in urine samples, making it an unreliable marker for anything other than very recent use.[1][2] Other metabolites, such as those formed through hydroxylation or a combination of hydrolysis and dehydrogenation, have been identified but are generally found in lower abundance than the butanoic acid metabolite.[1][3] Therefore, targeting the this compound butanoic acid metabolite in analytical testing provides a more robust and extended window of detection for confirming exposure.
Comparative Analysis of Analytical Performance
The detection and quantification of this compound butanoic acid metabolite are typically achieved using highly sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following table summarizes the analytical performance data for the detection of this compound and its metabolites from various studies.
| Analyte | Matrix | Method | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| This compound (Parent) | Urine | UHPLC-MS/MS | - | 0.02 | [1] |
| Blood | UHPLC-MS/MS | - | 0.04 | [1] | |
| This compound Butanoic Acid Metabolite | Blood | LC-MS/MS | 0.02 - 0.05 | 0.05 - 0.1 | [5] |
| 4F-MDMB-BINACA Butanoic Acid Metabolite | Blood | LC-MS/MS | 0.02 - 0.05 | 0.05 - 0.1 | [5] |
| Various Synthetic Cannabinoid Metabolites | Urine | LC-MS/MS | 0.025 - 0.5 | - | [6] |
Note: Data for the butanoic acid metabolite of this compound is often grouped with other metabolites in validation studies. The data for 4F-MDMB-BINACA butanoic acid metabolite, a structurally similar compound, is included for comparative purposes and suggests similar low detection limits are achievable.
Experimental Protocols
A detailed and validated experimental protocol is essential for the accurate detection and quantification of this compound butanoic acid metabolite. Below is a typical workflow based on published methodologies.[1][5][7]
Sample Preparation (Urine)
-
Hydrolysis: To a 1 mL urine sample, add a solution of β-glucuronidase to deconjugate any phase II metabolites. Incubate the mixture to ensure complete hydrolysis. This step is crucial as many metabolites are excreted as glucuronides.
-
Protein Precipitation/Liquid-Liquid Extraction: For blood or plasma, a protein precipitation step using a solvent like acetonitrile (B52724) is performed. For urine, a liquid-liquid extraction with a solvent such as ethyl acetate (B1210297) can be used to isolate the analytes of interest from the aqueous matrix.
-
Evaporation and Reconstitution: The organic solvent layer is separated, evaporated to dryness under a gentle stream of nitrogen, and the residue is reconstituted in a suitable solvent (e.g., a mixture of mobile phases) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer is used.
-
Chromatographic Separation: A C18 or similar reversed-phase column is typically employed to separate the target analyte from other compounds in the sample. A gradient elution with mobile phases consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is used.
-
Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. This provides high selectivity and sensitivity.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of this compound and a typical analytical workflow.
Caption: Metabolic pathway of this compound.
Caption: Typical experimental workflow for biomarker analysis.
Conclusion
The scientific literature strongly supports the use of this compound butanoic acid metabolite as the primary and most reliable biomarker for confirming the consumption of this compound. Its high abundance and longer detection window compared to the parent compound make it an ideal target for forensic and clinical testing. The well-established LC-MS/MS methods provide the necessary sensitivity and specificity for its accurate quantification in biological matrices. For researchers and professionals in drug development and toxicology, focusing on this metabolite will yield the most conclusive results for identifying this compound exposure.
References
- 1. Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Human Microsome, Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdn.who.int [cdn.who.int]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative In Vitro Potency of 4-Fluoro MDMB-BUTICA and Its Analogs at Cannabinoid Receptors
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the in vitro potency of the synthetic cannabinoid 4-fluoro MDMB-BUTICA (MDMB-4F-BUTICA) and a range of its structural analogs. The data presented is compiled from recent pharmacological evaluations and aims to elucidate structure-activity relationships (SARs) within this evolving class of compounds. The primary focus is on their interaction with the human cannabinoid receptors CB1 and CB2, which are the principal targets for these substances in the endocannabinoid system.
The in vitro potency of these synthetic cannabinoid receptor agonists (SCRAs) is a critical determinant of their physiological and toxicological effects. Minor structural modifications to the core scaffold, head, or tail moieties can significantly alter a compound's binding affinity, functional potency, and efficacy at cannabinoid receptors. Understanding these nuances is paramount for forensic and toxicological sciences, as well as for the development of potential therapeutic agents.
Quantitative Comparison of In Vitro Potency
The following table summarizes the in vitro binding affinity (pKi) and functional potency (pEC50) of this compound and its analogs at human CB1 and CB2 receptors. The data is derived from radioligand binding assays and fluorescence-based membrane potential assays.[1][2][3][4] Higher pKi and pEC50 values are indicative of greater binding affinity and functional potency, respectively.
| Compound | Core Scaffold | Head Group | Tail Moiety | CB1 pKi (M) | CB2 pKi (M) | CB1 pEC50 (M) | CB2 pEC50 (M) |
| MDMB-4F-BUTICA | Indole | MDMB | 4-fluorobutyl | 8.18 ± 0.11 | 8.44 ± 0.08 | 8.93 ± 0.12 | 8.28 ± 0.12 |
| MDMB-4F-BUTINACA | Indazole | MDMB | 4-fluorobutyl | 8.21 ± 0.13 | 9.92 ± 0.09 | 9.39 ± 0.17 | 8.48 ± 0.14 |
| AB-4CN-BUTICA | Indole | AB | 4-cyanobutyl | 7.11 ± 0.05 | 7.82 ± 0.06 | 7.99 ± 0.11 | 7.78 ± 0.11 |
| MMB-4CN-BUTINACA | Indazole | MMB | 4-cyanobutyl | 8.42 ± 0.11 | 8.87 ± 0.09 | 9.14 ± 0.14 | 8.45 ± 0.07 |
| ADB-4F-BUTICA | Indole | ADB | 4-fluorobutyl | 7.99 ± 0.08 | 8.54 ± 0.07 | 8.90 ± 0.12 | 8.35 ± 0.12 |
| MMB-4F-BUTICA | Indole | MMB | 4-fluorobutyl | 8.08 ± 0.10 | 8.33 ± 0.08 | 8.83 ± 0.12 | 8.18 ± 0.12 |
| ADB-4F-BUTINACA | Indazole | ADB | 4-fluorobutyl | 8.89 ± 0.09 | 9.53 ± 0.07 | 9.48 ± 0.14 | 8.64 ± 0.15 |
Data presented as mean ± standard error of the mean (SEM). MDMB: methyl (S)-2-amino-3,3-dimethylbutanoate; AB: (S)-2-amino-3-methylbutanamide; ADB: (S)-2-amino-3,3-dimethylbutanamide; MMB: methyl (S)-2-amino-3-methylbutanoate.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to determine the potency of this compound and its analogs.
Radioligand Binding Assay for Cannabinoid Receptors
This assay determines the binding affinity (Ki) of a compound for the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human CB1 or CB2 receptors
-
[³H]CP55,940 (radioligand)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.1% bovine serum albumin (BSA), pH 7.4
-
Wash Buffer: 50 mM Tris-HCl and 0.1% BSA, pH 7.4
-
Test compounds (this compound and its analogs)
-
Non-specific binding control (e.g., 10 µM unlabeled WIN55,212-2)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Cell membranes from HEK293 cells expressing either hCB1 or hCB2 receptors are prepared.[2]
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]CP55,940, and varying concentrations of the test compound.
-
Incubation: Incubate the plates for 90 minutes at 30°C to allow for competitive binding to reach equilibrium.
-
Harvesting: The reaction is terminated by rapid filtration through 96-well filter plates, followed by washing with ice-cold wash buffer to separate bound from unbound radioligand.
-
Quantification: The amount of bound radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Fluorescence-Based Membrane Potential Assay
This functional assay measures the potency (EC50) and efficacy of a compound by detecting changes in cell membrane potential following G-protein coupled receptor activation.
Materials:
-
HEK293 cells stably expressing human CB1 or CB2 receptors
-
Fluorescent membrane potential dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds (this compound and its analogs)
-
Reference agonist (e.g., CP55,940)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the HEK293 cells into 96-well plates and allow them to adhere overnight.
-
Dye Loading: The cells are loaded with a fluorescent membrane potential dye according to the manufacturer's instructions. This dye exhibits a change in fluorescence intensity in response to changes in membrane potential.
-
Compound Addition: Add varying concentrations of the test compounds or a reference agonist to the wells.
-
Signal Detection: Immediately measure the fluorescence intensity over time using a fluorescence plate reader. Agonist activation of the CB1 or CB2 receptor leads to G-protein activation and subsequent changes in ion channel activity, resulting in a change in membrane potential and, consequently, a change in fluorescence.
-
Data Analysis: The change in fluorescence is plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).
Visualizations
Experimental Workflow for In Vitro Potency Assessment
Caption: Workflow for assessing the in vitro potency of synthetic cannabinoids.
Cannabinoid Receptor Signaling Pathway
Caption: Simplified cannabinoid receptor signaling cascade upon agonist binding.
Structural Relationship of Compared Analogs
Caption: Structural modifications among the compared synthetic cannabinoids.
References
- 1. Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: GC-MS vs. LC-MS for the Identification of 4-fluoro MDMB-BUTICA
A comprehensive guide for researchers and drug development professionals on the analytical performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the detection and quantification of the synthetic cannabinoid 4-fluoro MDMB-BUTICA.
In the ever-evolving landscape of new psychoactive substances (NPS), the rapid and accurate identification of synthetic cannabinoids like this compound is paramount for forensic laboratories, clinical toxicology, and pharmaceutical research. The two most powerful and widely adopted analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these two instrumental methods for the analysis of this compound, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable technique for their specific needs.
Quantitative Performance: A Comparative Overview
The choice between GC-MS and LC-MS for the analysis of this compound often depends on the desired sensitivity, the complexity of the sample matrix, and the specific goals of the analysis (e.g., screening vs. quantification). The following table summarizes key quantitative performance parameters for both techniques based on available experimental data.
| Performance Parameter | GC-MS | LC-MS/MS | Key Considerations |
| Limit of Detection (LOD) | 0.5 µg/g (in herbal products)[1][2] | 0.02 - 0.05 ng/mL (for a closely related analog in blood)[3] | LC-MS/MS generally offers significantly lower limits of detection, making it more suitable for trace analysis in biological matrices. |
| Limit of Quantification (LOQ) | 1 µg/g (in herbal products)[1][2] | 0.05 - 0.1 ng/mL (for a closely related analog in blood)[3] | The lower LOQs of LC-MS/MS are advantageous for quantitative studies where high sensitivity is crucial. |
| Linearity (R²) | >0.99 | >0.995[3] | Both techniques demonstrate excellent linearity over a range of concentrations, ensuring reliable quantification. |
| Precision (%RSD) | Intra-Day: 3.89% - 11.47% Inter-Day: 2.03% - 14.25%[1][2] | Intra-Day: 1.4% - 3.5% Inter-Day: 2.1% - 8.5% (for a closely related analog)[3] | Both methods provide acceptable precision, with LC-MS/MS often showing slightly better reproducibility. |
| Accuracy (%Bias) | Intra-Day: -8.33% - 7.49% Inter-Day: -14.73% - 10.23%[1][2] | 91.6% - 107.1% (for a closely related analog)[3] | Both techniques demonstrate high accuracy within acceptable validation ranges. |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of analytical results. Below are representative experimental protocols for the analysis of this compound using both GC-MS and LC-MS.
GC-MS Experimental Protocol
This protocol is based on a validated method for the analysis of this compound in herbal products.[1][2]
1. Sample Preparation (Herbal Products):
-
Weigh 1 gram of the homogenized herbal sample.
-
Perform a methanolic liquid-liquid extraction (LLE).
-
Add an appropriate internal standard (e.g., XLR-11).
-
Vortex and sonicate the sample to ensure complete extraction.
-
Centrifuge the sample to separate the solid and liquid phases.
-
Collect the supernatant for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Initiate at 150°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy.
LC-MS/MS Experimental Protocol
This protocol is a representative method for the analysis of synthetic cannabinoids in biological matrices and can be adapted for this compound.
1. Sample Preparation (Blood/Urine):
-
To a 1 mL sample, add an appropriate deuterated internal standard.
-
Perform a protein precipitation with acetonitrile (B52724) or solid-phase extraction (SPE) for sample clean-up and concentration.
-
Vortex and centrifuge the sample.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity UHPLC system or equivalent.[4]
-
Mass Spectrometer: Sciex TripleTOF® 5600+ quadrupole time-of-flight mass spectrometer or a triple quadrupole instrument.[5]
-
Column: Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm) or similar.[6]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
Analytical Workflow Visualization
The following diagrams illustrate the general experimental workflows for the identification of this compound using GC-MS and LC-MS.
Caption: GC-MS analytical workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. In vitro metabolism of Benzyl-4CN-BUTINACA and MDMB-4CN-BUTINACA using human hepatocytes and LC-QToF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ojp.gov [ojp.gov]
- 6. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Correlation Between 4-fluoro MDMB-BUTICA Concentration and Toxic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic cannabinoid 4-fluoro MDMB-BUTICA (also known as 4F-MDMB-BICA) and its toxic effects. It is intended to serve as a resource for the scientific community to understand the risks associated with this potent new psychoactive substance and to provide a basis for further research and the development of potential interventions. This document summarizes quantitative data on its toxicity, details relevant experimental protocols, and compares its effects to other significant synthetic cannabinoids.
Introduction to this compound
This compound is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged on the global illicit drug market, leading to numerous cases of severe intoxication and fatalities.[1] Like other SCRAs, it targets the cannabinoid type 1 (CB1) receptor in the central nervous system, but with significantly higher potency and efficacy than delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[2] This heightened activity is believed to contribute to the severe adverse effects associated with its use.
Quantitative Data on Toxic Effects
The following tables summarize the available quantitative data correlating this compound concentrations with observed toxic effects from preclinical studies and human case reports.
Table 1: Preclinical Toxicity of this compound in Animal Models
| Animal Model | Route of Administration | Dose/Concentration | Observed Toxic Effects | Reference |
| Adult Male Albino Rats | Oral | 1 mg/kg/day | Minimal adverse effects. | [3] |
| Adult Male Albino Rats | Oral | 5 mg/kg/day | Depression, fatigue, tachypnea, 50% mortality by day 3. | [3] |
| Adult Male Albino Rats | Oral | 15 mg/kg/day | 100% mortality within 24 hours. | [3] |
| Swiss Albino Mice | Not Specified | High Doses | Congestion, necrosis, inflammation, and bleeding in the liver and kidneys. | [4] |
| Zebrafish Embryos | Subacute Exposure | 1.932 mg/L (LC50) | Mortality, spinal deformities, pericardial edema, impaired blood flow, yolk sac edema, developmental delays, and hypoactivity. |
Table 2: this compound Concentrations in Human Forensic Cases
| Case Type | Biological Matrix | This compound Concentration | Other Detected Substances | Reference |
| Postmortem and DUID Investigations (26 cases) | Blood | Not individually specified | Other synthetic cannabinoids, benzodiazepines, stimulants, THC in many cases. | [5] |
| Fatal Intoxication | Blood | Not specified | Other substances often present, complicating direct causality. | [5] |
| Acute Intoxications (5 cases) | Not specified | Not specified | Other substances including synthetic cannabinoids, benzodiazepines, opioids, pregabalin, cocaine, THC, and ketamine. | [6] |
DUID: Driving Under the Influence of Drugs
Comparative Toxicity with Other Synthetic Cannabinoids
This compound is one of many potent synthetic cannabinoids. The following table compares its in vitro potency at the CB1 receptor with other relevant SCRAs. A lower EC50 value indicates higher potency.
Table 3: In Vitro CB1 Receptor Potency of this compound and Other Synthetic Cannabinoids
| Compound | Assay Type | EC50 (nM) | Efficacy (Emax) | Reference |
| This compound (4F-MDMB-BICA) | β-arrestin-2 Recruitment | 121 | 253% (vs. JWH-018) | [5] |
| This compound (4F-MDMB-BICA) | Calcium Flux Assay | 37.7 | 129% (vs. JWH-018) | [5] |
| 4F-MDMB-BINACA | β-arrestin 2 Recruitment | 7.39 | >100% (vs. JWH-018) | [7] |
| 5F-MDMB-PICA | β-arrestin 2 Recruitment | Not specified, but noted as high efficacy | 233% (operational efficacy vs. CP55940) | [7][8] |
| JWH-018 | β-arrestin-2 Recruitment | Reference | 100% | [5] |
| Δ⁹-THC | Not specified | Significantly higher than SCRAs | Partial agonist | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the concentration and effects of synthetic cannabinoids. Below are outlines of key experimental protocols.
Quantification of this compound in Biological Samples
Method: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These are the gold standards for the detection and quantification of synthetic cannabinoids in biological matrices.[3][9]
Sample Preparation (General Steps):
-
Extraction: Due to the lipophilic nature of synthetic cannabinoids, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically employed to isolate the analyte from the biological matrix (e.g., blood, urine, tissue homogenate).[3]
-
Derivatization (for GC-MS): In some cases, derivatization may be necessary to improve the volatility and thermal stability of the analyte for GC-MS analysis.
-
Reconstitution: The extracted and purified sample is reconstituted in a suitable solvent for injection into the analytical instrument.
Instrumentation and Analysis:
-
GC-MS: The sample is vaporized and separated based on its boiling point and affinity for the chromatographic column. The mass spectrometer then fragments the molecules and detects the resulting ions, providing a unique fingerprint for identification and quantification.
-
LC-MS/MS: The sample is dissolved in a liquid mobile phase and separated based on its interaction with a stationary phase in the column. The eluent is then introduced into a tandem mass spectrometer for highly selective and sensitive detection and quantification.[9]
In Vitro CB1 Receptor Binding and Functional Assays
Method: Radioligand binding assays or functional assays using cell lines expressing the human CB1 receptor.
Radioligand Binding Assay Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the CB1 receptor are prepared from cultured cells or animal tissues.
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the inhibitory constant (Ki) of the test compound, which reflects its binding affinity for the CB1 receptor.
Functional Assay (e.g., β-arrestin Recruitment) Protocol Outline:
-
Cell Culture: Use a cell line engineered to express the human CB1 receptor and a reporter system for β-arrestin 2 recruitment (e.g., NanoLuciferase complementation).[7]
-
Compound Treatment: Treat the cells with varying concentrations of the synthetic cannabinoid.
-
Signal Detection: Measure the reporter signal (e.g., luminescence), which is proportional to the extent of β-arrestin 2 recruitment to the CB1 receptor.
-
Data Analysis: Plot the concentration-response curve to determine the EC50 (potency) and Emax (efficacy) of the compound.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the CB1 receptor, the primary target of this compound, and a typical experimental workflow for its toxicological analysis.
Caption: CB1 Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Toxicological Analysis.
Conclusion
The data presented in this guide demonstrate a clear correlation between the concentration of this compound and the severity of its toxic effects. Its high potency as a CB1 receptor agonist, significantly greater than that of Δ⁹-THC, likely underlies the life-threatening symptoms observed in users. The provided experimental protocols offer a framework for the accurate quantification and functional assessment of this and other novel synthetic cannabinoids. Continued research, utilizing standardized methodologies, is imperative to fully understand the public health risks posed by the ever-evolving landscape of new psychoactive substances and to develop effective strategies for harm reduction and clinical management.
References
- 1. cfsre.org [cfsre.org]
- 2. Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subacute Toxicity and Pharmacokinetic Evaluation of the Synthetic Cannabinoid 4F-MDMB-BUTINACA in Rats: A Forensic and Toxicological Perspective | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.who.int [cdn.who.int]
- 6. drugsandalcohol.ie [drugsandalcohol.ie]
- 7. Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids 4F-MDMB-BICA, 5F-MPP-PICA, MMB-4en-PICA, CUMYL-CBMICA, ADB-BINACA, APP-BINACA, 4F-MDMB-BINACA, MDMB-4en-PINACA, A-CHMINACA, 5F-AB-P7AICA, 5F-MDMB-P7AICA, and 5F-AP7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fatal intoxication with new synthetic cannabinoids 5F-MDMB-PICA and 4F-MDMB-BINACA—parent compounds and metabolite identification in blood, urine and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-fluoro MDMB-BUTICA: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of 4-fluoro MDMB-BUTICA based on established procedures for hazardous chemical and synthetic cannabinoid waste. It is not a substitute for local regulations and institutional protocols. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific procedures and to ensure full compliance with all applicable laws.
The synthetic cannabinoid this compound is classified as a Schedule I controlled substance in the United States and should be handled as a hazardous chemical.[1][2] Proper disposal is crucial to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. The primary principle for the disposal of controlled substances and potent chemical waste is to render them "unusable and unrecognizable" to prevent diversion and accidental exposure.[3][4]
Core Disposal Principles
Before initiating any disposal procedures, it is imperative to have a comprehensive understanding of the associated hazards. The Safety Data Sheet (SDS) for the closely related compound, 4-fluoro MDMB-BUTINACA, indicates that it is toxic if swallowed, in contact with skin, or inhaled, and is also a highly flammable liquid and vapor.[5] Therefore, it is prudent to handle this compound with similar precautions.
Personal Protective Equipment (PPE): At a minimum, personnel handling this compound waste should wear:
-
Chemical-resistant gloves
-
Safety glasses or goggles
-
A lab coat
All handling of the neat solid or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of aerosols.[5]
Step-by-Step Disposal Procedure
The following steps outline a general procedure for the disposal of this compound.
-
Segregation: Isolate this compound waste from other laboratory waste streams.[6][7] Do not mix it with incompatible materials. It should be segregated as a halogenated organic compound.[6]
-
Waste Identification and Profiling: The first step in proper hazardous waste disposal is to identify and classify the waste.[8] A waste profile should be completed to determine the appropriate handling and disposal methods.
-
Rendering the Waste Unusable: For residual amounts of this compound, the primary goal is to make it non-recoverable. This is typically achieved by mixing the chemical waste with an adulterant.
-
Solid Waste: Mix the solid this compound with at least 50% non-hazardous solid waste.[3][4] Suitable adulterants include soil, sand, or cat litter.[9]
-
Liquid Waste: For solutions of this compound, absorb the liquid onto a non-reactive absorbent material like vermiculite (B1170534) or cat litter.[9]
-
-
Packaging:
-
Place the treated waste into a designated, leak-proof, and sealable hazardous waste container.[10][11] Plastic containers are often preferred over glass to minimize the risk of breakage.[7]
-
Ensure the container is compatible with the waste; for instance, do not store corrosive materials in metal drums.[8]
-
Do not overfill containers; leave at least 5-10% headspace to allow for expansion.[11]
-
The exterior of the container must be clean and free of contamination.[6]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[7]
-
The label must include the full chemical name, "this compound," and its concentration in the mixture.[6][7] Avoid using abbreviations or chemical formulas.[6]
-
Indicate the date of waste generation and the name of the principal investigator or laboratory responsible.[7]
-
-
Storage:
-
Disposal:
-
Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.[7]
-
Final disposal methods for chemical waste may include incineration or landfilling at a permitted hazardous waste facility.[3][8] Incineration is often the preferred method for complete destruction of the material.[3]
-
Summary of Disposal Options
| Disposal Method | Description | Key Requirements |
| Landfill | Disposal in a permitted solid waste facility. | The waste must be rendered unusable and unrecognizable by mixing it with at least 50% non-cannabis solid waste. The final mixture should be in a secured, sealed container.[3][4] |
| Incineration | High-temperature burning to destroy the waste. | This method ensures complete destruction and is often considered fast and affordable. Must be carried out in a licensed incineration facility.[3] |
| Composting | Biodegradation of organic waste. | The waste must first be rendered unusable and may require approval from the jurisdictional health department.[3] |
Experimental Protocols
Protocol for Rendering this compound Waste Unusable:
-
Objective: To prepare this compound waste for final disposal by rendering it unusable and unrecognizable.
-
Materials:
-
This compound waste (solid or in solution)
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Chemical fume hood
-
Adulterant/absorbent material (e.g., cat litter, sand, vermiculite)
-
Designated hazardous waste container
-
Hazardous waste labels
-
-
Procedure:
-
Don the appropriate PPE and perform all operations within a chemical fume hood.
-
Quantify the amount of this compound waste to be treated.
-
For solid waste, add an equal or greater volume of an inert solid adulterant (e.g., sand, cat litter). Mix thoroughly.
-
For liquid waste, slowly add the solution to a volume of absorbent material sufficient to absorb all the liquid.
-
Place the resulting mixture into a designated hazardous waste container.
-
Seal the container securely.
-
Wipe down the exterior of the container to remove any contamination.
-
Attach a completed hazardous waste label, ensuring all information is accurate and legible.
-
Transfer the container to the designated hazardous waste storage area.
-
Record the disposal in the laboratory's chemical inventory and waste logs.
-
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. enviroserve.com [enviroserve.com]
- 9. cleanmanagement.com [cleanmanagement.com]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
